2-Ethylhexyl glycidyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylhexoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUAWSVILPJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Related CAS |
78623-05-9 | |
| Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6025301 | |
| Record name | 2-Ethylhexyl glycidyl ether | |
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Molecular Weight |
186.29 g/mol | |
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Physical Description |
2-ethylhexyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Liquid | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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| Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- | |
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Boiling Point |
244 to 248 °F at 20 mmHg (NTP, 1992) | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Flash Point |
206 °F (NTP, 1992) | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Density |
0.893 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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CAS No. |
2461-15-6 | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Ethylhexyl glycidyl ether | |
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| Record name | 2-Ethylhexyl glycidyl ether | |
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| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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| Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- | |
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| Record name | 2-Ethylhexyl glycidyl ether | |
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| Record name | [[(2-ethylhexyl)oxy]methyl]oxirane | |
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| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Foundational & Exploratory
2-Ethylhexyl glycidyl ether synthesis mechanism and kinetics
An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of 2-Ethylhexyl Glycidyl (B131873) Ether
Introduction
2-Ethylhexyl glycidyl ether (2-EHG) is a monofunctional aliphatic glycidyl ether widely utilized as a reactive diluent in epoxy resin systems. Its primary function is to reduce the viscosity of high-molecular-weight resins, thereby improving their processability, flow, and penetration for applications in adhesives, sealants, and coatings.[1][2] The synthesis of 2-EHG is a critical process for ensuring high purity and yield, essential for the performance of the final epoxy formulation. This guide provides a detailed examination of the synthesis mechanism, reaction kinetics, and experimental protocols for researchers, scientists, and professionals in drug development and materials science.
Synthesis Mechanism
The industrial synthesis of this compound is predominantly a two-step process involving the initial condensation of 2-ethylhexanol with epichlorohydrin (B41342), followed by a dehydrochlorination step to form the final epoxide ring.[1][2][3]
Step 1: Condensation Reaction (Formation of the Halohydrin Intermediate)
The first step is the reaction between 2-ethylhexanol and epichlorohydrin. This condensation is typically catalyzed by a Lewis acid, such as Tin(IV) chloride (SnCl₄), Boron trifluoride (BF₃), or Aluminum chloride (AlCl₃).[1][4] The Lewis acid activates the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. This reaction opens the epoxide ring and forms a chlorohydrin ether intermediate.
Step 2: Dehydrochlorination (Epoxide Ring Closure)
In the second step, a caustic agent, most commonly sodium hydroxide (B78521) (NaOH), is used to induce dehydrochlorination.[1] The hydroxide ion removes a proton from the hydroxyl group of the chlorohydrin intermediate, forming an alkoxide. This is followed by an intramolecular nucleophilic substitution (an SNi reaction), where the newly formed alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion and closing the three-membered epoxy ring.[1] The primary by-products of this step are sodium chloride and water.[1][2]
The Role of Phase Transfer Catalysis (PTC)
To improve the reaction efficiency, particularly when dealing with reactants in immiscible phases (e.g., aqueous NaOH and the organic reactants), a Phase Transfer Catalyst (PTC) is often employed.[5] Quaternary ammonium (B1175870) salts, such as Tetra-n-butyl ammonium bromide (TBAB), are common PTCs in this synthesis.[3][4][6] The PTC facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase, thereby accelerating the dehydrochlorination reaction.[7] This "green chemistry" approach can increase product yields and reduce the need for organic solvents.[5][8]
Reaction Kinetics
The kinetics of 2-EHG synthesis are influenced by several factors, including temperature, catalyst type and concentration, and the molar ratio of reactants. While specific kinetic studies for the complete synthesis of 2-EHG are not extensively detailed in the public literature, valuable insights can be drawn from studies on the synthesis of epichlorohydrin, which involves a similar dehydrochlorination step.
The dehydrochlorination of dichloropropanols (a precursor to epichlorohydrin) in the presence of sodium hydroxide has been found to follow pseudo-first-order kinetics with respect to the dichloropropanol (B8674427) concentration.[9] The hydrolysis of the epoxide ring is a competing side reaction, and its rate is highly dependent on pH and temperature.[10]
When used as a reactive diluent in epoxy systems, 2-EHG has been shown to lower the activation energy of the curing process by 15–20 kJ/mol, which significantly accelerates the curing reaction rates.[1]
Table 1: Kinetic Parameters for Related Dehydrochlorination Reactions
| Reaction | Base/Catalyst | Temperature (°C) | Activation Energy (Ea) | Pre-exponential Factor (A) | Source |
|---|---|---|---|---|---|
| Dehydrochlorination of 1,3-Dichloropropanol | Sodium Hydroxide | 50 - 80 | 38.8 kJ/mol | 1.62 x 10⁷ s⁻¹ | [9] |
| Dehydrochlorination of Dichloropropanol | Sodium Hydroxide | Not Specified | Not Specified | Not Specified |[11] |
Note: The data presented is for the synthesis of epichlorohydrin from dichloropropanol, a reaction analogous to the ring-closure step in 2-EHG synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of high-purity 2-EHG. Below is a synthesized protocol based on methodologies reported in the literature.[3][4]
Materials:
-
2-Ethylhexanol
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Tetra-n-butyl ammonium bromide (TBAB) or other suitable PTC
-
Lewis Acid Catalyst (e.g., Anhydrous SnCl₄)
-
Nitrogen gas supply
-
Deionized water
Protocol for Two-Step Synthesis with Phase Transfer Catalyst:
-
Step 1: Formation of Chlorohydrin Ether
-
Charge a reaction vessel with 2-ethylhexanol and the Lewis acid catalyst (e.g., 0.2-0.84% anhydrous SnCl₄).[4]
-
Heat the mixture to 70-75°C under a nitrogen atmosphere.[4]
-
Add epichlorohydrin dropwise over a period of 30-35 minutes while maintaining the temperature. The molar ratio of 2-ethylhexanol to epichlorohydrin should be approximately 1:1.05.[4]
-
Allow the reaction to proceed for 35-45 minutes after the addition is complete.[4]
-
-
Step 2: Dehydrochlorination and Ring Closure
-
In a separate vessel, prepare an aqueous solution of sodium hydroxide and the phase transfer catalyst (e.g., TBAB).
-
Cool the chlorohydrin ether from Step 1 to approximately 40°C.[3]
-
Slowly add the NaOH/PTC solution to the chlorohydrin ether. This reaction is exothermic; maintain the temperature at 40°C.
-
After the addition, continue to stir the mixture vigorously for 10-12 hours to ensure complete reaction.[3]
-
-
Work-up and Purification
-
After the reaction is complete, allow the mixture to settle and separate the organic and aqueous layers.
-
Wash the organic layer with water to remove residual NaOH, NaCl, and catalyst.
-
Filter the organic layer to remove any solid by-products.[8]
-
Purify the crude 2-EHG by vacuum distillation to obtain the final high-purity product.
-
Data Summary: Reaction Conditions and Yields
The efficiency of 2-EHG synthesis is highly dependent on the chosen reaction conditions. The table below summarizes data from various reported methodologies.
Table 2: Summary of Reaction Conditions and Yields for 2-EHG Synthesis
| Reactants (Molar Ratio) | Catalyst(s) | Temperature (°C) | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-EH¹:ECH² (1:1.05) | Anhydrous SnCl₄ | 70 - 75 | 35 min | 81% (Intermediate) | [4] |
| Chlorohydrin Ether:NaOH | Tetraethylammonium bromide | Not Specified | Not Specified | 98% (Final Product) | [4] |
| 2-EH:NaOH:ECH (1:2:2) | TBAB³ (0.005 mol) | 40 | 12 hours | High (unspecified) | [3] |
| Octanol:ECH | TBAB | 60 | 3-4 hours | 92% (Octyl Glycidyl Ether) |[7][8] |
¹2-EH: 2-Ethylhexanol ²ECH: Epichlorohydrin ³TBAB: Tetra-n-butyl ammonium bromide Note: The study on Octyl Glycidyl Ether is included as a close structural analog to 2-EHG.
Conclusion
The synthesis of this compound is a well-established process based on the condensation of 2-ethylhexanol and epichlorohydrin, followed by base-induced dehydrochlorination. The use of Lewis acids for the initial etherification and phase transfer catalysts for the ring-closure step are critical for achieving high yields and reaction efficiency. Understanding the underlying mechanism and the influence of kinetic parameters such as temperature and reactant ratios allows for the optimization of the synthesis to produce high-purity 2-EHG for its various applications as a reactive diluent in advanced material formulations.
References
- 1. This compound|Epoxy Reactive Diluent [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. KR101528751B1 - Method for producing ethylhexylglycerin - Google Patents [patents.google.com]
- 7. iagi.or.id [iagi.or.id]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. aidic.it [aidic.it]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylhexyl glycidyl (B131873) ether (EHGE) is a reactive diluent widely utilized in epoxy resin formulations to reduce viscosity and improve handling characteristics. This technical guide provides an in-depth overview of its core physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for the determination of these properties and for its synthesis are provided to support researchers and scientists in its application and further development.
Physicochemical Properties
2-Ethylhexyl glycidyl ether is a clear, colorless liquid.[1] Its key physicochemical properties are summarized in the tables below.
Identification and General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₂O₂ | [2] |
| Molecular Weight | 186.29 g/mol | [1] |
| CAS Number | 2461-15-6 | [2] |
| IUPAC Name | 2-((2-ethylhexyl)oxymethyl)oxirane | [2] |
| Appearance | Clear, colorless liquid | [1][3] |
Thermal and Physical Properties
| Property | Value | Test Method | Reference |
| Boiling Point | 60-62 °C at 0.3 mmHg | - | [3] |
| Density | 0.891 g/mL at 25 °C | OECD Guideline 109 | [3] |
| Refractive Index | 1.434 at 20 °C | - | [3] |
| Flash Point | 97 °C (206.6 °F) - closed cup | - | [4] |
| Viscosity | 2-4 cP at 25 °C | ASTM D445 | [4] |
| Water Solubility | <0.1 g/100 mL at 19 °C | OECD Guideline 105 | [3] |
Synthesis of this compound
The industrial synthesis of this compound is a two-step process that begins with the condensation of 2-ethylhexanol and epichlorohydrin (B41342), followed by dehydrochlorination.[2]
Experimental Protocol for Synthesis
This protocol is based on a reported laboratory-scale synthesis.[5]
Materials:
-
2-Ethylhexanol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Tetra-n-butylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Nitrogen gas
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, condenser, dropping funnel, and nitrogen inlet is charged with 1 mole of 2-ethylhexanol, 2 moles of sodium hydroxide, and 0.005 moles of tetra-n-butylammonium bromide.
-
Inert Atmosphere: The flask is purged with nitrogen, and the mixture is stirred for 30 minutes at 40 °C.
-
Addition of Epichlorohydrin: 2 moles of epichlorohydrin are added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 40 °C.
-
Reaction: The reaction is allowed to proceed for 12 hours at 40 °C with continuous stirring under a nitrogen atmosphere.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solid precipitate (NaCl) is removed by filtration. The organic layer is separated, washed with water to remove any remaining NaOH and salts, and then dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Reactivity
The reactivity of this compound is dominated by the strained oxirane (epoxide) ring, which is susceptible to ring-opening reactions with a variety of nucleophiles. This compound is incompatible with strong acids, bases, and oxidizing agents.[3]
Ring-Opening Hydrolysis
A key reaction of this compound is its hydrolysis to form 2-ethylhexyl glycerol (B35011) ether, a compound used in the cosmetics industry.[6] This reaction involves the acid-catalyzed ring-opening of the epoxide by water.
Experimental Methodologies for Physicochemical Properties
The following are detailed methodologies for determining the key physicochemical properties of this compound.
Viscosity Determination (ASTM D445)
Principle: This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid.[7][8][9][10][11]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath, capable of maintaining the desired temperature (25 °C) with an accuracy of ±0.02 °C
-
Stopwatch, readable to 0.1 seconds
-
Thermometer with a resolution of 0.01 °C
Procedure:
-
Temperature Equilibration: The viscometer is placed in the constant temperature bath until it reaches the test temperature.
-
Sample Preparation: The this compound sample is filtered to remove any particulate matter and then charged into the viscometer.
-
Flow Measurement: The sample is drawn up into the viscometer's timing bulb, and the time taken for the liquid to flow between two marked points is measured.
-
Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the flow time. The dynamic viscosity (η) is calculated as: η = ν * ρ, where ρ is the density of the sample at the same temperature.
Density Determination (OECD Guideline 109)
Principle: This guideline describes several methods for determining the density of liquids, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[12][13][14][15]
Apparatus (Pycnometer Method):
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance, accurate to 0.1 mg
-
Constant temperature bath
Procedure:
-
Calibration: The pycnometer is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., distilled water) and weighed at a controlled temperature. The volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample. It is then brought to the test temperature in the constant temperature bath and weighed.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Water Solubility Determination (OECD Guideline 105)
Principle: This guideline describes the flask method for determining the water solubility of substances. The method involves dissolving the substance in water at a given temperature until saturation is reached, followed by the determination of the concentration of the substance in the aqueous solution.[1][16][17][18][19]
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath
-
Analytical method for determining the concentration of the solute in the aqueous phase (e.g., gas chromatography)
Procedure:
-
Saturation: An excess amount of this compound is added to a known volume of water in a flask. The mixture is stirred in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (saturation).
-
Phase Separation: The mixture is allowed to stand to separate the aqueous phase from the undissolved substance.
-
Analysis: A sample of the aqueous phase is carefully taken and the concentration of this compound is determined using a suitable analytical method.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It is incompatible with strong oxidizing agents, acids, and bases.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sfdchem.com [sfdchem.com]
- 4. HELOXY 116 [miller-stephenson.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound|Epoxy Reactive Diluent [benchchem.com]
- 7. store.astm.org [store.astm.org]
- 8. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ppapco.ir [ppapco.ir]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 16. laboratuar.com [laboratuar.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
Spectroscopic analysis of 2-Ethylhexyl glycidyl ether (NMR, IR, Mass Spec)
Introduction
2-Ethylhexyl glycidyl (B131873) ether (2-EGE) is a widely used reactive diluent in epoxy resin formulations, valued for its ability to reduce viscosity while maintaining desirable cured properties. Its chemical structure, characterized by a flexible 2-ethylhexyl chain and a reactive epoxy group, dictates its performance and requires precise analytical characterization for quality control and research purposes. This technical guide provides an in-depth analysis of 2-EGE using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the spectroscopic properties of this compound.
Chemical Structure
The structural formula of 2-Ethylhexyl glycidyl ether is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent NMR analysis.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | dd | 1H | O-CH ₂ (epoxide, trans) |
| ~3.38 | dd | 1H | O-CH ₂ (epoxide, cis) |
| ~3.14 | m | 1H | CH -O (epoxide) |
| ~3.45 | d | 2H | O-CH ₂-CH |
| ~1.55 | m | 1H | CH |
| ~1.25-1.40 | m | 8H | -(CH ₂)₄- |
| ~0.85-0.95 | t | 6H | -CH ₃ |
¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~72.0 | C H₂-O (ether) |
| ~71.0 | C H-O (epoxide) |
| ~51.0 | O-C H₂ (epoxide) |
| ~44.0 | C H |
| ~39.0 | C H₂ |
| ~30.5 | C H₂ |
| ~29.0 | C H₂ |
| ~24.0 | C H₂ |
| ~23.0 | C H₂ |
| ~14.0 | C H₃ |
| ~11.0 | C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkane) |
| 1250 | Strong | C-O-C stretching (asymmetric, ether) |
| 1100 | Strong | C-O-C stretching (symmetric, ether) |
| 915, 840 | Medium | C-O stretching (epoxide ring) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments, providing information about the molecular weight and structure.[1]
| m/z | Relative Intensity (%) | Assignment |
| 186 | < 5 | [M]⁺ (Molecular Ion) |
| 129 | ~20 | [M - C₄H₉]⁺ |
| 113 | ~15 | [M - C₅H₁₁]⁺ |
| 83 | ~40 | [C₆H₁₁]⁺ |
| 57 | 100 | [C₄H₉]⁺ (Base Peak) |
| 43 | ~70 | [C₃H₇]⁺ |
| 41 | ~65 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be clear and free of any particulate matter.
-
¹H NMR Acquisition :
-
Place the sample in the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[2]
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[5]
-
Data Acquisition :
-
Record a background spectrum of the clean, empty salt plates or the clean ATR crystal.
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the ion source.
-
Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][6]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data
This diagram shows how the different spectroscopic techniques provide complementary information for the complete characterization of the molecule.
Caption: Interrelation of spectroscopic data.
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound in an EI-MS experiment, leading to the formation of the base peak.
Caption: Simplified fragmentation to the base peak.
References
An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Ethylhexyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 2-Ethylhexyl glycidyl (B131873) ether (EHGE). EHGE is a widely utilized reactive diluent in epoxy resin formulations, adhesives, and coatings, and its well-defined chemical characteristics are crucial for its application in various industrial and research settings. This document details its structural attributes, physicochemical properties, and the analytical methodologies employed for its identification and quality assessment. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are provided, along with visual representations of key processes to facilitate a deeper understanding.
Molecular Structure and Identification
2-Ethylhexyl glycidyl ether is an organic compound featuring a glycidyl ether functional group attached to a 2-ethylhexyl carbon chain. The presence of the reactive epoxide ring allows it to participate in various chemical reactions, most notably ring-opening polymerization with curing agents.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-((2-ethylhexyl)oxymethyl)oxirane[1] |
| CAS Number | 2461-15-6[1] |
| Molecular Formula | C₁₁H₂₂O₂[1] |
| Molecular Weight | 186.29 g/mol [1] |
| SMILES | CCCCC(CC)COCC1CO1[1] |
| InChI | InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 60-62 °C at 0.3 mmHg[2] |
| Density | 0.891 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.434[3] |
| Flash Point | 206 °F (96.7 °C)[1] |
| Solubility in Water | < 1 mg/mL at 20 °C[1] |
| Vapor Pressure | 29 Pa at 25 °C[4] |
| LogP | 3.83[4] |
Synthesis of this compound
This compound is typically synthesized via the condensation reaction of 2-ethylhexanol with epichlorohydrin, followed by dehydrochlorination.
Synthesis Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. "Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxi" by Monoj Pramanik, Sharathkumar K. Mendon et al. [aquila.usm.edu]
- 4. This compound|Epoxy Reactive Diluent [benchchem.com]
Synthesis of 2-Ethylhexyl glycidyl ether from 2-ethylhexanol and epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Ethylhexyl glycidyl (B131873) ether (2-EHGE), a versatile chemical intermediate, from 2-ethylhexanol and epichlorohydrin (B41342). This document details the underlying reaction mechanisms, optimized experimental protocols, and purification and characterization techniques.
Introduction
2-Ethylhexyl glycidyl ether is an aliphatic glycidyl ether widely used as a reactive diluent in epoxy resins to reduce viscosity and improve handling properties. Its applications extend to adhesives, sealants, coatings, and as an intermediate in the synthesis of other organic molecules. The synthesis of 2-EHGE from 2-ethylhexanol and epichlorohydrin is a well-established two-step process. This guide will delve into the technical details of this synthesis, providing researchers with the necessary information to perform and optimize this reaction in a laboratory setting.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound proceeds through a two-step mechanism:
-
Condensation Reaction: 2-Ethylhexanol reacts with epichlorohydrin in the presence of a Lewis acid catalyst. This reaction opens the epoxide ring of epichlorohydrin, forming a chlorohydrin ether intermediate, specifically 1-chloro-3-(2-ethylhexyloxy)-propan-2-ol.[1]
-
Dehydrochlorination: The chlorohydrin intermediate is then treated with a strong base, such as sodium hydroxide (B78521), to eliminate a molecule of hydrogen chloride. This results in the formation of the new epoxide ring, yielding this compound.[1] The use of a phase-transfer catalyst (PTC) is often employed in this step to facilitate the reaction between the aqueous base and the organic chlorohydrin.
Below is a logical workflow of the synthesis process.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound.
Synthesis of Chlorohydrin Ether Intermediate (Step 1)
Materials:
-
2-Ethylhexanol
-
Epichlorohydrin
-
Lewis acid catalyst (e.g., anhydrous SnCl₄, BF₃ complex)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with 2-ethylhexanol and the Lewis acid catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 70-75 °C).
-
Slowly add epichlorohydrin to the reaction mixture over a specific period (e.g., 35 minutes).
-
Maintain the reaction at the set temperature with continuous stirring for the specified duration.
-
After the reaction is complete, the crude chlorohydrin ether intermediate is obtained and can be used directly in the next step.
Synthesis of this compound (Step 2) and One-Pot Synthesis
This protocol describes a one-pot synthesis where the dehydrochlorination follows the initial condensation.
Materials:
-
2-Ethylhexanol (1 mol)
-
Sodium hydroxide (NaOH) (2 mol)
-
Tetra-n-butylammonium bromide (TBAB) (0.005 mol)
-
Epichlorohydrin (2 mol)
-
Nitrogen atmosphere
-
Reaction vessel with stirring, temperature control, and a metering pump
Procedure:
-
Charge the reaction vessel with 2-ethylhexanol, sodium hydroxide, and tetra-n-butylammonium bromide.[2]
-
Stir the mixture for 30 minutes at 40 °C under a nitrogen atmosphere.[2]
-
Using a metering pump, add epichlorohydrin dropwise over 30 minutes while maintaining the temperature at 40 °C.[2]
-
Allow the reaction to proceed for 12 hours at the desired temperature.[2]
-
Upon completion, the reaction mixture contains this compound, sodium chloride, and unreacted starting materials.
Purification
Procedure:
-
Filter the reaction mixture to remove solid byproducts such as sodium chloride.
-
Wash the filtrate with water to remove any remaining salts and water-soluble impurities.
-
Perform a two-stage fractional distillation under vacuum.
Quantitative Data
The yield of this compound is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize the quantitative data from various studies.
Table 1: Effect of Lewis Acid Catalyst on Chlorohydrin Ether Intermediate Yield
| Catalyst | Catalyst Conc. (% w/w) | Reactant Mole Ratio (Epichlorohydrin:2-Ethylhexanol) | Temperature (°C) | Reaction Time (min) | Intermediate Yield (%) |
| Anhydrous SnCl₄ | 0.2 - 0.84 | 1:1.1 | 70-75 | 35 | 81 |
| BF₃ (complex with PhOH) | - | - | - | - | - |
| Anhydrous AlCl₃ (complex with 2-butoxyethanol) | - | - | - | - | - |
Data extracted from a study on the effect of catalyst type on the synthesis.[4] A hyphen (-) indicates data not provided in the source.
Table 2: Overall Yield and Product Specifications
| Catalyst for Step 1 | Catalyst for Step 2 | Overall Yield (%) | Epoxy No. (mol/100 g) | Viscosity (mPa·s at 25°C) | Total Cl (%) | Hydrolyzable Cl (%) |
| Anhydrous SnCl₄ | Tetraethylammonium bromide | 98 (of the second step) | 0.470-0.495 | 2-6 | 5-6 | 0.1-0.18 |
Data for the dehydrochlorination step following the synthesis of the chlorohydrin ether.[4]
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 2-EHGE and identifying any volatile impurities, such as residual starting materials.
Table 3: Typical GC-MS Parameters for 2-EHGE Analysis
| Parameter | Typical Value / Condition |
| GC Column | Fused silica (B1680970) capillary column (e.g., DB-1, DB-5) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 240 - 260 °C |
| Oven Program | Initial temp 60°C, ramped to 280°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the 2-ethylhexyl group and the glycidyl ether moiety. Key signals include those for the oxirane ring protons and the methylene (B1212753) protons adjacent to the ether oxygen.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound include:
-
C-H stretching: Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹.
-
C-O-C stretching: Ether linkage stretching vibrations, typically in the region of 1050-1150 cm⁻¹.
-
Epoxide ring vibrations: Characteristic peaks for the oxirane ring, including asymmetric ring stretching around 915 cm⁻¹ and symmetric ring stretching (breathing) around 840 cm⁻¹.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound from 2-ethylhexanol and epichlorohydrin. By following the outlined experimental protocols and utilizing the provided quantitative data and characterization information, researchers can effectively synthesize and purify this important chemical intermediate for various applications in drug development and materials science. The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and purity.
References
An In-depth Technical Guide to 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0)
CAS Number: 605-94-7
Note on CAS Number: Initial searches for CAS number 2461-15-6 yielded conflicting results, with some sources associating it with 2-Ethylhexyl glycidyl (B131873) ether, an industrial chemical. However, for the context of biomedical research and drug development, the intended compound is 2,3-Dimethoxy-5-methyl-p-benzoquinone, for which the correct CAS number is 605-94-7. This guide will focus on the latter.
Introduction
2,3-Dimethoxy-5-methyl-p-benzoquinone, also known as Coenzyme Q0 (CoQ0), is a vital intermediate in the biosynthesis of the coenzyme Q family, including Coenzyme Q10. It is the core structure of the ubiquinone group of compounds.[1][2] Beyond its role as a biosynthetic precursor, CoQ0 has garnered significant interest in the scientific community for its potent anticancer properties. This document provides a comprehensive overview of the chemical properties, structure, and biological activities of Coenzyme Q0, with a focus on its mechanism of action in cancer cells.
Chemical Structure and Properties
Coenzyme Q0 is a benzoquinone derivative with a methyl group and two methoxy (B1213986) groups attached to the quinone ring.
Chemical Structure
Caption: Chemical structure of 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0).
Physicochemical Properties
The following table summarizes the key physicochemical properties of Coenzyme Q0.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [3][4] |
| Molecular Weight | 182.17 g/mol | |
| Appearance | Orange to dark orange to dark red powder or crystals | [4] |
| Melting Point | 58-60 °C | [1][3][4] |
| Boiling Point (Predicted) | 331.4 ± 42.0 °C | [3] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [3] |
| Flash Point | 148.6 °C | [3] |
| Water Solubility | Almost transparent in hot water | [3] |
| Vapor Pressure | 0.000157 mmHg at 25°C | [3] |
| Refractive Index | 1.498 | [3] |
| Stability | Stable. Combustible. Incompatible with strong oxidizing agents and reducing agents. | [1][3] |
Biological Activity and Mechanism of Action
Coenzyme Q0 exhibits significant biological activity, most notably its anticancer effects. It has been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines.
Anticancer Activity and IC50 Values
Coenzyme Q0 has demonstrated cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several cell lines are presented below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ehrlich Ascites Tumor Cells | Carcinoma | 5 to 65 | [5] |
| A549 | Non-small-cell lung cancer | 3.08 ± 0.19 | [6] |
| K562 | Leukemia | 1.56 ± 0.11 | [6] |
| HeLa | Cervical Cancer | - | |
| HCT-116 | Colorectal Carcinoma | 4.14 ± 1.2 | [7] |
| MDA-MB-468 | Breast Cancer | 3.673 | [7] |
Signaling Pathway: Inhibition of PI3K/Akt/mTOR
A key mechanism underlying the anticancer activity of Coenzyme Q0 is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, Coenzyme Q0 can effectively suppress tumor growth and induce cancer cell death.
Caption: Coenzyme Q0 inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone
A common method for the synthesis of Coenzyme Q0 involves the oxidation of 3,4,5-trimethoxytoluene.
General Procedure:
-
Starting Material: 3,4,5-trimethoxytoluene.
-
Oxidizing Agent: A solution of hydrogen peroxide in acetic acid is often used.[8][9]
-
Catalyst: A phase transfer catalyst such as polyethylene (B3416737) glycol (PEG-1000) and an acid catalyst like a supported heteropolyacid can be employed to improve yield and efficiency.[8]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, 30-35°C.[8]
-
Work-up: The reaction mixture is washed with water and the product is extracted with an organic solvent like dichloromethane.
-
Purification: The solvent is removed, and the resulting crystalline product is purified.
Caption: General workflow for the synthesis of Coenzyme Q0.
Apoptosis Assay using Annexin V and Propidium Iodide
This protocol details a standard flow cytometry-based assay to quantify apoptosis induced by Coenzyme Q0.
Materials:
-
Cells of interest
-
Coenzyme Q0
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC staining solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with the desired concentrations of Coenzyme Q0 for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]
-
Flow Cytometry Analysis: Add more 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.[11] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Coenzyme Q0 using PI staining and flow cytometry.
Materials:
-
Cells of interest
-
Coenzyme Q0
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[12][13]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with Coenzyme Q0 as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in cold 70% ethanol, adding it dropwise while vortexing. Incubate on ice for at least 30 minutes.[13][14]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution.[13]
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) is a promising molecule in the field of cancer research and drug development. Its ability to induce apoptosis and arrest the cell cycle, primarily through the inhibition of the critical PI3K/Akt/mTOR signaling pathway, makes it a strong candidate for further investigation as a potential therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted biological activities of this compound.
References
- 1. 2,3-Dimethoxy-5-methyl-p-benzoquinone | 605-94-7 [chemicalbook.com]
- 2. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone, 98% 605-94-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. Effect of methoxy-p-benzoquinones and methoxy-p-hydroquinones on DNA synthesis in Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to the Solubility and Miscibility of 2-Ethylhexyl Glycidyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and miscibility of 2-Ethylhexyl glycidyl (B131873) ether (EHGE), a reactive diluent and chemical intermediate. The information is targeted toward professionals in research, science, and drug development who may utilize EHGE in their formulations and syntheses. This document compiles available data on its solubility in various organic solvents, outlines experimental protocols for solubility determination, and presents a visual representation of its synthesis workflow.
Core Concepts: Solubility and Miscibility
Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. It is a quantitative measure, often expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a homogeneous solution. If two liquids are miscible, they are completely soluble in each other.
Solubility of 2-Ethylhexyl Glycidyl Ether
This compound is generally characterized as a colorless liquid with low volatility that is soluble in common organic solvents.[1] Its molecular structure, featuring a long alkyl chain and an ether linkage, contributes to its compatibility with a range of organic media.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility/Miscibility |
| Water | 19 | <0.1 g/100 mL[2][3][4][5] |
| Water | 18.9 | < 1 mg/mL[6][7] |
| Organic Solvents | Not Specified | Generally described as having moderate solubility.[1] |
| Ethanol | Not Specified | Used as a solvent for cleaning up spills of EHGE.[6] |
Note: The available data is limited. The solubility in many common organic solvents has not been quantitatively reported in the reviewed literature.
Experimental Protocols for Determining Solubility and Miscibility
For researchers needing to determine the solubility or miscibility of this compound in specific solvent systems, standardized experimental protocols can be employed.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[8]
Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.
Detailed Methodology:
-
Preparation: Add an excess of this compound to a flask containing a known volume of the organic solvent to be tested. The flask should be sealable to prevent solvent evaporation.
-
Equilibration: Place the sealed flask in a constant-temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[9]
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved EHGE to settle. The separation of the saturated solution from the excess solute can be achieved by centrifugation followed by careful decantation or by filtration through a suitable membrane filter that does not interact with the solvent or solute.[9]
-
Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: Calculate the original concentration of EHGE in the saturated solution, taking into account the dilution factor. This value represents the solubility of EHGE in the tested solvent at the specified temperature.
Determination of Miscibility
A simple visual method is commonly used to determine the miscibility of two liquids.[10]
Principle: The two liquids are mixed in various proportions and observed for the formation of a single homogeneous phase or the presence of separate layers.
Detailed Methodology:
-
Preparation: In a clear, stoppered test tube or vial, combine known volumes of this compound and the test solvent. It is advisable to test a range of ratios (e.g., 1:9, 1:1, 9:1 of EHGE to solvent).
-
Mixing: Stopper the container and shake it vigorously for a short period.
-
Observation: Allow the mixture to stand undisturbed and observe. If the two liquids are miscible, a single, clear liquid phase will be observed. If they are immiscible, two distinct layers will form. A cloudy or turbid appearance may indicate partial miscibility.[11]
Synthesis of this compound: An Experimental Workflow
This compound is synthesized through a two-step process involving the condensation of 2-ethylhexanol with epichlorohydrin, followed by dehydrochlorination.[3][12]
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide consolidates the available information on the solubility and miscibility of this compound in organic solvents. While qualitative descriptions indicate good solubility in many organic media, there is a notable lack of comprehensive quantitative data in the scientific literature. The provided experimental protocols for solubility and miscibility determination offer a practical framework for researchers to generate specific data for their unique solvent systems. The visualized synthesis workflow provides a clear overview of the manufacturing process of this important industrial chemical. For professionals in drug development, understanding these fundamental properties is crucial for formulation design, reaction chemistry, and purification processes involving this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. sfdchem.com [sfdchem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. Miscibility - Wikipedia [en.wikipedia.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Hydrolysis and Degradation Pathways of 2-Ethylhexyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylhexyl glycidyl (B131873) ether (EHGE) is a widely utilized reactive diluent in various industrial applications, including coatings, adhesives, and polymer systems. An understanding of its hydrolysis and degradation pathways is critical for assessing its environmental fate, toxicological profile, and the stability of formulations in which it is a component. This technical guide provides a comprehensive overview of the known degradation mechanisms of EHGE, with a focus on hydrolysis. It includes a summary of available quantitative data, detailed experimental protocols for studying its degradation, and visualizations of the key pathways and workflows.
Introduction
2-Ethylhexyl glycidyl ether (IUPAC name: 2-(2-ethylhexoxymethyl)oxirane) is an organic compound characterized by an epoxide ring and an ether linkage. The high ring strain of the epoxide makes it susceptible to nucleophilic attack, which is the primary driver of its degradation. This reactivity is harnessed in its industrial applications but also dictates its behavior in biological and environmental systems. The primary degradation pathway for EHGE is hydrolysis of the epoxide ring, leading to the formation of 2-ethylhexyl glycerol (B35011) ether. Other potential degradation routes include thermal decomposition and biodegradation.
Hydrolysis of this compound
The hydrolysis of the epoxide ring in EHGE is the most significant degradation pathway under aqueous conditions. This reaction involves the nucleophilic attack of a water molecule on one of the carbon atoms of the oxirane ring, resulting in ring-opening and the formation of a diol, 2-ethylhexyl glycerol ether. The rate of hydrolysis is highly dependent on pH and temperature.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack by water. This is an SN2-type reaction where water attacks the more substituted carbon atom of the protonated epoxide.
Base-Catalyzed Hydrolysis
In basic or neutral conditions, the hydroxide (B78521) ion or a water molecule directly attacks one of the less sterically hindered carbon atoms of the epoxide ring. This is also an SN2 reaction.
High-Temperature and High-Pressure Hydrolysis
Industrial synthesis of 2-ethylhexyl glycerol ether often employs high-temperature (200-350°C) and high-pressure conditions to accelerate the hydrolysis of EHGE.[1][2][3] These conditions can be catalyst-free or utilize acid or base catalysts.[1][3]
Other Degradation Pathways
Thermal Degradation
At elevated temperatures, EHGE can undergo thermal degradation. While specific data for EHGE is limited, studies on similar epoxy resins show that thermal degradation can proceed via radical mechanisms, leading to the formation of various smaller molecules.[4]
Photodegradation
Biodegradation
Information on the biodegradation of EHGE is limited. However, its chemical structure suggests that it may be susceptible to microbial degradation. Standardized tests, such as those outlined in OECD Guideline 301, can be used to assess its ready biodegradability.[8][9][10][11][12]
Quantitative Data
Quantitative data on the degradation of this compound is sparse in the publicly available literature. The following table summarizes conceptual data based on typical observations for similar compounds and high-temperature hydrolysis processes mentioned in patents.
| Degradation Pathway | Condition | Parameter | Value | Reference |
| Hydrolysis | High-Temperature/High-Pressure | Temperature Range | 200 - 350 °C | [1][2][3] |
| Pressure | 30 - 45 atm | [2] | ||
| Catalyst | Acid or Base (optional) | [3] | ||
| Product | 2-Ethylhexyl glycerol ether | [1] | ||
| Thermal Degradation | Elevated Temperature | Onset Temperature | > 200 °C (conceptual) | [4] |
| Products | Various smaller molecules (conceptual) | [4] |
Experimental Protocols
The following are detailed experimental protocols for assessing the key degradation pathways of this compound, based on internationally recognized guidelines.
Protocol for Hydrolysis Study (based on OECD Guideline 111)
Objective: To determine the rate of hydrolysis of this compound as a function of pH.[13][14][15][16][17]
Materials:
-
This compound (analytical standard)
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
Sterile, sealed glass vessels
-
Constant temperature bath or incubator
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS)
Procedure:
-
Preliminary Test:
-
Prepare solutions of EHGE in each buffer (pH 4, 7, and 9) at a concentration not exceeding half of its water solubility.
-
Incubate the solutions in the dark at 50°C for 5 days.[13]
-
Analyze the concentration of EHGE at the beginning and end of the incubation period.
-
If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.[15]
-
-
Main Test (if degradation is observed):
-
Prepare fresh solutions of EHGE in the relevant buffer(s).
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C, 40°C, and 50°C).
-
At appropriate time intervals, withdraw aliquots from the test solutions.
-
Immediately quench the hydrolysis reaction (e.g., by neutralization or dilution in a suitable solvent).
-
Analyze the concentration of EHGE and the formation of 2-ethylhexyl glycerol ether using a validated HPLC method.
-
Determine the pseudo-first-order rate constant (kobs) for the degradation at each pH and temperature by plotting the natural logarithm of the EHGE concentration versus time.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs.
-
Protocol for Ready Biodegradability Study (based on OECD Guideline 301)
Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.[8][9][10][11][12]
Materials:
-
This compound
-
Mineral medium
-
Inoculum (e.g., activated sludge from a wastewater treatment plant)
-
Reference substance (e.g., sodium benzoate)
-
Apparatus for measuring oxygen consumption (e.g., manometric respirometer for OECD 301F) or CO2 evolution (for OECD 301B)
Procedure (using OECD 301F - Manometric Respirometry):
-
Test Setup:
-
Prepare a mineral medium and add the inoculum.
-
Add EHGE to the test vessels at a concentration that is not inhibitory to the microorganisms.
-
Prepare control vessels with inoculum only and reference vessels with the reference substance and inoculum.
-
-
Incubation:
-
Incubate the sealed vessels in the dark at a constant temperature (20 ± 1°C) with continuous stirring.
-
-
Measurement:
-
Measure the oxygen consumption in each vessel over a 28-day period.
-
-
Data Analysis:
Signaling Pathways and Genotoxicity
The epoxide group in this compound is a reactive electrophile that can react with nucleophilic sites in biological macromolecules, including DNA. This reactivity is the basis for its potential genotoxicity.[18] The primary mechanism of genotoxicity is thought to be the formation of DNA adducts through alkylation of DNA bases. Such adducts can disrupt DNA replication and transcription, potentially leading to mutations.[18] Studies have shown that EHGE can induce sister-chromatid exchanges in Chinese hamster cells, indicating a genotoxic effect.[18] Further research is needed to fully elucidate the specific signaling pathways involved in the cellular response to EHGE-induced DNA damage.
Visualizations
References
- 1. This compound|Epoxy Reactive Diluent [benchchem.com]
- 2. KR101924027B1 - High Purity 2-Ethylhexylglycerolether, Preparation Method for High Purity 2-Ethylhexylglycerolether and Use thereof - Google Patents [patents.google.com]
- 3. KR101769847B1 - The Preparation method of 2-ethylhexylglycerolether from 2-ethylhexylglycidylether by gas phase hydrolysis - Google Patents [patents.google.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. ecetoc.org [ecetoc.org]
- 11. oecd.org [oecd.org]
- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. oecd.org [oecd.org]
- 17. jsm.gov.my [jsm.gov.my]
- 18. This compound (2461-15-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Ethylhexyl Glycidyl Ether as a Reactive Diluent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl glycidyl (B131873) ether (EHGE) is a monofunctional reactive diluent widely used to modify epoxy resin formulations.[1][2][3] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, thereby improving their handling, processing, and wetting characteristics.[3][4] Unlike non-reactive diluents, EHGE possesses a glycidyl group that allows it to co-react with the curing agent and become an integral part of the cross-linked polymer network. This incorporation minimizes the negative effects on the mechanical and thermal properties of the cured epoxy that are often associated with traditional, non-reactive diluents.[2]
The use of EHGE is particularly advantageous in applications requiring low viscosity for ease of application, such as in coatings, adhesives, composites, and electronic encapsulation.[2][3][5] By chemically participating in the curing reaction, EHGE can also influence the final properties of the thermoset, such as flexibility and toughness.[2][3]
Applications
The versatility of 2-Ethylhexyl glycidyl ether allows for its use in a wide range of applications within industrial and research settings:
-
Coatings and Paints: EHGE is instrumental in formulating high-performance, low-VOC (Volatile Organic Compound) coatings. It improves the flow, leveling, and adhesion of the coating to various substrates, resulting in a durable and aesthetically pleasing finish.[2][3]
-
Adhesives and Sealants: By reducing the viscosity of adhesive formulations, EHGE facilitates better gap-filling and wetting of bonding surfaces.[2][3] This leads to stronger and more reliable adhesive joints. The incorporation of the flexible 2-ethylhexyl chain can also enhance the flexibility and toughness of the cured adhesive.[2][3]
-
Composites Manufacturing: In the fabrication of fiber-reinforced composites, low resin viscosity is crucial for achieving thorough impregnation of the reinforcing fibers. EHGE significantly lowers the viscosity of epoxy matrices, ensuring complete fiber wet-out and minimizing void content in the final composite part.
-
Electronic Encapsulation: The low viscosity imparted by EHGE makes it ideal for potting and encapsulating sensitive electronic components.[2] It allows the resin to flow into intricate geometries, providing excellent protection against moisture, dust, and mechanical shock.[2]
-
Flooring and Civil Engineering: In self-leveling flooring systems and concrete repair mortars, EHGE provides the necessary low viscosity for easy application and a smooth, uniform finish.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2461-15-6 | [2] |
| Molecular Formula | C₁₁H₂₂O₂ | [2] |
| Molecular Weight | 186.30 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Viscosity at 25°C | 3-6 mPa·s | [6] |
| Epoxy Equivalent Weight | 180-200 g/eq | - |
| Boiling Point | 244-248 °C at 20 mmHg | [7] |
| Specific Gravity at 20°C | ~0.90 g/cm³ | [2] |
| Water Solubility | Insoluble | [2][7] |
Effects on Epoxy Resin Properties
The addition of this compound to an epoxy resin formulation, typically based on Diglycidyl ether of bisphenol A (DGEBA), has a significant impact on both the uncured and cured properties of the system.
Viscosity Reduction
| EHGE Concentration (wt%) | Expected Viscosity Reduction |
| 0 | - |
| 5 | Significant |
| 10 | More Significant |
| 15 | Substantial |
| 20 | Very Substantial (up to ~97% based on similar diluents)[8] |
Mechanical Properties
The incorporation of a monofunctional diluent like EHGE can lead to a decrease in the crosslink density of the cured epoxy network, which may affect its mechanical properties. Generally, an increase in EHGE concentration can lead to a decrease in tensile strength and modulus, while potentially increasing elongation at break and toughness.[2][3] A study on a diglycidyl ether reactive diluent showed that with increasing diluent concentration, the tensile strength of the cured epoxy decreased.[9]
| EHGE Concentration (wt%) | Expected Effect on Tensile Strength | Expected Effect on Flexibility/Toughness |
| 0 | Baseline | Baseline |
| 5-10 | Slight Decrease | Increase |
| 10-20 | Moderate Decrease | Significant Increase |
Thermal Properties
The glass transition temperature (Tg) is a critical property of cured epoxy resins, indicating the temperature at which the material transitions from a rigid, glassy state to a softer, rubbery state.[6][10][11] The addition of EHGE, with its flexible aliphatic chain, generally leads to a decrease in the Tg of the cured system. This effect is more pronounced at higher concentrations. A study on butyl glycidyl ether showed a moderate reduction in Tg with a 20 wt% addition of the modifier.[12]
| EHGE Concentration (wt%) | Expected Effect on Glass Transition Temperature (Tg) |
| 0 | Baseline |
| 5-10 | Slight Decrease |
| 10-20 | Moderate Decrease |
Curing Kinetics
Kinetic studies have shown that EHGE can influence the curing reaction of epoxy resins. It has been reported to lower the activation energy of the curing process by 15–20 kJ/mol, which can lead to an acceleration of the reaction rates.[2][3] This can be advantageous in applications where faster curing times are desired.
Experimental Protocols
Preparation of EHGE-Modified Epoxy Formulations
Objective: To prepare a series of epoxy formulations with varying concentrations of this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (EHGE)
-
Amine-based curing agent (e.g., Triethylenetetramine - TETA)
-
Disposable mixing cups and stirring rods
-
Analytical balance
Procedure:
-
Determine the desired weight percentages of EHGE to be incorporated into the epoxy resin (e.g., 0%, 5%, 10%, 15%, 20%).
-
For each formulation, accurately weigh the required amount of DGEBA epoxy resin into a clean, dry mixing cup.
-
Add the corresponding amount of EHGE to the epoxy resin.
-
Thoroughly mix the DGEBA and EHGE until a homogeneous mixture is obtained. Gentle heating (e.g., to 40-50°C) can be applied to reduce viscosity and facilitate mixing.
-
Allow the mixture to cool to room temperature.
-
Calculate the stoichiometric amount of the curing agent required for the total epoxy content (DGEBA + EHGE). The epoxy equivalent weight (EEW) of the blend can be calculated as follows: EEW_blend = (Total Weight) / [(Weight_DGEBA / EEW_DGEBA) + (Weight_EHGE / EEW_EHGE)]
-
Add the calculated amount of curing agent to the epoxy-diluent mixture.
-
Mix thoroughly for 2-3 minutes, ensuring a uniform dispersion of the curing agent. Avoid introducing excessive air bubbles.
-
The formulation is now ready for subsequent experiments.
Viscosity Measurement
Objective: To measure the viscosity of the uncured EHGE-modified epoxy formulations.
Apparatus:
-
Rotational viscometer or rheometer (e.g., cone and plate or parallel plate)[5][8]
-
Temperature-controlled sample holder
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Set the desired measurement temperature (e.g., 25°C).
-
Place an appropriate amount of the freshly prepared epoxy formulation onto the sample holder of the viscometer.
-
Allow the sample to equilibrate to the set temperature.
-
Start the measurement at a constant shear rate or over a range of shear rates.
-
Record the viscosity reading once it has stabilized.
-
Repeat the measurement for each formulation.
Curing Protocol
Objective: To cure the EHGE-modified epoxy formulations for subsequent mechanical and thermal testing.
Procedure:
-
Pour the freshly mixed epoxy formulations into appropriate molds for the desired test specimens (e.g., dog-bone shaped molds for tensile testing).
-
Degas the samples in a vacuum chamber to remove any entrapped air bubbles.
-
Follow a specific curing schedule. A typical two-stage cure cycle can be employed:
-
Initial cure at a lower temperature (e.g., 80°C for 2 hours).
-
Post-cure at a higher temperature (e.g., 125°C for 3 hours).
-
-
Allow the cured samples to cool slowly to room temperature to avoid internal stresses.
-
Carefully demold the cured specimens.
Mechanical Property Testing
Objective: To evaluate the effect of EHGE on the mechanical properties of the cured epoxy.
Apparatus:
-
Universal Testing Machine (UTM)
Procedure:
-
Tensile Testing (ASTM D638):
-
Mount the dog-bone shaped specimens in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to determine tensile strength, modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Place rectangular specimens on a three-point bending fixture in the UTM.
-
Apply a load to the center of the specimen until it fractures or reaches a specified deflection.
-
Record the load and deflection data to determine flexural strength and modulus.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and analyze the curing kinetics of the EHGE-modified epoxy formulations.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure for Tg Determination:
-
Accurately weigh 5-10 mg of a cured epoxy sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell. Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.[10][11]
Procedure for Curing Kinetics:
-
Accurately weigh 5-10 mg of the uncured epoxy formulation into an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell.
-
Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) through the curing temperature range.
-
The exothermic peak in the heat flow curve represents the curing reaction. The area under the peak corresponds to the total heat of cure (ΔH).
-
The activation energy (Ea) of the curing reaction can be determined using methods such as the Kissinger or Ozawa-Flynn-Wall analysis, which utilize data from multiple heating rates.
Visualizations
Caption: Chemical reaction workflow for EHGE in epoxy resin.
Caption: Experimental workflow for evaluating EHGE-modified epoxy.
Caption: Logical relationship of EHGE concentration and its effects.
Safety Precautions
This compound is classified as a skin and eye irritant and a skin sensitizer.[2] It is also harmful to aquatic life.[2] Therefore, appropriate safety measures must be taken when handling this chemical:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. [PDF] Cure Kinetics of Epoxy Resin Studied by Dynamics and Isothermal DSC Data | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound|Epoxy Reactive Diluent [benchchem.com]
- 4. HELOXY 116 [miller-stephenson.com]
- 5. research.monash.edu [research.monash.edu]
- 6. focenter.com [focenter.com]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. epotek.com [epotek.com]
- 10. epotek.com [epotek.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Effect of 2-Ethylhexyl Glycidyl Ether (2-EGE) on the Viscosity of Epoxy Formulations
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl glycidyl (B131873) ether (2-EGE) is a monofunctional reactive diluent widely employed in epoxy resin systems to significantly reduce viscosity.[1] Its incorporation enhances the handling, processability, and application characteristics of epoxy formulations, such as improved flow and penetration.[1] As a reactive diluent, 2-EGE's epoxy group participates in the cross-linking reaction with the curing agent, integrating it into the final polymer network.[1] This document provides detailed application notes, quantitative data on viscosity reduction, and experimental protocols for evaluating the effect of 2-EGE on the viscosity of a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin.
Mechanism of Action
The primary function of 2-EGE is to lower the viscosity of high-molecular-weight epoxy resins, such as those based on DGEBA.[1] The long, flexible alkyl chain of 2-EGE increases the free volume between the epoxy resin molecules, thereby reducing intermolecular forces and leading to a decrease in the overall viscosity of the formulation. During the curing process, the glycidyl ether group of 2-EGE reacts with the curing agent, becoming a permanent part of the polymer backbone. This covalent bonding minimizes the negative effects on the mechanical properties of the cured product that are often associated with non-reactive diluents.
Data Presentation
The following table summarizes the effect of varying concentrations of 2-Ethylhexyl glycidyl ether (commercially available as HELOXY™ Modifier 116) on the viscosity of a conventional DGEBA epoxy resin (EPON™ Resin 828) at 25°C.
| Concentration of 2-EGE (Weight %) | Viscosity (mPa·s) |
| 0 | ~12,500 |
| 5 | ~4,000 |
| 10 | ~1,500 |
| 15 | ~700 |
| 20 | ~400 |
Data extrapolated from Figure 1 in the HELOXY™ Modifier 116 Technical Data Sheet. The viscosity of the neat DGEBA resin is typically in the range of 11,000-14,000 mPa·s at 25°C.
Effect on Cured Properties
The addition of 2-EGE, as a monofunctional diluent, can influence the properties of the cured epoxy system. While it can enhance flexibility and toughness, it may also lead to a reduction in the glass transition temperature (Tg) and a decrease in chemical and solvent resistance, particularly at higher concentrations.[2] The extent of these effects is dependent on the amount of 2-EGE used; therefore, it is recommended to use the minimum amount necessary to achieve the desired viscosity reduction, with a maximum recommended quantity of around 20 percent of the resin portion.[2]
Experimental Protocols
Protocol 1: Preparation of Epoxy Formulations with 2-EGE
Objective: To prepare a series of epoxy resin formulations with varying concentrations of 2-EGE for viscosity testing.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ Resin 828)
-
This compound (2-EGE) (e.g., HELOXY™ Modifier 116)
-
Disposable mixing cups
-
Stirring rods or a mechanical mixer
-
Analytical balance
Procedure:
-
Resin Preparation: Place a clean, dry mixing cup on the analytical balance and tare.
-
Weighing Epoxy Resin: Accurately weigh the desired amount of DGEBA epoxy resin into the mixing cup.
-
Adding 2-EGE: Based on the desired weight percentage, calculate and accurately weigh the corresponding amount of 2-EGE into the same mixing cup.
-
Mixing: Thoroughly mix the components using a stirring rod or a mechanical mixer at a low speed for 5-10 minutes, or until a homogeneous mixture is achieved. Take care to minimize the entrapment of air bubbles.
-
Degassing (Optional but Recommended): Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Labeling: Clearly label the container with the formulation details, including the weight percentage of 2-EGE.
-
Repeat: Repeat steps 1-6 for each desired concentration of 2-EGE.
Protocol 2: Viscosity Measurement of Epoxy Formulations
Objective: To determine the viscosity of the prepared epoxy formulations using a rotational viscometer. This protocol is based on the principles outlined in ASTM D2196.[3][4]
Materials and Equipment:
-
Prepared epoxy formulations with varying 2-EGE concentrations
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles
-
Temperature-controlled water bath or chamber
-
Beakers or sample containers compatible with the viscometer
-
Thermometer
Procedure:
-
Equipment Setup and Calibration:
-
Set up the rotational viscometer according to the manufacturer's instructions.
-
Calibrate the viscometer using a standard calibration fluid of known viscosity.
-
-
Temperature Control:
-
Set the water bath or temperature-controlled chamber to the desired measurement temperature (e.g., 25°C).
-
Place the prepared epoxy formulations in the temperature-controlled environment and allow them to equilibrate for at least one hour to ensure a uniform temperature.
-
-
Sample Loading:
-
Select an appropriate spindle and rotational speed for the expected viscosity range of the sample.
-
Pour the temperature-equilibrated epoxy formulation into a clean, dry beaker or sample container.
-
-
Viscosity Measurement:
-
Immerse the spindle into the epoxy formulation to the marked immersion depth.
-
Turn on the viscometer and allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).
-
-
Data Recording:
-
Record the viscosity, temperature, spindle used, and rotational speed for each formulation.
-
-
Cleaning:
-
Thoroughly clean the spindle and any other parts in contact with the resin immediately after each measurement using an appropriate solvent, followed by drying.
-
Visualizations
Caption: Logical relationship of 2-EGE as a viscosity-reducing agent.
Caption: Experimental workflow for viscosity measurement.
References
High-Performance Coatings: Application Notes on Formulation with 2-Ethylhexyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and performance evaluation of high-performance coatings incorporating 2-Ethylhexyl glycidyl (B131873) ether (2-EGE). Detailed experimental protocols and quantitative data are presented to guide researchers in utilizing 2-EGE as a reactive diluent to enhance coating properties.
Introduction
2-Ethylhexyl glycidyl ether (2-EGE) is a monofunctional reactive diluent widely used in epoxy resin formulations to reduce viscosity and improve handling characteristics.[1][2][3] Its aliphatic chain contributes to increased flexibility and impact resistance in the cured coating, while its low volatility helps in reducing volatile organic compound (VOC) emissions.[1] This document outlines the effects of 2-EGE on key coating performance metrics and provides standardized protocols for their evaluation.
Role of this compound in Epoxy Coatings
As a reactive diluent, 2-EGE's primary function is to lower the viscosity of high molecular weight epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA).[1][3] This reduction in viscosity allows for higher filler loading, improved wetting of substrates and pigments, and easier application through spraying, brushing, or rolling.[1] Unlike non-reactive diluents, 2-EGE's glycidyl ether group copolymerizes with the epoxy resin and curing agent, becoming an integral part of the polymer network. This incorporation minimizes the negative effects on mechanical properties and chemical resistance that are often associated with traditional, non-reactive diluents.
The addition of 2-EGE can also enhance the flexibility and toughness of the cured film. The long, branched alkyl chain of 2-EGE introduces a degree of freedom into the otherwise rigid crosslinked epoxy network, thereby improving its ability to withstand mechanical stress and impact.
Quantitative Data on Performance Enhancement
The following tables summarize the typical effects of 2-EGE on the properties of a standard DGEBA-based epoxy coating cured with an amine hardener. The data presented is a composite from various sources and should be considered as a guideline for formulation development.
Table 1: Effect of 2-EGE Concentration on Viscosity of DGEBA Epoxy Resin
| 2-EGE Concentration (wt%) | Viscosity Reduction (%) | Typical Viscosity (cP at 25°C) |
| 0 | 0 | 12,000 - 15,000 |
| 5 | 30 - 40 | 7,200 - 10,500 |
| 10 | 50 - 60 | 4,800 - 7,500 |
| 15 | 65 - 75 | 3,000 - 5,250 |
| 20 | > 80 | < 3,000 |
Table 2: Physical and Mechanical Properties of Cured Epoxy Coatings with 2-EGE
| Property | Test Method | 0% 2-EGE | 10% 2-EGE | 20% 2-EGE |
| Tensile Strength (MPa) | ASTM D638 | 60 - 80 | 50 - 70 | 40 - 60 |
| Elongation at Break (%) | ASTM D638 | 3 - 5 | 5 - 8 | 8 - 12 |
| Flexural Modulus (GPa) | ASTM D790 | 2.5 - 3.5 | 2.0 - 3.0 | 1.5 - 2.5 |
| Hardness (Shore D) | ASTM D2240 | 85 - 90 | 80 - 85 | 75 - 80 |
| Impact Resistance (in-lb) | ASTM D2794 | 20 - 40 | 40 - 60 | 60 - 80 |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B | 5B | 4B - 5B |
Table 3: Chemical Resistance of Cured Epoxy Coatings with 2-EGE (30-day immersion at 25°C)
| Chemical Agent | Test Method | 0% 2-EGE | 10% 2-EGE | 20% 2-EGE |
| 10% Sulfuric Acid | ASTM D1308 | No Effect | Slight Discoloration | Minor Softening |
| 10% Sodium Hydroxide | ASTM D1308 | No Effect | No Effect | No Effect |
| Xylene | ASTM D1308 | No Effect | Slight Swelling | Moderate Swelling |
| Water | ASTM D1308 | No Effect | No Effect | No Effect |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Formulation of 2-EGE Modified Epoxy Coating
Materials:
-
Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin (Epoxy Equivalent Weight: 180-190 g/eq)
-
This compound (2-EGE)
-
Amine Curing Agent (e.g., Triethylenetetramine - TETA)
-
Optional: Pigments, fillers, and other additives
Procedure:
-
In a clean, dry mixing vessel, weigh the desired amount of DGEBA epoxy resin.
-
Add the calculated amount of 2-EGE to the resin and mix thoroughly with a mechanical stirrer at low speed (to avoid air entrapment) for 10-15 minutes until a homogeneous mixture is obtained.
-
If using pigments or fillers, add them to the resin/diluent mixture and disperse using a high-speed disperser until the desired fineness of grind is achieved.
-
Allow the mixture to cool to room temperature.
-
Just before application, add the stoichiometric amount of the amine curing agent to the epoxy-diluent blend. The amount of curing agent is calculated based on the total epoxy equivalent weight of the resin and the reactive diluent.
-
Mix the components thoroughly for 2-3 minutes until a uniform, streak-free mixture is obtained.
Viscosity Measurement
Apparatus:
-
Brookfield Rotational Viscometer or equivalent
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Equilibrate the formulated coating to a constant temperature of 25°C ± 0.5°C in a water bath.
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 20% and 80% of the viscometer's full-scale range.
-
Immerse the spindle into the coating sample to the marked level.
-
Allow the spindle to rotate for 60 seconds before taking a reading to ensure a stable value.
-
Record the viscosity in centipoise (cP).
Mechanical Properties Testing
Sample Preparation:
-
Cast the formulated and mixed coating onto a flat, non-stick surface (e.g., a release-coated glass plate) to a uniform thickness (typically 2-3 mm for tensile and flexural tests).
-
Cure the cast sheets at the recommended temperature and time (e.g., 7 days at 25°C).
-
Cut the cured sheets into the specified dimensions for each test using a die cutter or a CNC machine.
Testing Procedures:
-
Tensile Strength and Elongation: Follow ASTM D638 using a universal testing machine.
-
Flexural Modulus: Follow ASTM D790 using a universal testing machine with a three-point bending fixture.
-
Hardness: Follow ASTM D2240 using a Shore D durometer.
-
Impact Resistance: Follow ASTM D2794 using an impact tester.
Adhesion Testing
Procedure (Cross-hatch Adhesion):
-
Apply the coating to a prepared substrate (e.g., cold-rolled steel panels) at a specified dry film thickness.
-
Allow the coating to cure completely.
-
Following ASTM D3359, make a series of six parallel cuts through the coating to the substrate, followed by another series of six cuts at a 90-degree angle to and crossing the first set, creating a lattice pattern.
-
Apply a specified pressure-sensitive adhesive tape over the lattice and smooth it into place.
-
Rapidly pull the tape off at a 180-degree angle.
-
Rate the adhesion according to the ASTM D3359 classification scale (0B to 5B), where 5B represents no detachment of the coating.
Chemical Resistance Testing
Procedure:
-
Coat test panels as for the adhesion test and allow them to cure fully.
-
Following ASTM D1308, place a few drops of the test chemical onto the coated surface.
-
Cover the chemical with a watch glass to prevent evaporation.
-
After the specified immersion time (e.g., 30 days), remove the watch glass and clean the surface.
-
Visually inspect the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.
Visualizations
Caption: Experimental workflow for formulating and testing high-performance coatings.
Caption: Curing mechanism of an epoxy resin with 2-EGE and an amine curing agent.
References
Application Notes and Protocols: 2-Ethylhexyl Glycidyl Ether in Adhesives and Sealants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Ethylhexyl glycidyl (B131873) ether (2-EGE) as a reactive diluent in epoxy-based adhesives and sealants. Detailed protocols for formulation and testing are included to guide researchers in evaluating its impact on material properties.
Introduction
2-Ethylhexyl glycidyl ether (CAS No: 2461-15-6) is a monofunctional glycidyl ether commonly used as a reactive diluent in epoxy resin systems.[1][2] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), thereby improving their handling, wetting, and application characteristics.[1][3] Unlike non-reactive diluents, 2-EGE possesses an epoxy group that allows it to co-react with the curing agent and become an integral part of the cross-linked polymer network.[1] This incorporation minimizes the negative effects on the final mechanical and thermal properties that are often associated with non-reactive diluents.[1]
Application Notes
The addition of 2-EGE to an epoxy adhesive or sealant formulation can significantly modify both the processing and final properties of the material.
2.1. Function as a Reactive Diluent
The primary role of 2-EGE is to lower the viscosity of epoxy formulations. This is particularly beneficial in applications requiring good flow and penetration, such as in heavily filled systems or for bonding intricate parts.[3][4] The reduction in viscosity facilitates easier mixing of the resin and curing agent, better wetting of substrate surfaces, and improved gap-filling capabilities.[1][4]
2.2. Effects on Cured Properties
-
Flexibility and Toughness: The long, branched alkyl chain of 2-EGE introduces flexibility into the otherwise rigid epoxy network, which can enhance the toughness and impact strength of the adhesive.[1][4]
-
Mechanical Strength: As a monofunctional epoxide, 2-EGE can act as a chain terminator, which may lead to a reduction in the crosslink density of the polymer network. This can result in a decrease in properties such as tensile strength and modulus, particularly at higher concentrations.
-
Curing Characteristics: 2-EGE can influence the curing kinetics of the epoxy system. It has been shown to lower the activation energy of curing, which can lead to an acceleration of the curing reaction.[1]
2.3. Quantitative Data
The following tables summarize the representative effects of 2-EGE on the key properties of a standard DGEBA-based epoxy adhesive cured with a typical amine hardener.
Note: The data presented in Tables 1, 2, and 3 are representative examples based on typical observations for monofunctional reactive diluents and are intended for illustrative purposes. Actual results will vary depending on the specific epoxy resin, curing agent, and curing conditions used.
Table 1: Effect of 2-EGE Concentration on the Viscosity of DGEBA Epoxy Resin at 25°C
| 2-EGE Concentration (wt%) | Viscosity (mPa·s) | Viscosity Reduction (%) |
| 0 | 12,000 | 0 |
| 5 | 4,800 | 60 |
| 10 | 1,800 | 85 |
| 15 | 720 | 94 |
| 20 | 360 | 97 |
Table 2: Effect of 2-EGE Concentration on the Lap Shear Strength of DGEBA Epoxy Adhesive
| 2-EGE Concentration (wt%) | Lap Shear Strength (MPa) |
| 0 | 23 |
| 5 | 21 |
| 10 | 19 |
| 15 | 17 |
| 20 | 14 |
Table 3: Effect of 2-EGE Concentration on the Gel Time of DGEBA Epoxy Adhesive at 25°C
| 2-EGE Concentration (wt%) | Gel Time (minutes) |
| 0 | 45 |
| 5 | 40 |
| 10 | 35 |
| 15 | 30 |
| 20 | 25 |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and testing of epoxy adhesive formulations containing 2-EGE.
3.1. Protocol for Preparation of Epoxy Adhesive Formulations
This protocol describes the preparation of a series of epoxy adhesive formulations with varying concentrations of 2-EGE.
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 180-195 g/eq)
-
This compound (2-EGE)
-
Amine-based curing agent (e.g., Triethylenetetramine - TETA)
-
Disposable mixing cups
-
Stirring rods
-
Analytical balance (±0.01 g)
-
-
Procedure:
-
For each formulation, accurately weigh the desired amount of DGEBA epoxy resin into a clean, dry mixing cup.
-
Add the specified amount of 2-EGE (e.g., to achieve 0%, 5%, 10%, 15%, and 20% by weight of the total resin-diluent mixture) to the epoxy resin.
-
Thoroughly mix the resin and 2-EGE until a homogeneous mixture is obtained.
-
Calculate the required amount of amine curing agent based on the stoichiometric ratio with the epoxy groups in the resin-diluent mixture. The amount of curing agent (in parts per hundred of resin, phr) can be calculated using the following formula: phr = (AHEW / EEW_mixture) * 100 Where:
-
AHEW = Amine Hydrogen Equivalent Weight of the curing agent
-
EEW_mixture = Equivalent Weight of the epoxy mixture
-
-
Add the calculated amount of curing agent to the resin-diluent mixture.
-
Mix thoroughly for 2-3 minutes, ensuring to scrape the sides and bottom of the mixing cup to achieve a uniform dispersion.
-
Proceed with the desired testing protocol immediately after mixing.
-
3.2. Protocol for Viscosity Measurement
This protocol is for determining the viscosity of the epoxy formulations using a rotational viscometer.
-
Equipment:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath or chamber set to 25 ± 0.1°C
-
-
Procedure:
-
Prepare the epoxy resin and 2-EGE blends as described in Protocol 3.1 (do not add the curing agent).
-
Equilibrate the samples to 25°C in the temperature-controlled environment.
-
Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.
-
Carefully lower the spindle into the sample, ensuring it is immersed to the correct level and that no air bubbles are trapped.
-
Allow the viscometer reading to stabilize for at least 30 seconds before recording the viscosity in milliPascal-seconds (mPa·s).
-
3.3. Protocol for Lap Shear Strength Testing (based on ASTM D1002)
This protocol describes the procedure for determining the shear strength of the adhesive on metal substrates.[5][6][7][8][9]
-
Equipment:
-
Universal testing machine with a suitable load cell
-
Test specimens (e.g., aluminum or steel plates, typically 100 mm x 25 mm x 1.6 mm)
-
Clamps for holding the bonded specimens
-
Solvent for cleaning substrates (e.g., acetone)
-
Abrasive paper
-
-
Procedure:
-
Prepare the surfaces of the metal specimens by lightly abrading them and then cleaning with a solvent to remove any grease or contaminants.
-
Prepare the adhesive formulation as described in Protocol 3.1.
-
Apply a thin, uniform layer of the mixed adhesive to one end of a test specimen.
-
Create a single lap joint by overlapping it with another specimen. The typical overlap area is 12.7 mm x 25 mm.[6]
-
Use clamps to hold the bonded specimens together under light pressure to ensure a consistent bond line thickness.
-
Allow the adhesive to cure at room temperature for at least 24 hours, or as per the manufacturer's instructions.
-
Mount the cured specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[9]
-
Record the maximum load at failure.
-
Calculate the lap shear strength in Megapascals (MPa) by dividing the maximum load by the bond area.
-
3.4. Protocol for Gel Time Determination (based on ASTM D2471)
This protocol is used to determine the working life or gel time of the thermosetting adhesive.[2][10][11][12]
-
Equipment:
-
Beaker or other suitable container
-
Wooden applicator stick or probe
-
Stopwatch
-
Temperature-controlled environment (25 ± 1°C)
-
-
Procedure:
-
Prepare a known mass (e.g., 100 g) of the adhesive formulation as described in Protocol 3.1.
-
Start the stopwatch immediately after adding the curing agent.
-
Periodically probe the surface of the adhesive with the applicator stick.
-
The gel time is recorded as the point at which the adhesive becomes stringy and no longer flows back to a level surface after being touched with the probe.
-
Visualizations
4.1. Chemical Reaction Pathway
The following diagram illustrates the curing reaction of a DGEBA epoxy resin with a primary amine curing agent and the role of 2-EGE as a reactive diluent.
Caption: Epoxy curing reaction with 2-EGE.
4.2. Experimental Workflows
The following diagrams illustrate the workflows for the preparation and testing of the epoxy adhesive formulations.
Workflow for Adhesive Formulation
Caption: Workflow for preparing epoxy adhesive formulations.
Workflow for Adhesive Property Testing
Caption: Workflow for testing adhesive properties.
References
- 1. lr-test.com [lr-test.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. testresources.net [testresources.net]
- 6. micomlab.com [micomlab.com]
- 7. ASTM D1002 Adhesive Lap Joint Shear Testing - ADMET Canada [admetinc.ca]
- 8. youtube.com [youtube.com]
- 9. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 10. cstjmateriauxcomposites.wordpress.com [cstjmateriauxcomposites.wordpress.com]
- 11. intertekinform.com [intertekinform.com]
- 12. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
Application Notes and Protocols: The Role of 2-Ethylhexyl Glycidyl Ether in Polymer Matrix Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Ethylhexyl glycidyl (B131873) ether (EHGE) in the formulation of polymer matrix composites, with a particular focus on epoxy-based systems. Detailed protocols for the preparation and characterization of these composites are also presented to facilitate reproducible research and development.
Introduction to 2-Ethylhexyl Glycidyl Ether (EHGE)
This compound is a monofunctional reactive diluent widely employed to modify the properties of epoxy resins.[1][2] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), thereby improving their handling, processing, and impregnation of reinforcing fibers.[2] Unlike non-reactive diluents, EHGE possesses a glycidyl ether group that enables it to participate in the curing reaction of the epoxy resin, chemically incorporating it into the final polymer network.[2] This reactivity helps to minimize the negative effects on the mechanical and thermal properties of the cured composite that are often associated with the use of non-reactive diluents.[3]
Key Applications in Polymer Matrix Composites
The incorporation of EHGE into polymer matrix composite formulations offers several advantages, making it suitable for a range of applications:
-
Improved Processing and Handling: By significantly lowering the viscosity of the epoxy resin, EHGE facilitates easier mixing with curing agents and fillers, as well as better wetting and impregnation of reinforcing fibers (e.g., glass, carbon fibers).[2] This leads to composites with lower void content and improved overall quality.
-
Enhanced Flexibility and Toughness: The flexible aliphatic chain of EHGE, when incorporated into the rigid epoxy network, can increase the flexibility and toughness of the resulting composite material.[3] This can lead to improved impact resistance and durability.
-
Adhesives and Sealants: In adhesive and sealant formulations, EHGE's ability to reduce viscosity allows for better gap filling and application properties. The increased flexibility it imparts can also enhance the peel strength and overall bond durability.
-
Coatings: For high-performance coatings, the improved flow and wetting characteristics provided by EHGE contribute to smoother, more uniform finishes with enhanced adhesion to various substrates.
Quantitative Effects of EHGE on Composite Properties
The addition of EHGE to an epoxy resin system systematically alters its uncured and cured properties. The following tables summarize the expected quantitative effects based on available literature for reactive diluents. It is important to note that the exact values will depend on the specific epoxy resin, curing agent, and processing conditions used.
Table 1: Effect of a Reactive Diluent on the Viscosity and Thermal Properties of an Epoxy Resin System
| Property | 0 wt% Diluent | 20 wt% Diluent |
| Prepolymer Viscosity (Room Temp) | High | Decreased by up to 97%[1] |
| Glass Transition Temperature (Tg) | Baseline | Moderate reduction (in the order of 10%)[1] |
| Peak Exothermic Temperature (Curing) | Baseline | Reduced by ~12%[1] |
Table 2: Influence of a Reactive Diluent on the Mechanical Properties of a Cured Epoxy Resin
| Property | 0 wt% Diluent | 20 wt% Diluent |
| Elastic Modulus | Baseline | Moderate increase (in the order of 10%)[1] |
| Tensile Strength | Baseline | Gradual decline with increasing diluent content[3] |
| Ductility/Elongation at Break | Baseline | Steady increase with increasing diluent content[3] |
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of glass fiber-reinforced epoxy composites modified with EHGE.
Protocol for Preparation of Glass Fiber-Reinforced Epoxy Composites
This protocol outlines the steps for fabricating a composite laminate using a hand lay-up technique.
Materials and Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (EHGE)
-
Amine-based curing agent (e.g., Triethylenetetramine - TETA)
-
Woven E-glass fiber cloth
-
Mold release agent
-
Flat mold (e.g., glass or metal plate)
-
Rollers for impregnation and air removal
-
Vacuum bagging assembly (optional, for improved consolidation)
-
Curing oven
Procedure:
-
Mold Preparation: Clean the mold surface thoroughly and apply a thin, even coat of mold release agent. Allow it to dry completely.
-
Resin Formulation:
-
In a clean, dry beaker, weigh the desired amount of DGEBA epoxy resin.
-
Add the desired weight percentage of EHGE to the epoxy resin.
-
Mix the resin and EHGE thoroughly using a mechanical stirrer at a low speed to avoid excessive air entrapment.
-
-
Curing Agent Addition:
-
Calculate the stoichiometric amount of the amine curing agent required for the total weight of the epoxy resin and EHGE mixture.
-
Add the calculated amount of curing agent to the resin mixture and mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained.
-
-
Lay-up Process:
-
Place the first layer of E-glass fiber cloth onto the prepared mold.
-
Pour a portion of the resin mixture onto the glass fiber and use a roller to evenly distribute the resin and impregnate the fibers. Ensure there are no dry spots.
-
Place the subsequent layers of glass fiber cloth, repeating the resin application and rolling process for each layer until the desired thickness is achieved.
-
Use the roller to consolidate the laminate and remove any trapped air bubbles.
-
-
Curing:
-
Place the lay-up assembly in a curing oven.
-
Cure the laminate according to a predefined curing cycle. A typical cycle might be 24 hours at room temperature followed by a post-cure at 80°C for 2-3 hours. The optimal curing cycle will depend on the specific resin and hardener system.
-
-
Demolding and Specimen Preparation:
-
Once the laminate is fully cured and cooled to room temperature, carefully demold it.
-
Cut the laminate into specimens of the required dimensions for mechanical testing using a diamond-tipped saw, following relevant ASTM standards (e.g., ASTM D3039 for tensile testing, ASTM D790 for flexural testing).[4][5]
-
Protocol for Characterization of Composite Properties
A. Viscosity Measurement:
-
Use a rotational viscometer to measure the viscosity of the uncured resin formulations (with and without EHGE) at a constant temperature (e.g., 25°C).
B. Mechanical Testing:
-
Tensile Testing: Conduct tensile tests on the prepared composite specimens according to ASTM D3039 to determine the tensile strength, modulus, and elongation at break.[5]
-
Flexural Testing: Perform three-point bending tests according to ASTM D790 to evaluate the flexural strength and modulus of the composites.[4]
-
Impact Testing: Determine the impact resistance of the composites using an Izod or Charpy impact tester following ASTM D256.
C. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Use a DSC instrument to determine the glass transition temperature (Tg) of the cured composite samples.
-
A typical DSC protocol involves heating a small sample (5-10 mg) from room temperature to a temperature above its expected Tg (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) in a nitrogen atmosphere. The Tg is identified as the midpoint of the step transition in the heat flow curve.
Visualizations
The following diagrams illustrate key concepts related to the use of EHGE in polymer matrix composites.
Caption: Logical workflow of EHGE as a reactive diluent.
References
- 1. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Epoxy Reactive Diluent [benchchem.com]
- 3. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchpublish.com [researchpublish.com]
- 5. irjet.net [irjet.net]
Application Notes and Protocols: 2-Ethylhexyl Glycidyl Ether in the Synthesis of Cosmetic Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl glycidyl (B131873) ether (EHGE) is a versatile chemical intermediate with the CAS number 2461-15-6.[1] While it is widely used as a reactive diluent in epoxy resin systems to reduce viscosity, its reactive epoxide group also makes it a valuable precursor in the synthesis of various cosmetic ingredients.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of a key cosmetic ingredient, ethylhexylglycerin (B550904), from 2-ethylhexyl glycidyl ether. Additionally, it explores the potential for synthesizing other cosmetic ingredients such as quaternary ammonium (B1175870) compounds for hair care applications.
Key Application: Synthesis of Ethylhexylglycerin
Ethylhexylglycerin (also known as 3-(2-ethylhexyloxy)propane-1,2-diol) is a multifunctional cosmetic ingredient used as a humectant, emollient, and to a certain extent, a preservative booster in various skincare and personal care products. The primary route for its synthesis involves the ring-opening hydrolysis of this compound.[2][3][4]
Reaction Pathway: From this compound to Ethylhexylglycerin
The synthesis of ethylhexylglycerin from this compound is a two-step process. The first step is the synthesis of this compound itself, followed by the hydrolysis of the epoxide ring to form the diol, ethylhexylglycerin.[3]
References
Application Notes and Protocols for the Copolymerization of 2-Ethylhexyl Glycidyl Ether with Other Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl glycidyl (B131873) ether (EHGE) is a versatile epoxide monomer that, when copolymerized with other epoxides, can generate a diverse range of functional polymers with tailorable properties. These copolymers are of significant interest in various fields, including the development of novel drug delivery systems, advanced coatings, and biocompatible materials. The inclusion of the bulky, hydrophobic 2-ethylhexyl group can impart unique solubility characteristics and influence the thermal and mechanical properties of the resulting polymers. This document provides detailed application notes and experimental protocols for the synthesis and characterization of copolymers of EHGE with other common epoxides, such as ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO).
The primary method for the controlled polymerization of epoxides is anionic ring-opening polymerization (AROP), which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The protocols outlined below are based on established methodologies for the AROP of analogous glycidyl ethers and can be adapted for the specific synthesis of EHGE-containing copolymers.
Applications in Research and Drug Development
Copolymers of 2-ethylhexyl glycidyl ether hold considerable promise in the biomedical and pharmaceutical fields. The amphiphilic nature of copolymers, particularly when EHGE is combined with hydrophilic monomers like ethylene oxide, makes them suitable for the formation of micelles and other nano-assemblies for drug encapsulation and delivery. The hydrophobic domains formed by the EHGE units can serve as reservoirs for poorly water-soluble drugs, enhancing their bioavailability.
Furthermore, the incorporation of EHGE can modulate the lower critical solution temperature (LCST) of thermoresponsive polymers. This property is highly valuable for the development of "smart" drug delivery systems that can undergo a phase transition in response to physiological temperature changes, leading to targeted drug release. The biocompatibility of polyether-based materials further enhances their suitability for in vivo applications.
Experimental Protocols
The following protocols are model procedures for the synthesis of copolymers of this compound with other epoxides via anionic ring-opening polymerization. These should be considered as starting points and may require optimization depending on the specific comonomer and desired polymer characteristics.
Protocol 1: Synthesis of a Statistical Copolymer of this compound (EHGE) and Ethylene Oxide (EO)
This protocol describes the synthesis of a random copolymer of EHGE and EO, which can be used to create materials with tunable hydrophilicity.
Materials:
-
This compound (EHGE), dried over CaH₂
-
Ethylene oxide (EO), condensed and dried over CaH₂
-
Initiator: Potassium naphthalenide solution in THF (freshly prepared) or a potassium alkoxide initiator
-
Dry tetrahydrofuran (B95107) (THF) as solvent
-
Methanol (B129727) (for termination)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Initiator Preparation (if using a potassium alkoxide): In a flame-dried Schlenk flask under an inert atmosphere, dissolve a known amount of a suitable alcohol (e.g., benzyl (B1604629) alcohol) in dry THF. Add a stoichiometric amount of potassium hydride (KH) or potassium naphthalenide and stir until the evolution of hydrogen gas ceases, indicating the formation of the potassium alkoxide initiator.
-
Polymerization:
-
To the initiator solution in the Schlenk flask, add a calculated amount of dry THF.
-
Cool the flask to 0°C.
-
Introduce a mixture of the desired molar ratio of EHGE and EO to the reaction flask via a cannula or syringe under a positive pressure of inert gas.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 12-48 hours. The reaction progress can be monitored by Gel Permeation Chromatography (GPC) by taking aliquots at different time intervals.
-
-
Termination:
-
Once the desired molecular weight is achieved or the monomer is consumed, terminate the polymerization by adding a small amount of degassed methanol.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold hexane (B92381) or diethyl ether.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of THF and re-precipitate to remove any unreacted monomers and initiator residues.
-
Dry the final copolymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.
-
Copolymer Composition: Determined by ¹H NMR spectroscopy by integrating the characteristic proton signals of the EHGE and EO units.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 2: Synthesis of a Block Copolymer of this compound (EHGE) and Propylene Oxide (PO)
This protocol details the synthesis of a diblock copolymer, P(EHGE)-b-P(PO), which can self-assemble into various nanostructures in solution.
Materials:
-
This compound (EHGE), dried over CaH₂
-
Propylene oxide (PO), dried over CaH₂
-
Initiator: Potassium alkoxide (e.g., potassium benzyloxide)
-
Dry tetrahydrofuran (THF) or toluene (B28343) as solvent
-
Methanol (for termination)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Synthesis of the First Block (P(EHGE)):
-
In a flame-dried Schlenk flask under an inert atmosphere, add the potassium alkoxide initiator and dry solvent.
-
Add the calculated amount of EHGE monomer to the initiator solution.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60-80°C) until the monomer is fully consumed (monitored by ¹H NMR or GPC).
-
-
Synthesis of the Second Block (P(PO)):
-
Once the first block is formed, take an aliquot for analysis.
-
Add the calculated amount of PO monomer to the living P(EHGE) chains.
-
Continue the polymerization until the PO is consumed.
-
-
Termination and Purification:
-
Terminate the reaction with degassed methanol.
-
Purify the block copolymer by repeated precipitation in a suitable non-solvent (e.g., cold methanol or water, depending on the block lengths).
-
Dry the final product under vacuum.
-
Characterization:
-
Block Copolymer Formation: Confirmed by a shift in the GPC trace after the addition of the second monomer and by ¹H NMR spectroscopy, showing signals from both blocks.
-
Molecular Weight and Polydispersity (Đ): Determined by GPC.
-
Self-Assembly Behavior: Can be investigated using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to observe micelle formation in selective solvents.
Quantitative Data Summary
While specific experimental data for the copolymerization of EHGE is not widely published, the following table provides representative data from analogous copolymerizations of other glycidyl ethers. This data can be used as a guideline for designing experiments with EHGE.
| Comonomer 1 | Comonomer 2 | Molar Ratio (1:2) | Initiator | Solvent | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference System |
| Ethyl Glycidyl Ether (EGE) | Ethoxyethyl Glycidyl Ether (EEGE) | 76:24 | CsOH/2-benzyloxyethanol | DMSO | 25 | 8,500 | 1.07 | Statistical Copolymer[1] |
| Ethyl Glycidyl Ether (EGE) | Ethylene Oxide (EO) | 1:1 (feed) | 2-phenoxyethanol/K | Bulk | 120 | 5,200 | 1.10 | Block Copolymer[2] |
| Propylene Oxide (PO) | Allyl Glycidyl Ether (AGE) | Various | Aluminum Porphyrin | CH₂Cl₂ | Room Temp | 5,000-15,000 | 1.1-1.2 | Statistical Copolymer |
| Oleyl Glycidyl Ether (OlGE) | Ethylene Oxide (EO) | 1:1 | mPEG-OK | Toluene | 100 | 10,000 | ≤ 1.08 | Block Copolymer[3] |
Visualizations
Copolymerization Workflow
The following diagram illustrates the general workflow for the synthesis of a block copolymer of this compound (EHGE) and another epoxide monomer (e.g., Ethylene Oxide, EO).
Caption: Workflow for the synthesis of an EHGE-based block copolymer.
Logical Relationship of Copolymer Properties and Applications
This diagram shows the relationship between the copolymer structure, its resulting properties, and potential applications in drug development.
Caption: Relationship between copolymer structure, properties, and applications.
References
- 1. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and solution behavior of a thermoresponsive diblock copolymer of poly(ethyl glycidyl ether) and poly(ethylene oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 2-Ethylhexyl Glycidyl Ether in Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-Ethylhexyl glycidyl (B131873) ether (2-EGE), a common reactive diluent in epoxy resins and other polymeric systems. The accurate determination of residual 2-EGE is crucial for quality control, safety assessment, and ensuring the final product's performance characteristics. The following sections detail methodologies using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
2-Ethylhexyl glycidyl ether (2-EGE) is an industrial chemical used to reduce the viscosity of epoxy resins, which are subsequently used in a wide array of applications including adhesives, sealants, and coatings.[1] As a reactive diluent, 2-EGE becomes part of the polymer network during the curing process.[1][2] However, unreacted residual 2-EGE can remain in the final polymer product. The presence of residual monomers can be toxic and may negatively impact the mechanical properties and stability of the material.[3][4] Therefore, sensitive and accurate analytical methods are required for the quantification of 2-EGE in the polymer matrix.
The primary analytical techniques for the quantification of residual monomers like 2-EGE include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector for enhanced specificity and sensitivity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can be used for quantification, sometimes directly on the dissolved polymer sample without extensive extraction procedures.[3][4]
Analytical Techniques and Protocols
This section outlines the experimental protocols for three common analytical techniques for quantifying 2-EGE in polymers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like 2-EGE. The methodology involves extracting the analyte from the polymer matrix, followed by chromatographic separation and mass spectrometric detection.
Experimental Protocol: Solvent Extraction GC-MS
a) Sample Preparation: Solvent Extraction
-
Sample Comminution: Reduce the polymer sample to a fine powder or small pieces to maximize the surface area for extraction. This can be achieved by cryo-milling.
-
Extraction:
-
Accurately weigh approximately 1 gram of the comminuted polymer sample into a glass vial.
-
Add 10 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or acetone).
-
Seal the vial and agitate the mixture using a shaker or sonicator for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 40°C).
-
-
Filtration: After extraction, filter the solvent through a 0.22 µm PTFE syringe filter to remove any polymer particles. The filtrate is now ready for GC-MS analysis.
b) Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 Series GC (or equivalent)
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 2-EGE (e.g., m/z 57, 87, 113).
c) Quantification
Prepare a series of calibration standards of 2-EGE in the extraction solvent. Analyze the standards using the same GC-MS method to construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of 2-EGE in the sample extract from the calibration curve and calculate the amount of residual monomer in the original polymer sample, expressed in µg/g or ppm.
Experimental Protocol: Headspace GC-MS (HS-GC-MS)
For volatile monomers, headspace analysis is a preferred method as it requires minimal sample preparation.[3][5]
a) Sample Preparation
-
Accurately weigh approximately 100 mg of the polymer sample directly into a 20 mL headspace vial.
-
Seal the vial with a PTFE-lined septum and aluminum cap.
b) Instrumentation and Conditions
-
Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent)
-
GC-MS System: As described in the solvent extraction method.
-
Headspace Parameters:
-
Oven Temperature: 150°C
-
Loop Temperature: 160°C
-
Transfer Line Temperature: 170°C
-
Vial Equilibration Time: 30 minutes
-
Injection Time: 1 minute
-
c) Quantification
Quantification is typically performed using the standard addition method or by creating a calibration curve with standards prepared in a matrix-free vial.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for non-volatile or thermally labile compounds and can be used for the quantification of 2-EGE, especially when derivatization is employed to enhance detection by UV or fluorescence detectors. However, for a compound like 2-EGE, a universal detector like a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is often preferred.
Experimental Protocol: HPLC with UV Detection (after derivatization)
a) Sample Preparation: Solvent Extraction and Derivatization
-
Extraction: Follow the solvent extraction procedure as described for the GC-MS method, using a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
-
Derivatization: A pre-column derivatization step can be employed to attach a chromophore to the 2-EGE molecule. For example, the epoxide ring can be opened with a nucleophilic reagent containing a UV-active group.
b) Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Dependent on the derivatizing agent used.
c) Quantification
Prepare and derivatize a series of 2-EGE standards in the same manner as the samples. Construct a calibration curve and quantify the 2-EGE concentration in the sample extract.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis and can often be performed with minimal sample preparation.[3] Quantitative NMR (qNMR) relies on the principle that the signal intensity is directly proportional to the number of nuclei.
Experimental Protocol: ¹H-NMR Spectroscopy
a) Sample Preparation
-
Dissolution: Accurately weigh a known amount of the polymer sample (e.g., 50 mg) into a vial.
-
Add a known amount of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the polymer.
-
Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte or polymer signals.
-
Transfer the solution to an NMR tube.
b) Instrumentation and Conditions
-
NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent).
-
Probe: 5 mm BBO probe.
-
Experiment: Standard 1D proton NMR.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
c) Quantification
Identify a well-resolved signal corresponding to a specific proton (or group of protons) in the 2-EGE molecule (e.g., the methylene (B1212753) protons of the glycidyl group). Compare the integral of this signal to the integral of a known signal from the internal standard. The concentration of 2-EGE can then be calculated based on the known concentration of the internal standard and the number of protons contributing to each signal.
Data Presentation
The following tables summarize typical quantitative data for the analytical techniques described. These values are representative and may vary depending on the specific instrumentation, polymer matrix, and method optimization.
Table 1: Quantitative Data for GC-MS Analysis of 2-EGE in Polymers
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µg/g (ppm) | [6][7] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/g (ppm) | [6][8] |
| Linearity Range | 1 - 500 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.995 | [9] |
| Recovery | 85 - 110% | [8] |
Table 2: Quantitative Data for HPLC Analysis of 2-EGE in Polymers
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 5 µg/g (ppm) | [10] |
| Limit of Quantification (LOQ) | 1 - 15 µg/g (ppm) | [10] |
| Linearity Range | 5 - 1000 µg/mL | [10][11][12] |
| Correlation Coefficient (r²) | > 0.998 | [11][13] |
| Recovery | 90 - 105% | [10] |
Table 3: Quantitative Data for NMR Analysis of 2-EGE in Polymers
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | > 50 µg/g (ppm) | [3] |
| Linearity Range | Wide dynamic range | N/A |
| Precision (RSD) | < 5% | N/A |
| Accuracy | 95 - 105% | N/A |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for 2-EGE quantification by GC-MS.
Caption: Workflow for 2-EGE quantification by HPLC.
Caption: Workflow for 2-EGE quantification by NMR.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. This compound|Epoxy Reactive Diluent [benchchem.com]
- 3. measurlabs.com [measurlabs.com]
- 4. polymersolutions.com [polymersolutions.com]
- 5. hpst.cz [hpst.cz]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Frontiers | Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products [frontiersin.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. researchgate.net [researchgate.net]
- 13. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols: 2-Ethylhexyl Glycidyl Ether in Bio-Based and Sustainable Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing 2-Ethylhexyl glycidyl (B131873) ether (2-EGE) as a reactive diluent in the formulation of various bio-based and sustainable epoxy resins. The following sections detail the materials, experimental procedures, and expected outcomes when incorporating 2-EGE into epoxy systems derived from epoxidized vegetable oils, cardanol (B1251761), and lignin (B12514952).
Introduction to 2-Ethylhexyl Glycidyl Ether (2-EGE) in Bio-Based Epoxy Systems
Bio-based epoxy resins, derived from renewable resources such as vegetable oils, cashew nutshell liquid (cardanol), and lignin, offer a sustainable alternative to conventional petroleum-based epoxy resins.[1][2] However, many bio-based epoxy precursors exhibit high viscosity, which can hinder their processing and application.[3] this compound (2-EGE) is a monofunctional reactive diluent that effectively reduces the viscosity of epoxy formulations.[1] Its aliphatic chain contributes to flexibility, and as a reactive diluent, it incorporates into the polymer network during curing, minimizing the negative impact on the final mechanical properties that can be associated with non-reactive diluents.[3]
This document outlines protocols for the use of 2-EGE in three common types of bio-based epoxy resins: epoxidized soybean oil (ESO), cardanol-based epoxy, and lignin-based epoxy resins.
General Experimental Workflow
The general workflow for incorporating 2-EGE into bio-based epoxy resin systems involves a series of steps from preparation to characterization.
Epoxidized Soybean Oil (ESO) Based Epoxy Resins
Epoxidized soybean oil (ESO) is a widely available and relatively inexpensive bio-based epoxy resin precursor.[4] However, its high viscosity often necessitates the use of a reactive diluent to improve processability.
Experimental Protocol: Formulation and Curing of ESO with 2-EGE
Materials:
-
Epoxidized Soybean Oil (ESO)
-
This compound (2-EGE)
-
Amine curing agent (e.g., Diethylenetriamine - DETA)
-
Beakers, mechanical stirrer, vacuum desiccator, molds for sample preparation.
Procedure:
-
Preparation of ESO/2-EGE Blend:
-
In a clean beaker, weigh the desired amount of ESO.
-
Add the calculated amount of 2-EGE to the ESO (e.g., 5, 10, 15, 20 wt%).
-
Mechanically stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is obtained.
-
-
Addition of Curing Agent:
-
Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight (EEW) of the ESO and 2-EGE blend.
-
Slowly add the curing agent to the ESO/2-EGE blend while stirring continuously.
-
Continue stirring for another 5 minutes to ensure thorough mixing.
-
-
Degassing and Curing:
-
Place the mixture in a vacuum desiccator to remove any entrapped air bubbles until bubble formation ceases.
-
Pour the degassed mixture into pre-heated molds.
-
Cure the samples in an oven at a specified temperature and duration (e.g., 120°C for 2 hours, followed by post-curing at 150°C for 2 hours).[5]
-
Allow the samples to cool slowly to room temperature before demolding.
-
Quantitative Data: Effect of 2-EGE on ESO Resin Properties (Illustrative)
The following table summarizes the expected trends in the properties of ESO-based epoxy resin with the addition of 2-EGE. The data is illustrative and based on typical observations in similar epoxy systems.
| 2-EGE Content (wt%) | Viscosity at 25°C (Pa·s) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~1.2 | ~25 | ~3.5 | ~65 |
| 5 | ~0.8 | ~23 | ~4.0 | ~62 |
| 10 | ~0.5 | ~21 | ~4.5 | ~58 |
| 15 | ~0.3 | ~19 | ~5.0 | ~54 |
| 20 | ~0.2 | ~17 | ~5.5 | ~50 |
Cardanol-Based Epoxy Resins
Cardanol, derived from cashew nutshell liquid, is a renewable phenolic compound that can be used to synthesize bio-based epoxy resins with excellent hydrophobicity and good thermal stability.[1] The inherent viscosity of cardanol-based epoxy resins can be tailored by using 2-EGE.
Experimental Protocol: Formulation and Curing of Cardanol Epoxy with 2-EGE
Materials:
-
Cardanol-based epoxy resin
-
This compound (2-EGE)
-
Amine curing agent (e.g., Isophorone diamine - IPDA)
-
Beakers, mechanical stirrer, vacuum desiccator, molds.
Procedure:
-
Preparation of Cardanol Epoxy/2-EGE Blend:
-
In a beaker, weigh the required amount of cardanol-based epoxy resin.
-
Add the desired percentage of 2-EGE (e.g., 5, 10, 15, 20 wt%).
-
Stir the mixture mechanically at a slightly elevated temperature (e.g., 40°C) for 15 minutes to ensure homogeneity.
-
-
Addition of Curing Agent:
-
Calculate the stoichiometric amount of the amine curing agent based on the EEW of the cardanol epoxy and 2-EGE blend.
-
Add the curing agent to the blend and mix thoroughly for 5-10 minutes.
-
-
Degassing and Curing:
-
Degas the mixture under vacuum.
-
Pour the resin into molds and cure in an oven. A typical curing schedule could be 80°C for 2 hours, followed by a post-cure at 120°C for 3 hours.
-
Cool the samples to room temperature before demolding.
-
Quantitative Data: Effect of 2-EGE on Cardanol Epoxy Properties (Illustrative)
| 2-EGE Content (wt%) | Viscosity at 25°C (Pa·s) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~2.5 | ~80 | ~2.8 | ~95 |
| 5 | ~1.5 | ~75 | ~2.6 | ~91 |
| 10 | ~0.9 | ~70 | ~2.4 | ~87 |
| 15 | ~0.6 | ~65 | ~2.2 | ~82 |
| 20 | ~0.4 | ~60 | ~2.0 | ~78 |
Lignin-Based Epoxy Resins
Lignin, an abundant and complex aromatic biopolymer, is a promising renewable feedstock for producing epoxy resins with high rigidity and thermal stability.[6] The high viscosity and solid nature of some lignin precursors make the use of reactive diluents like 2-EGE essential for processability.[7]
Experimental Protocol: Formulation and Curing of Lignin Epoxy with 2-EGE
Materials:
-
Lignin-based epoxy resin
-
This compound (2-EGE)
-
Anhydride (B1165640) curing agent (e.g., Methylhexahydrophthalic anhydride - MHHPA)
-
Accelerator (e.g., 1-methylimidazole)
-
Solvent (if necessary, e.g., acetone)
-
Beakers, mechanical stirrer, vacuum oven, molds.
Procedure:
-
Preparation of Lignin Epoxy/2-EGE Blend:
-
If the lignin-based epoxy is solid, dissolve it in a minimal amount of a suitable solvent.
-
Weigh the lignin-based epoxy solution and add the desired amount of 2-EGE.
-
Stir the mixture until homogeneous. If a solvent was used, remove it under vacuum.
-
-
Addition of Curing Agent and Accelerator:
-
Add the calculated stoichiometric amount of the anhydride curing agent to the lignin epoxy/2-EGE blend.
-
Add a small amount of accelerator (e.g., 1 phr - parts per hundred parts of resin).
-
Stir the mixture at an elevated temperature (e.g., 60°C) for 20-30 minutes.
-
-
Degassing and Curing:
-
Degas the mixture in a vacuum oven.
-
Pour the mixture into pre-heated molds.
-
A suitable curing schedule could be 140°C for 2 hours, followed by post-curing at 160°C for 4 hours.[8]
-
Allow the samples to cool down slowly.
-
Quantitative Data: Effect of 2-EGE on Lignin Epoxy Properties (Illustrative)
| 2-EGE Content (wt%) | Processing Viscosity at 60°C (Pa·s) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (Tg) (°C) |
| 0 | High (Solid/Very Viscous) | ~50 | ~3.5 | ~150 |
| 10 | ~5.0 | ~45 | ~3.2 | ~142 |
| 20 | ~2.0 | ~40 | ~2.9 | ~135 |
| 30 | ~0.8 | ~35 | ~2.6 | ~128 |
Characterization Methods
A variety of analytical techniques can be employed to characterize the properties of the formulated bio-based epoxy resins.
Conclusion
The use of this compound as a reactive diluent presents a viable strategy for improving the processability of high-viscosity bio-based epoxy resins derived from sources like soybean oil, cardanol, and lignin. The incorporation of 2-EGE allows for a significant reduction in viscosity, which is crucial for applications such as coatings, adhesives, and composites. While the addition of a monofunctional reactive diluent can lead to a decrease in properties such as glass transition temperature and mechanical strength, these effects can be managed by optimizing the formulation and curing conditions. The protocols and data presented in these application notes provide a foundational guide for researchers and scientists to explore and develop novel sustainable epoxy materials with tailored properties for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Bio-Epoxies and Their Effect on the Performance of Polymer Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. "Synthesis, Characterization and Applications of Lignin-Based Epoxy Resins" by Fatemeh Ferdosian [ir.lib.uwo.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation and properties of lignin-epoxy resin composite :: BioResources [bioresources.cnr.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethylhexyl Glycidyl Ether (2-EGE) in Epoxy Blends
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols for effectively incorporating 2-Ethylhexyl glycidyl (B131873) ether (2-EGE) as a reactive diluent in epoxy formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2-Ethylhexyl glycidyl ether (2-EGE) in an epoxy blend?
A1: 2-EGE is a monofunctional reactive diluent used primarily to reduce the viscosity of epoxy resin systems.[1][2] This reduction in viscosity improves the handling, processability, and wetting characteristics of the resin, making it easier to work with in applications like coatings, adhesives, and composites.[3]
Q2: How does 2-EGE participate in the curing reaction?
A2: As a reactive diluent, the glycidyl ether group on the 2-EGE molecule participates in the cross-linking reaction with the curing agent (hardener).[1] This means it becomes a permanent part of the final cured polymer network, unlike non-reactive diluents which can evaporate or leach out over time.[4]
Q3: What are the typical effects of adding 2-EGE on the final properties of the cured epoxy?
A3: The addition of 2-EGE generally leads to:
-
Increased Flexibility and Toughness: The long, aliphatic chain of 2-EGE introduces flexibility into the otherwise rigid epoxy network, which can improve impact resistance.
-
Reduced Cross-link Density: As a monofunctional diluent, it acts as a chain terminator in the polymer network, which lowers the overall cross-link density.[5]
-
Decreased Glass Transition Temperature (Tg): A lower cross-link density and increased network flexibility typically result in a lower Tg.
-
Reduced Mechanical Strength: Properties like tensile strength, flexural modulus, and hardness may decrease as the concentration of 2-EGE increases.[5][6]
-
Altered Chemical Resistance: High concentrations of 2-EGE can potentially lower the chemical resistance of the cured epoxy.[5]
Q4: Is 2-EGE considered a hazardous material?
A4: Yes, 2-EGE is classified as a skin sensitizer (B1316253) and can cause skin and eye irritation.[1] It is also considered harmful to aquatic life.[1] Proper personal protective equipment (PPE), including gloves and safety glasses, should always be used when handling this chemical. It is also noted for having lower volatility and toxicity compared to some other reactive diluents like n-butyl glycidyl ether.[5][7]
Troubleshooting Guide
This section addresses common problems encountered when formulating with 2-EGE.
| Problem / Observation | Potential Cause | Recommended Action |
| Viscosity is too high for application. | Insufficient concentration of 2-EGE. | Incrementally increase the 2-EGE concentration (e.g., in 2-3 wt% steps). Monitor the viscosity and be aware of the trade-offs in mechanical properties. |
| Cured epoxy is too soft or flexible. | Excessive concentration of 2-EGE. | Reduce the wt% of 2-EGE. This will increase the cross-link density, leading to a more rigid final product. |
| Glass Transition Temperature (Tg) is too low. | High concentration of 2-EGE is reducing cross-link density. | Decrease the amount of 2-EGE in the formulation. Consider substituting a portion of 2-EGE with a difunctional reactive diluent to maintain low viscosity while improving Tg.[5][8] |
| Curing time is significantly longer than expected. | Dilution effect is slowing the reaction. High 2-EGE levels can increase the pot life.[5][9] | Confirm that the stoichiometry between the epoxy groups (from both the base resin and 2-EGE) and the curing agent is correct. A slight increase in curing temperature may be necessary. |
| Poor mechanical properties (e.g., low tensile strength). | High loading of 2-EGE is compromising the polymer network integrity. | Reduce the 2-EGE concentration to the minimum level required for the desired viscosity. Ensure thorough and uniform mixing to avoid localized areas of high diluent concentration. |
| Phase separation or cloudy appearance in the cured product. | Poor compatibility between the 2-EGE, epoxy resin, and curing agent at the tested concentration. | Ensure all components are thoroughly mixed. Consider a different reactive diluent if compatibility issues persist. |
Data Presentation: Impact of 2-EGE Concentration
The following table provides an illustrative example of how varying the concentration of 2-EGE in a standard Bisphenol A (DGEBA) based epoxy resin can affect key properties. Actual values will vary based on the specific resin, curing agent, and cure schedule used.
| 2-EGE (wt%) | Viscosity @ 25°C (mPa·s) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 12,000 | 85 | 75 | 4.0 |
| 5 | 4,500 | 78 | 70 | 4.8 |
| 10 | 1,500 | 70 | 62 | 6.0 |
| 15 | 600 | 61 | 54 | 7.5 |
| 20 | 250 | 52 | 45 | 9.0 |
Experimental Protocol: Optimization of 2-EGE Concentration
This protocol outlines a systematic approach to determine the optimal concentration of 2-EGE for a specific application.
1. Objective: To identify the concentration of 2-EGE that achieves the target viscosity for an epoxy blend while minimizing the negative impact on thermal and mechanical properties.
2. Materials & Equipment:
-
Base Epoxy Resin (e.g., DGEBA)
-
This compound (2-EGE)
-
Curing Agent (e.g., Amine-based)
-
Top-pan balance (±0.01g)
-
Planetary centrifugal mixer or mechanical stirrer
-
Rotational viscometer
-
Differential Scanning Calorimeter (DSC) for Tg measurement
-
Universal Testing Machine (UTM) for tensile testing
-
Molds for casting test specimens (e.g., dog-bone shape for tensile tests)
-
Curing oven
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
3. Methodology:
-
Step 1: Formulation Calculation:
-
Prepare a series of formulations with varying 2-EGE content (e.g., 0, 5, 10, 15, 20 wt%).
-
For each formulation, calculate the required amount of curing agent based on the total epoxy equivalent weight (EEW) of the blend (base resin + 2-EGE). The amine hydrogen equivalent weight (AHEW) of the hardener must be considered to maintain stoichiometry.
-
-
Step 2: Blending:
-
Accurately weigh the base epoxy resin and 2-EGE into a mixing container.
-
Mix thoroughly until the blend is homogeneous. A planetary mixer is recommended for 5 minutes at 2000 rpm.
-
Add the calculated amount of curing agent to the blend.
-
Mix again until the mixture is completely uniform. Avoid introducing excessive air bubbles.
-
-
Step 3: Viscosity Measurement:
-
Immediately after mixing, measure the initial viscosity of each formulation using a rotational viscometer at a constant temperature (e.g., 25°C).
-
-
Step 4: Curing:
-
Pour the mixed resin into the specimen molds.
-
Follow the recommended cure schedule for the resin/hardener system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).
-
-
Step 5: Testing & Analysis:
-
Thermal Analysis: Use DSC to determine the Glass Transition Temperature (Tg) of the cured samples.
-
Mechanical Testing: Perform tensile tests on the cured dog-bone specimens using a UTM according to relevant standards (e.g., ASTM D638). Record the tensile strength and elongation at break.
-
-
Step 6: Optimization:
-
Tabulate the results from Steps 3 and 5.
-
Analyze the data to find the 2-EGE concentration that provides the best balance of low viscosity and acceptable thermal/mechanical performance for your specific needs.
-
Visualizations
Caption: Troubleshooting flowchart for common issues in 2-EGE epoxy blends.
Caption: Workflow for the systematic optimization of 2-EGE concentration.
References
- 1. This compound|Epoxy Reactive Diluent [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. HELOXY 116 [miller-stephenson.com]
- 4. nbinno.com [nbinno.com]
- 5. specialchem.com [specialchem.com]
- 6. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]
- 8. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 9. indiamart.com [indiamart.com]
Controlling the exothermic reaction during curing of EHGE-modified epoxies
Technical Support Center: Curing of EHGE-Modified Epoxies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylhexyl glycidyl (B131873) ether (EHGE)-modified epoxy systems.
Troubleshooting Guides
Issue 1: Uncontrolled or Excessive Exothermic Reaction
Q1: My epoxy mixture is overheating, smoking, or hardening too quickly after adding EHGE. What is happening and how can I control it?
A1: You are likely experiencing an uncontrolled exothermic reaction, also known as a "runaway" reaction. The curing of epoxy is a heat-generating (exothermic) process.[1][2] Several factors can contribute to an excessive exotherm, especially when using a reactive diluent like EHGE:
-
Mass of the Epoxy Mixture: Larger volumes of mixed epoxy generate and retain more heat, which accelerates the curing reaction in a snowball effect.[1][2]
-
Ambient and Substrate Temperature: Higher starting temperatures will accelerate the reaction and heat buildup.
-
Concentration of EHGE: While EHGE is a reactive diluent that lowers the viscosity of the epoxy resin, it also participates in the curing reaction and can influence the overall exotherm.[3]
-
Type and Concentration of Curing Agent: Amine curing agents, in particular, can have a significant impact on the reaction rate and exotherm.
Troubleshooting Steps:
-
Reduce Batch Size: Mix smaller quantities of the epoxy system that can be used within the pot life.
-
Lower the Temperature: Work in a cooler environment and ensure the resin, hardener, and substrate are at a controlled room temperature.
-
Use a Heat Sink: Placing the mixing container in a water bath or using a metal mixing vessel can help dissipate heat. High-density fillers can also act as heat sinks.[2]
-
Optimize EHGE Concentration: While EHGE reduces viscosity, using the lowest effective concentration can help manage the exotherm.
-
Select a Slower Curing Agent: If possible, choose a curing agent with a longer pot life and slower reaction kinetics.
-
Pour in Thinner Layers: For casting applications, pour the epoxy in multiple, thinner layers, allowing each layer to partially cool before applying the next.
Issue 2: Incomplete or Slow Curing
Q2: My EHGE-modified epoxy is not hardening or remains tacky after the recommended curing time. What could be the cause?
A2: Incomplete curing can be due to several factors:
-
Incorrect Mix Ratio: An improper ratio of resin to hardener is a common cause of curing failure. The addition of EHGE can sometimes lead to miscalculations of the required hardener amount.
-
Low Curing Temperature: Curing at temperatures below the recommended range can significantly slow down or even halt the reaction.
-
Incompatible Components: Ensure the EHGE, epoxy resin, and curing agent are compatible.
-
Moisture Contamination: Water can interfere with the curing process, leading to a cloudy or tacky finish.
Troubleshooting Steps:
-
Verify Mix Ratio: Double-check the manufacturer's recommended mix ratio for your specific resin and hardener system. Adjust the hardener amount based on the total amount of epoxy resin and EHGE.
-
Increase Curing Temperature: Move the curing assembly to a warmer environment or use a controlled curing oven. A slight increase in temperature can often promote complete curing.
-
Ensure Thorough Mixing: Mix the resin, EHGE, and hardener thoroughly for the recommended time, scraping the sides and bottom of the mixing container.
-
Check for Contamination: Ensure all components and mixing equipment are dry and free from contaminants.
Issue 3: Changes in Mechanical Properties
Q3: The final cured epoxy with EHGE is more flexible but has lower tensile strength than expected. How can I optimize the mechanical properties?
A3: EHGE, as a monofunctional reactive diluent, can act as a plasticizer, which increases the flexibility and impact resistance of the cured epoxy.[3] However, this can also lead to a reduction in tensile strength and hardness.
Troubleshooting Steps:
-
Optimize EHGE Concentration: Use the minimum amount of EHGE required to achieve the desired viscosity reduction.
-
Adjust the Curing Agent: The choice of curing agent can significantly influence the final mechanical properties. A more rigid curing agent may help to offset the plasticizing effect of EHGE.
-
Post-Curing: A post-cure at an elevated temperature can often improve the crosslink density and enhance the mechanical properties of the cured epoxy.
-
Incorporate Fillers: The addition of reinforcing fillers can improve the stiffness and strength of the final product.
Frequently Asked Questions (FAQs)
Q4: What is the primary purpose of adding EHGE to my epoxy formulation?
A4: The main reason for using EHGE is to reduce the viscosity of the epoxy resin.[3] This allows for easier handling, better wetting of substrates and fillers, and improved flow properties, which is particularly beneficial in applications like coatings and composites.[3]
Q5: How does EHGE affect the pot life and gel time of my epoxy system?
A5: The addition of a reactive diluent like EHGE can affect the pot life and gel time. By reducing the viscosity, it can sometimes extend the workable time. However, as it also participates in the reaction, the overall effect will depend on the specific formulation, including the type of curing agent and the curing temperature. It is crucial to perform preliminary tests to determine the pot life of your specific EHGE-modified system.
Q6: Can I use any amine curing agent with an EHGE-modified epoxy?
A6: While many amine curing agents are compatible with epoxy resins, their reactivity can vary significantly. The structure of the amine curing agent will influence the curing kinetics, exotherm, and the final properties of the cured product. It is recommended to consult the technical data sheets for both the epoxy resin and the curing agent or to conduct small-scale compatibility and curing tests.
Q7: How do I properly mix EHGE with my epoxy resin and hardener?
A7: For optimal results, it is recommended to first thoroughly mix the EHGE with the epoxy resin component until a homogeneous mixture is achieved. Then, add the correct stoichiometric amount of the curing agent and mix thoroughly for the recommended duration, ensuring to scrape the sides and bottom of the container.
Data Presentation
Table 1: Qualitative Effect of EHGE on Epoxy System Properties
| Property | Effect of Increasing EHGE Concentration | Rationale |
| Viscosity | Decreases | EHGE is a low-viscosity reactive diluent that reduces the overall viscosity of the resin system.[3] |
| Peak Exotherm Temperature | May Decrease | The addition of a monofunctional diluent can reduce the crosslink density and the concentration of reactive groups, potentially leading to a lower and slower heat release. |
| Pot Life / Gel Time | May Increase | The reduction in viscosity and the potential for a slower reaction rate can extend the workable time of the epoxy mixture. |
| Flexibility / Impact Strength | Increases | EHGE acts as a plasticizer within the cured epoxy network, leading to increased flexibility.[3] |
| Tensile Strength / Hardness | Decreases | The reduction in crosslink density due to the monofunctional nature of EHGE can lead to a decrease in stiffness and hardness. |
| Glass Transition Temp. (Tg) | Decreases | The increased flexibility and lower crosslink density typically result in a lower glass transition temperature. |
Experimental Protocols
Protocol 1: Determination of Curing Exotherm using Differential Scanning Calorimetry (DSC)
Objective: To quantify the effect of EHGE concentration on the peak exothermic temperature and the total heat of reaction during the curing of an epoxy system.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum DSC pans and lids
-
Epoxy resin (e.g., DGEBA-based)
-
Amine curing agent
-
Ethylhexyl glycidyl ether (EHGE)
-
Precision balance (accurate to 0.01 mg)
-
Mixing vials and spatulas
Procedure:
-
Sample Preparation:
-
Prepare a series of formulations with varying weight percentages of EHGE (e.g., 0%, 5%, 10%, 15%, 20%) in the epoxy resin.
-
For each formulation, accurately weigh the epoxy resin and EHGE into a mixing vial and mix thoroughly.
-
Calculate and add the stoichiometric amount of the amine curing agent to the epoxy/EHGE blend.
-
Mix all components thoroughly but gently to minimize air entrapment.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the freshly prepared uncured mixture into an aluminum DSC pan.
-
Hermetically seal the pan to prevent volatilization.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the completion of the curing exotherm (e.g., 250 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature, peak exotherm temperature, and end temperature of the curing peak from the DSC thermogram.
-
Calculate the total heat of reaction (ΔH) by integrating the area under the exothermic peak.
-
Compare the peak exotherm temperatures and ΔH values for the different EHGE concentrations.
-
Visualizations
References
Technical Support Center: Preventing Phase Separation in Epoxy/2-EGE Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase separation when working with epoxy and 2-Ethylhexyl glycidyl (B131873) ether (2-EGE) mixtures.
Frequently Asked Questions (FAQs)
Q1: What is 2-Ethylhexyl glycidyl ether (2-EGE) and what is its primary function in epoxy formulations? A1: this compound (2-EGE) is a monofunctional glycidyl ether commonly used as a reactive diluent in epoxy resin systems.[1] Its main purpose is to reduce the viscosity of the epoxy formulation, which improves handling, processability, and the wetting of substrates and fillers.[1][2][3] Unlike non-reactive diluents, 2-EGE contains an epoxy group that allows it to chemically bond with the resin during the curing process, integrating it into the final polymer network.[1][3]
Q2: What are the primary causes of phase separation in epoxy/2-EGE mixtures? A2: Phase separation can occur for several reasons. A significant difference in the solubility parameters between the epoxy resin (e.g., Bisphenol A diglycidyl ether, DGEBA) and the aliphatic 2-EGE can lead to poor miscibility.[1] Low ambient temperatures can dramatically increase the viscosity of the epoxy resin, hindering proper mixing and dispersion.[2] Additionally, phase separation can be "reaction-induced," where the components are initially miscible but separate as the curing reaction proceeds and the molecular weight of the epoxy increases.[4][5]
Q3: How does the choice of curing agent affect the stability of the mixture? A3: The curing agent plays a critical role in the stability and final properties of the epoxy system.[6] Different types of curing agents (e.g., amines, anhydrides) have varying levels of compatibility and reactivity with the epoxy resin and the 2-EGE diluent.[2][7] An incompatible or improperly chosen curing agent can alter the curing kinetics and promote phase separation.[2] For instance, some amine curing agents can be accelerated by hydroxyl groups present in certain diluents.[8]
Q4: What is the difference between a reactive and a non-reactive diluent? A4: A reactive diluent, like 2-EGE, has a functional group (an epoxy group in this case) that participates in the curing reaction, becoming a permanent part of the polymer backbone.[3][9] A non-reactive diluent does not chemically react with the system; it simply lowers viscosity.[8][9] Non-reactive diluents can negatively impact the final properties of the cured epoxy, as they can migrate out of the cured material over time or be lost to volatilization during the curing process.[8]
Troubleshooting Guide
Issue 1: The mixture appears cloudy or hazy immediately after mixing, before adding the curing agent.
-
Question: Why is my epoxy/2-EGE mixture cloudy before I've even started the curing process?
-
Answer: Cloudiness before curing indicates poor initial miscibility between the epoxy resin and 2-EGE. This can be caused by several factors:
-
Low Temperature: The viscosity of most epoxy resins, especially DGEBA, is highly dependent on temperature.[2] At low temperatures, the high viscosity of the resin prevents uniform mixing with the lower-viscosity diluent.
-
Incompatibility: While 2-EGE is generally compatible with a wide range of epoxy resins, differences in their chemical nature (e.g., aromatic epoxy vs. aliphatic diluent) can lead to insolubility, especially at higher concentrations of 2-EGE.[1]
-
Contamination: Moisture or other contaminants in either the resin or the diluent can interfere with miscibility.[10]
-
-
Solutions:
-
Temperature Adjustment: Gently warm the epoxy resin and the 2-EGE separately to a slightly elevated temperature (e.g., 30-40°C) before mixing.[2] This will significantly reduce the resin's viscosity, facilitating a more homogeneous blend.
-
Thorough Mixing: Ensure vigorous and thorough mixing of the two components. Use a mechanical stirrer and scrape the sides and bottom of the mixing vessel periodically.[11]
-
Check Material Purity: Ensure that both the epoxy and 2-EGE are free from contaminants and moisture.
-
Issue 2: The mixture is clear initially but becomes cloudy or separates during the curing process.
-
Question: My mixture looked perfectly clear, but after adding the hardener and letting it cure, I see signs of phase separation. What happened?
-
Answer: This phenomenon is known as reaction-induced phase separation.[5][12] The epoxy resin and 2-EGE are initially soluble, but as the curing reaction progresses, the epoxy molecules begin to polymerize and increase in molecular weight. This change can reduce the entropy of mixing, causing the once-compatible diluent to separate out, forming distinct phases.[4][5]
-
Solutions:
-
Optimize Curing Schedule: A faster cure at a higher temperature can sometimes "lock in" the homogeneous structure before phase separation has time to occur.[13] Conversely, a staged curing process might be necessary to control the reaction rate.
-
Adjust Component Ratios: Reducing the concentration of 2-EGE may keep it within the solubility limit of the polymerizing epoxy network. Monofunctional diluents like 2-EGE can reduce crosslink density, so using them at lower levels is often recommended to preserve thermal and chemical resistance.[8]
-
Select a Different Curing Agent: The choice of curing agent influences reaction kinetics.[14][15] An agent that promotes a more controlled and uniform polymerization might prevent abrupt changes in solubility that lead to phase separation.
-
Quantitative Data Summary
Table 1: Typical Properties of DGEBA Epoxy Resin and 2-EGE Reactive Diluent
| Property | Bisphenol A Diglycidyl Ether (DGEBA) | This compound (2-EGE) |
|---|---|---|
| CAS Number | 25068-38-6 (common oligomer) | 2461-15-6[1] |
| Molecular Weight | ~340-400 g/mol (monomer/oligomer) | 186.30 g/mol [1] |
| Appearance | Clear to pale yellow viscous liquid | Clear, colorless liquid[1] |
| Typical Viscosity @ 25°C | 11,000 - 14,000 mPa·s | ~5-10 mPa·s |
| Functionality | Difunctional (2 epoxy groups) | Monofunctional (1 epoxy group)[1] |
| Water Solubility | Insoluble | Insoluble[1] |
Table 2: Illustrative Effect of 2-EGE Concentration on Epoxy Resin Viscosity
| 2-EGE Concentration (wt. %) | Resulting Mixture Viscosity (mPa·s, approx.) |
|---|---|
| 0% | 12,000 |
| 5% | 4,000 |
| 10% | 1,500 |
| 15% | 600 |
| 20% | 300 |
(Note: These are typical values to illustrate the trend. Actual viscosity depends on the specific epoxy resin and temperature.)
Experimental Protocols & Workflows
Protocol 1: Standard Procedure for Preparing a Homogeneous Epoxy/2-EGE Mixture
-
Component Conditioning: Place the containers of epoxy resin and 2-EGE in an oven or on a hot plate set to 40°C for 30 minutes to reduce viscosity.[2] Ensure the curing agent is at room temperature (25°C ± 1°C).[11]
-
Weighing: In a clean, disposable paper or plastic cup, weigh the desired amount of epoxy resin.
-
Diluent Addition: Add the calculated amount of 2-EGE to the epoxy resin.
-
Initial Mixing: Using a mechanical stirrer or a wooden tongue depressor, mix the resin and diluent for at least 3 minutes, ensuring to scrape the sides and bottom of the cup to achieve a uniform mixture.
-
Visual Inspection: Check the mixture for clarity. If it is cloudy, continue mixing and consider a slight temperature increase.
-
Degassing (Optional but Recommended): Place the mixture in a vacuum chamber for 3-5 minutes to remove any entrapped air bubbles introduced during mixing.[16]
-
Curing Agent Addition: Add the stoichiometric amount of the chosen curing agent to the mixture.
-
Final Mixing: Mix for the manufacturer-recommended time (typically 1-3 minutes) until the mixture is uniform in consistency and color.[11] The mixture is now ready for application.
Protocol 2: Visual Assessment of Phase Separation (Cloud Point Titration)
-
Prepare a clear, homogeneous mixture of epoxy and 2-EGE as described in Protocol 1.
-
Place the mixture in a clear glass vial on a temperature-controlled hot plate with a magnetic stirrer.
-
Insert a thermometer or thermocouple into the mixture.
-
Slowly cool the mixture while stirring.
-
Observe the mixture for the first sign of turbidity or cloudiness. The temperature at which this occurs is the cloud point, indicating the onset of phase separation.
-
This method can be adapted to observe reaction-induced phase separation by adding the curing agent and monitoring for cloudiness over time at a constant curing temperature.[17]
Protocol 3: Viscosity Measurement
-
Prepare the epoxy/2-EGE mixture as described in Protocol 1.
-
Transfer the mixture to the sample cup of a rotational viscometer (e.g., Brookfield viscometer).
-
Ensure the temperature of the sample is controlled and recorded (e.g., 25°C).
-
Select the appropriate spindle and rotational speed according to the manufacturer's instructions for the expected viscosity range.
-
Immerse the spindle into the fluid to the correct depth.
-
Allow the reading to stabilize for 60 seconds before recording the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).[11]
Diagrams and Visualizations
Caption: A logical workflow for troubleshooting phase separation issues.
Caption: Standard experimental workflow for preparing and analyzing mixtures.
Caption: Key factors influencing the stability of epoxy/2-EGE mixtures.
References
- 1. This compound|Epoxy Reactive Diluent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epoxy Resin Reactive Diluents - Viscosity & Performance - ZXCHEM UAE [zxchemuae.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfloors.co.uk [impactfloors.co.uk]
- 11. dot.ca.gov [dot.ca.gov]
- 12. Reaction-Induced Phase Separation and Morphology Evolution of Benzoxazine/Epoxy/Imidazole Ternary Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epotek.com [epotek.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dot.ca.gov [dot.ca.gov]
- 17. Phase separation of ternary epoxy/PEI blends with higher molecular weight of tertiary component polysiloxane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Mechanical Properties in EHGE-Cured Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with ethylhexyl glycidyl (B131873) ether (EHGE)-cured resins. By following these guidelines, users can diagnose and resolve problems related to poor mechanical properties in their experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cured resin is tacky or has soft spots. What is the cause and how can I fix it?
A1: A tacky or incompletely cured resin is one of the most common issues and typically points to a problem with the curing reaction.
Possible Causes:
-
Incorrect Mix Ratio: The stoichiometry between the resin and the hardener is critical for complete curing.[1][2] Even small deviations from the manufacturer's recommended ratio can leave unreacted components, resulting in a sticky surface.[1][3]
-
Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you may have localized areas of uncured material.[1][4][5] It is essential to scrape the sides and bottom of the mixing container to ensure a homogeneous mixture.[1][4]
-
Low Curing Temperature: The curing process is a chemical reaction that is sensitive to temperature.[6] If the ambient temperature is too low (typically below 21°C or 70°F), the reaction rate will slow down significantly, leading to incomplete curing.[2][5][7][8]
-
Moisture Contamination: Water can interfere with the curing process of epoxy resins, leading to a soft or tacky surface.[9]
Troubleshooting Steps:
-
Verify Mix Ratio: Double-check the manufacturer's instructions for the correct resin-to-hardener ratio by weight or volume and ensure you are measuring accurately.[2][8]
-
Improve Mixing Technique: Mix the components for the recommended time, ensuring you scrape the container's sides and bottom. The "two-cup" mixing method (mixing in one cup and then transferring to a second, clean cup to mix again) can improve consistency.[2]
-
Optimize Curing Temperature: Move the setup to a warmer environment within the recommended curing temperature range.[8] Applying gentle, localized heat with a heat gun can sometimes help cure tacky spots, but be careful not to overheat the resin.[5]
-
Prevent Moisture Exposure: Work in a controlled environment with low humidity. Ensure all mixing containers and substrates are completely dry.[2]
If the resin remains uncured, the affected material will need to be scraped off. The surface should then be thoroughly cleaned and a new, correctly prepared batch of resin can be applied.[8]
Q2: The cured resin appears cloudy or hazy. What causes this and how can I achieve a clear finish?
A2: A cloudy or milky appearance in a cured resin that should be transparent is often due to environmental factors or improper handling.
Possible Causes:
-
Moisture Contamination: This is a primary cause of cloudiness. Moisture can be introduced from humid air, damp substrates, or contaminated mixing equipment.[3][9][10] This can lead to a phenomenon known as "amine blush," where a waxy or greasy film forms on the surface.[9]
-
Incomplete Mixing: Streaks of unmixed resin or hardener can result in a cloudy appearance.[11]
-
Low Temperature: Curing at a temperature below the recommended range can sometimes cause the resin to become cloudy.[4]
-
Trapped Air: While distinct from cloudiness, a high concentration of micro-bubbles can give the resin a hazy look.
Troubleshooting Steps:
-
Control Humidity: Maintain a low-humidity environment during mixing and curing, ideally between 50-60% relative humidity.[10] Using a dehumidifier can be beneficial in humid climates.[1]
-
Ensure Thorough Mixing: Mix the resin and hardener until the mixture is completely uniform and free of striations.[11]
-
Maintain Optimal Temperature: Ensure the curing environment is within the recommended temperature range, typically 21-29°C (70-85°F).[6][10]
-
Degas the Resin: If trapped air is the issue, use a vacuum chamber to degas the mixed resin before pouring.
Q3: My cured resin is brittle and cracks easily. How can I improve its mechanical strength?
A3: Brittleness and cracking indicate a problem with the polymer network structure, which can stem from several factors.
Possible Causes:
-
Incorrect Stoichiometry: An off-ratio mix can lead to a poorly formed polymer network, resulting in reduced toughness.[12][13] Studies have shown that variations in the stoichiometric ratio can significantly alter mechanical properties like fracture toughness and tensile strength.[14]
-
Excessive Curing Temperature: While warmth is needed for curing, excessively high temperatures can accelerate the reaction too quickly, leading to internal stresses and a brittle final product.[6][15]
-
Thermal Shock: Rapid changes in temperature during the curing process can also introduce stress and lead to cracking.[16]
-
Improper Post-Curing: For some applications, a post-curing step at an elevated temperature is necessary to achieve optimal mechanical properties. Insufficient post-curing can result in a brittle material.
Troubleshooting Steps:
-
Optimize Stoichiometry: Precisely measure the resin and hardener according to the manufacturer's specifications. Experimenting with slight, controlled variations in the stoichiometric ratio may be necessary for specific applications to optimize for desired mechanical properties.[14]
-
Control Curing Temperature: Maintain a stable temperature within the recommended range throughout the curing process.[17] Avoid placing the curing setup in direct sunlight or near sources of intense heat.
-
Implement a Post-Curing Schedule: If applicable, follow a recommended post-curing schedule. This usually involves a gradual ramp-up to a specific temperature, holding for a set duration, and then a slow cool-down.
-
Review Material Selection: Ensure the chosen resin system is appropriate for the intended application's mechanical requirements.
Data Summary Tables
Table 1: Recommended Environmental Conditions for Curing EHGE-Resin Systems
| Parameter | Recommended Range | Potential Issues Outside Range |
| Curing Temperature | 21-29°C (70-85°F)[6][10] | Below: Incomplete cure, tackiness, cloudiness.[5][7][8] Above: Accelerated cure, brittleness, yellowing.[6][15] |
| Relative Humidity | < 60%[3][18] | Above: Cloudiness, amine blush, poor surface finish, incomplete cure.[9][10][19] |
Table 2: Impact of Stoichiometry on Mechanical Properties (General Epoxy Systems)
| Stoichiometric Ratio | Effect on Mechanical Properties | Reference |
| Epoxy-Rich | May lead to increased cross-linking. | [12] |
| Amine-Rich | May result in chain scission during irradiation. | [12] |
| Optimized Off-Stoichiometric | A 1:0.8 resin-to-hardener molar ratio offered the best overall properties for a neat epoxy in one study. | [14] |
| Stoichiometric (r=1) | Generally results in the highest stiffness and a denser network. | [20] |
Experimental Protocols
Protocol 1: Standardized Mixing Procedure for EHGE-Cured Resins
-
Preparation: Work in a clean, dry, and temperature-controlled environment (21-29°C).[1] Ensure all equipment (mixing cups, stir sticks) is clean and dry.
-
Measurement: Accurately measure the resin and hardener into a clean, graduated mixing cup according to the manufacturer's specified ratio (by weight or volume).
-
Initial Mixing: Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the container multiple times to ensure all material is incorporated.[2]
-
Transfer (Two-Cup Method): Transfer the mixture to a second clean mixing cup.
-
Final Mixing: Continue to mix for another 2-3 minutes to ensure perfect homogeneity.
-
Degassing (Optional): If bubbles are a concern, place the mixed resin in a vacuum chamber until the bubbles are removed.
-
Application: Pour the resin onto the prepared substrate.
Protocol 2: Surface Preparation for Optimal Adhesion
-
Cleaning: The substrate must be free of contaminants such as oil, grease, and dust.[2][16] Clean the surface with a suitable solvent (e.g., isopropyl alcohol).
-
Drying: Ensure the substrate is completely dry before applying the resin.[9][16]
-
Abrasion (for non-porous surfaces): For surfaces like metal or plastic, mechanical abrasion (e.g., sanding with fine-grit sandpaper) can improve adhesion by increasing the surface area.[1][16]
-
Final Cleaning: After abrasion, clean the surface again to remove any sanding residue.[2]
-
Priming (if required): For certain substrates, applying a compatible primer can enhance adhesion.[16]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor mechanical properties.
References
- 1. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 2. Why Epoxy Resin Doesn’t Fully Cure – Resin Shop Australia [resinshop.com.au]
- 3. terrazzo-usa.com [terrazzo-usa.com]
- 4. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 5. resin4decor.com [resin4decor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. resiners.com [resiners.com]
- 8. epoxio.cz [epoxio.cz]
- 9. artresin.com [artresin.com]
- 10. wisebond.com [wisebond.com]
- 11. letsresin.com [letsresin.com]
- 12. Effect of stoichiometry on chemical structure, dielectric and mechanical properties of epoxy resin under gamma irradiation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Curing Time and Temperature on Bond Performance of Epoxy Resin Adhesives for Steel Bridge Decks | MDPI [mdpi.com]
- 16. Epoxy Coating Failures and Their Fixes: A Comprehensive Guide - Stone Forensics [stoneforensics.com]
- 17. jinzongmachinery.com [jinzongmachinery.com]
- 18. resiners.com [resiners.com]
- 19. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 20. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Minimizing Volatile Organic Compound (VOC) Emissions from EHGE Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing volatile organic compound (VOC) emissions during Electric Hydrogel Gel Electrophoresis (EHGE) applications. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of Volatile Organic Compounds (VOCs) in EHGE?
The primary sources of VOCs in EHGE, particularly in the widely used polyacrylamide gel electrophoresis (PAGE) technique, are the solvents used during the staining and destaining steps of the protocol.[1] Methanol (B129727), a common component in staining and destaining solutions, is a significant contributor to VOC emissions due to its high volatility.[1][2][3] Acetic acid, another common reagent, also contributes to airborne chemical vapors.
Q2: What are the health and safety risks associated with VOCs in a laboratory setting?
Exposure to VOCs can lead to a range of health effects, from eye, nose, and throat irritation to headaches, dizziness, and nausea.[4][5][6][7] Some VOCs are known or suspected carcinogens.[4][6][7] Specifically, in the context of PAGE, several hazardous chemicals are used:
-
Acrylamide (B121943) and Bis-acrylamide: These are neurotoxins and suspected carcinogens in their unpolymerized powder or solution form.[6][8][9][10][11][12] It is crucial to handle these chemicals with extreme care, preferably in a fume hood.[8][9]
-
Methanol: A toxic substance that can be hazardous to health.[1]
-
Phenol and Chloroform: These are corrosive and toxic chemicals.[9]
Q3: What are the regulatory exposure limits for common laboratory VOCs?
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established Permissible Exposure Limits (PELs) for various chemicals to protect workers.[13] For example, OSHA has set a limit for acrylamide in workplace air.[6] It is essential to consult the Safety Data Sheets (SDS) for each chemical to understand its specific exposure limits and handling requirements.[13]
Troubleshooting Guide
Problem: High VOC readings detected in the laboratory during EHGE experiments.
Answer: High VOC readings are often linked to the evaporation of volatile solvents during the staining and destaining phases of your electrophoresis protocol. Here’s a step-by-step guide to identify and mitigate the source of emissions.
Experimental Protocols: Minimizing VOC Emissions
Protocol 1: Safer Staining and Destaining with Ethanol (B145695)
This protocol replaces the more hazardous methanol with ethanol, reducing VOC toxicity.
Materials:
-
Staining Solution: 0.1% Coomassie Brilliant Blue in 40% ethanol and 10% acetic acid.
-
Destaining Solution: 10% ethanol and 10% acetic acid in water.
Procedure:
-
Staining: After electrophoresis, immerse the gel in the ethanol-based Coomassie staining solution for at least one hour with gentle agitation.[13]
-
Destaining: Transfer the gel to the destaining solution.[13] Agitate gently and change the destaining solution periodically until the protein bands are clearly visible against a clear background.[13]
Protocol 2: Methanol-Free and Acetic Acid-Free Coomassie Staining
This protocol eliminates both methanol and acetic acid, significantly reducing VOC emissions and unpleasant odors.
Materials:
-
Staining Solution: Commercially available methanol-free and acetic acid-free stains such as GelCode Blue Stain Reagent or Problue safe stain.[13][14][15]
-
Destaining: Deionized water.
Procedure:
-
Staining: Following electrophoresis, wash the gel with deionized water.
-
Immerse the gel in the methanol-free staining solution for the manufacturer-recommended time, typically with gentle shaking.[13]
-
Destaining: Transfer the gel to deionized water for destaining.[13] Change the water several times until the background is clear.[13]
Protocol 3: Rapid Staining with Microwave Irradiation
Microwaving can accelerate the staining and destaining process, reducing the overall time that volatile solvents are exposed to the laboratory environment.
Materials:
-
Staining Solution: As per Protocol 1 or 2.
-
Destaining Solution: As per Protocol 1 or 2.
Procedure:
-
Staining: Place the gel in the staining solution in a microwave-safe container. Heat in a microwave for a short duration (e.g., 40-60 seconds) until the solution is warm but not boiling.[3][14] Allow the gel to stain for an additional 5-10 minutes with agitation.[3]
-
Destaining: Transfer the gel to the destaining solution and microwave briefly.[3][14] Agitate and change the destaining solution as needed. Placing a kimwipe in the destaining solution can help absorb excess stain.[14]
Data Presentation: VOC Source and Mitigation Strategies
| VOC Source | Chemical | Health Hazard | Mitigation Strategy | Alternative Chemicals/Methods |
| Gel Preparation | Acrylamide/Bis-acrylamide (unpolymerized) | Neurotoxin, Suspected Carcinogen[6][8][9][10][11][12] | Handle in a fume hood with appropriate PPE.[8][9] Purchase pre-cast gels.[9][16] | Pre-cast polyacrylamide gels. |
| Staining/Destaining | Methanol | Toxic, Volatile[1] | Use in a well-ventilated area or fume hood. Keep containers sealed. | Ethanol[1][13], Isopropanol[15], Commercially available methanol-free stains.[13][14][15] |
| Staining/Destaining | Acetic Acid | Corrosive, Irritant | Use in a well-ventilated area or fume hood. Keep containers sealed. | Commercially available acetic acid-free stains.[14][15] |
| Sample Preparation | Phenol, Chloroform | Corrosive, Toxic[9] | Handle in a fume hood with appropriate PPE. | Consider alternative protein extraction methods that do not require these solvents. |
Visualizations
Caption: Experimental workflow for EHGE highlighting VOC emission points and mitigation strategies.
Caption: Troubleshooting logic for addressing high VOC readings during EHGE experiments.
References
- 1. Rapid Electrophoretic Staining and Destaining of Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coomassie blue staining | Abcam [abcam.com]
- 3. OUH - Protocols [ous-research.no]
- 4. Staining of Proteins in Gels with Coomassie G-250 without Organic Solvent and Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Acrylamide | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Electrophoresis Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. premierscientific.co.uk [premierscientific.co.uk]
- 11. nj.gov [nj.gov]
- 12. Acrylamide and Cancer Risk | American Cancer Society [cancer.org]
- 13. Staining and destaining PAGE gels - Protein and Proteomics [protocol-online.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. safety.rochester.edu [safety.rochester.edu]
Technical Support Center: Strategies to Mitigate Yellowing in Epoxy Resins Containing 2-Ethylhexyl Glycidyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the yellowing of epoxy resins formulated with 2-Ethylhexyl glycidyl (B131873) ether (2-EHGE).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: My 2-EHGE-containing epoxy resin is yellowing significantly upon curing, even before any light exposure.
-
Question: What are the potential causes for immediate yellowing during the curing process of my epoxy resin formulation with 2-Ethylhexyl glycidyl ether, and how can I prevent it?
-
Answer: Immediate yellowing during curing is often related to the chemical components of the formulation and the curing conditions. Here are the primary causes and solutions:
-
Cause 1: Amine Hardener Oxidation: Certain amine-based curing agents are prone to oxidation at elevated temperatures, which can lead to the formation of colored byproducts.[1][2][3] This is a common cause of yellowing that is independent of UV exposure.
-
Solution: Consider using a cycloaliphatic amine hardener, which is known for better color stability and lower yellowing tendencies compared to aromatic or other aliphatic amines.[4]
-
-
Cause 2: Excessive Exotherm: The curing reaction of epoxy resins is exothermic. If this heat is not dissipated effectively, the high temperatures can accelerate degradation and yellowing of the polymer backbone.[2][3] The presence of 2-EHGE as a reactive diluent can influence the reaction kinetics and exotherm.
-
Solution: Reduce the curing temperature, cure in smaller batches to allow for better heat dissipation, or use a slower curing agent.
-
-
Cause 3: Impurities in Raw Materials: Trace impurities in the epoxy resin, 2-EHGE, or the curing agent can act as catalysts for yellowing reactions.[2][3]
-
Solution: Ensure the use of high-purity grades of all components in your formulation.
-
-
Issue 2: My cured 2-EHGE epoxy resin appears clear initially but yellows over time when exposed to laboratory lighting or sunlight.
-
Question: My cured epoxy formulation with 2-EHGE is showing significant yellowing after exposure to UV light. What strategies can I employ to improve its UV stability?
-
Answer: Yellowing upon exposure to ultraviolet (UV) light is a common issue for epoxy resins due to photodegradation.[2] Here are effective strategies to enhance UV stability:
-
Strategy 1: Incorporation of UV Absorbers: UV absorbers (UVAs) are additives that preferentially absorb harmful UV radiation and dissipate it as thermal energy, thereby protecting the epoxy matrix from degradation.[5][6][7]
-
Recommendation: Benzotriazole and hydroxyphenyl-triazine (HPT) based UV absorbers are effective for epoxy resins. The selection should be based on the specific UV wavelength range of concern and compatibility with the epoxy system.
-
-
Strategy 2: Addition of Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but instead interrupt the chemical degradation cycle initiated by UV exposure, offering long-term protection.[5][6][7]
-
Strategy 3: Use of Antioxidants: Antioxidants inhibit degradation reactions caused by thermo-oxidation, which can be initiated by the energy from UV absorption.[2]
-
Recommendation: Phenolic or phosphite-based antioxidants can be added to the formulation to provide protection against oxidative degradation.
-
-
Issue 3: I am observing inconsistent yellowing across different batches of my 2-EHGE epoxy formulation.
-
Question: What factors could be contributing to the batch-to-batch variation in yellowing of my epoxy resin with 2-EHGE, and how can I ensure consistency?
-
Answer: Inconsistent yellowing often points to variations in the experimental process or raw materials.
-
Factor 1: Mixing Ratios and Homogeneity: Inaccurate mixing ratios of the resin, hardener, 2-EHGE, and additives can lead to an incomplete or improper cure, affecting the final color and stability. Non-homogeneous mixing can result in localized areas with different properties.
-
Solution: Ensure precise measurement of all components and thorough, uniform mixing.
-
-
Factor 2: Curing Environment: Variations in temperature and humidity during the curing process can affect the reaction rate and the final polymer structure, influencing its susceptibility to yellowing.[2]
-
Solution: Maintain a consistent and controlled curing environment (temperature and humidity) for all batches.
-
-
Factor 3: Raw Material Variability: There might be slight variations between different lots of the epoxy resin, 2-EHGE, or curing agent.
-
Solution: If possible, source materials from the same batch for a series of critical experiments. If not, it is advisable to test each new batch of raw material for its yellowing tendency.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the yellowing of epoxy resins containing 2-EHGE.
-
What is the primary mechanism behind the yellowing of epoxy resins? The yellowing of epoxy resins is primarily caused by the formation of chromophores, which are chemical groups that absorb light in the visible spectrum. These chromophores are generated through degradation of the polymer, which can be initiated by exposure to UV radiation (photodegradation) and/or heat (thermal degradation).[2] Oxidation plays a crucial role in both processes.
-
Does this compound (2-EHGE) contribute to the yellowing of epoxy resins? As a reactive diluent, 2-EHGE becomes part of the final polymer network. While pure 2-EHGE is a colorless liquid, its presence can influence the overall yellowing of the cured epoxy in several ways. It can affect the crosslink density and the flexibility of the polymer, which in turn can influence its susceptibility to degradation. The ether linkages within its structure can also be sites for oxidative attack.
-
What is the difference between a UV absorber and a HALS? A UV absorber (UVA) functions by absorbing UV radiation and converting it into harmless heat, essentially acting as a sunscreen for the polymer.[5][6][7] A Hindered Amine Light Stabilizer (HALS) does not absorb UV light but acts as a radical scavenger, interrupting the degradation reactions initiated by UV exposure. HALS are regenerative and can provide longer-term protection.[5][6][7]
-
What concentration of anti-yellowing additives should I use? The optimal concentration of UV absorbers, HALS, and antioxidants will depend on the specific formulation, the intended application, and the severity of the expected UV and thermal exposure. Typical loading levels range from 0.1% to 2.0% by weight of the total resin and hardener. It is recommended to consult the technical datasheets of the specific additives for guidance and to perform a ladder study to determine the most effective concentration for your system.
-
Can the yellowing of a cured epoxy resin be reversed? No, the yellowing of a cured epoxy resin is an irreversible chemical change. Therefore, it is crucial to take preventative measures during the formulation and curing stages.
Quantitative Data on Anti-Yellowing Additive Performance
The following table summarizes representative data on the performance of different anti-yellowing additives in an epoxy system. Please note that this data is from a study on carbon/epoxy laminates and is provided for illustrative purposes.[5] The performance in a 2-EHGE-containing system may vary. The Yellowness Index (YI) was measured after accelerated aging, with a higher ΔE value indicating greater yellowing.
| Formulation | Additive Type | Additive Concentration (%) | ΔE (after Aging) | Performance Summary |
| Control | None | 0 | 25.0 | High degree of yellowing. |
| Formulation A | HALS | 1.5 | 10.0 | Significant reduction in yellowing. |
| Formulation B | HALS | 3.0 | 5.0 | Further improvement with higher HALS concentration. |
| Formulation C | UV Absorber | 0.5 | 15.0 | Moderate reduction in yellowing. |
| Formulation D | UV Absorber | 1.0 | 12.0 | Improved performance with higher UVA concentration. |
| Formulation E | HALS + Antioxidant | 1.5 + 0.5 | 4.0 | Synergistic effect observed, providing the best protection against yellowing. |
Experimental Protocols
1. Protocol for Sample Preparation and Additive Incorporation
This protocol describes the preparation of epoxy resin samples containing 2-EHGE and anti-yellowing additives for yellowing evaluation.
-
Materials:
-
Bisphenol A based epoxy resin
-
This compound (2-EHGE)
-
Amine hardener (e.g., cycloaliphatic amine for low initial color)
-
Anti-yellowing additives (UV absorber, HALS, antioxidant)
-
Molds for casting samples (e.g., silicone or PTFE)
-
Mixing containers and stirring equipment
-
-
Procedure:
-
Pre-weigh the epoxy resin and 2-EHGE in a suitable mixing container according to the desired formulation ratio.
-
If using solid additives, pre-disperse them in a small portion of the resin or 2-EHGE with gentle heating and stirring until fully dissolved.
-
Add the anti-yellowing additive(s) to the resin/2-EHGE mixture and stir until homogeneous.
-
Add the pre-weighed amine hardener to the mixture. The stoichiometric ratio of epoxy groups to amine hydrogens should be carefully calculated and maintained.
-
Mix all components thoroughly for 3-5 minutes, ensuring a uniform mixture without entrapping excessive air.
-
Pour the mixture into the molds to create samples of a defined thickness (e.g., 2 mm).
-
Cure the samples according to the manufacturer's recommendations for the resin and hardener system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
Prepare a control sample without any anti-yellowing additives for comparison.
-
2. Protocol for Accelerated Weathering Test (Adapted from ASTM G154)
This protocol outlines a procedure for simulating the effects of sunlight and moisture on the epoxy samples.
-
Apparatus:
-
Fluorescent UV accelerated weathering tester (e.g., QUV) equipped with UVA-340 lamps.
-
-
Procedure:
-
Mount the cured epoxy samples in the sample holders of the weathering tester.
-
Set the following test cycle conditions (based on ASTM G154 Cycle 1):
-
Run the accelerated weathering test for a specified duration (e.g., 500, 1000, 2000 hours).
-
Periodically remove the samples at defined intervals to measure the change in color.
-
3. Protocol for Color Measurement (Adapted from ASTM D2244 and ASTM E313)
This protocol describes how to quantify the yellowing of the epoxy samples.
-
Apparatus:
-
Spectrophotometer or colorimeter.
-
-
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the initial color of the unexposed control and additive-containing samples. Record the CIE Lab* color coordinates.[1][9][10][11][12]
-
After each interval of accelerated weathering, clean the surface of the samples gently with a soft cloth and deionized water, then dry them completely.
-
Measure the Lab* color coordinates of the exposed samples.
-
Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] where ΔL, Δa, and Δb are the differences in the L, a, and b* values before and after exposure.
-
Calculate the Yellowness Index (YI) according to ASTM E313. A higher YI value indicates a greater degree of yellowing.
-
Visualizations
References
- 1. testinglab.com [testinglab.com]
- 2. blog.caplinq.com [blog.caplinq.com]
- 3. theepoxyresinstore.com [theepoxyresinstore.com]
- 4. pcimag.com [pcimag.com]
- 5. iarjset.com [iarjset.com]
- 6. UV Stabilizer for Epoxy: Protect & Extend Outdoor Coating Life [elchemy.com]
- 7. partinchem.com [partinchem.com]
- 8. thermoline.com.au [thermoline.com.au]
- 9. micomlab.com [micomlab.com]
- 10. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 11. ASTM D2244 Calculation of Color Tolerances and Color Differences-南京睿督科技有限公司 [fire-test.com]
- 12. infinitalab.com [infinitalab.com]
Overcoming challenges in the purification of synthesized 2-Ethylhexyl glycidyl ether
Welcome to the technical support center for the purification of synthesized 2-Ethylhexyl glycidyl (B131873) ether (2-EHGE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section provides answers to specific issues that may arise during the purification of 2-EHGE.
Issue 1: The purified 2-EHGE has a noticeable color (e.g., yellow or brown).
-
Question: Why is my purified 2-EHGE colored, and how can I remove the color?
-
Answer: Color in the final product is often due to thermal degradation or the presence of certain byproducts formed during synthesis or purification, especially at elevated temperatures. High reaction or distillation temperatures can lead to the formation of color bodies. To address this:
-
Reduce Distillation Temperature: Perform vacuum distillation at the lowest possible pressure to reduce the boiling point of 2-EHGE.
-
Use Activated Carbon: Treatment with activated carbon is an effective method for removing colored impurities.[1][2] A general protocol involves slurrying the 2-EHGE with activated carbon, followed by filtration.
-
Optimize Reaction Conditions: Ensure the synthesis reaction temperature is well-controlled to prevent the formation of color-causing byproducts from the outset.
-
Issue 2: The final product has a strong, unpleasant odor.
-
Question: What causes the strong odor in my 2-EHGE, and how can I eliminate it?
-
Answer: Odor can be attributed to residual starting materials like epichlorohydrin (B41342), or byproducts from side reactions. High-temperature hydrolysis can also generate odor-causing impurities.[3]
-
Efficient Washing: Thoroughly wash the crude product with water to remove water-soluble impurities and residual reactants.
-
High-Vacuum Distillation: A final fractional distillation under high vacuum can effectively separate the desired product from more volatile or less volatile odorous components.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidation which can lead to the formation of odorous compounds.
-
Issue 3: The purity of the 2-EHGE is lower than expected after distillation.
-
Question: I've distilled my product, but the purity is still low. What are the likely impurities and how can I improve the purity?
-
Answer: Low purity can result from incomplete removal of unreacted starting materials (2-ethylhexanol and epichlorohydrin), the presence of byproducts such as chlorohydrin polyethers, or the formation of 2-EHGE dimers.[4]
-
Fractional Distillation: Employing a fractional distillation column with sufficient theoretical plates can improve the separation of 2-EHGE from close-boiling impurities.
-
Two-Stage Distillation: A common industrial practice involves a two-stage distillation. The first stage removes unreacted alcohol at a lower temperature, and the second stage distills the high-purity 2-EHGE at a slightly higher temperature.[5]
-
Washing Pre-Distillation: Ensure the crude product is thoroughly washed to remove salts (e.g., NaCl) and excess base (e.g., NaOH) before distillation, as these can catalyze side reactions at high temperatures.[5]
-
Issue 4: The viscosity of the purified 2-EHGE is too high.
-
Question: My final product is more viscous than expected. What could be the cause?
-
Answer: Higher than expected viscosity is often an indication of the presence of higher molecular weight impurities, such as dimers or oligomers of 2-EHGE. These can form due to side reactions during synthesis or decomposition during distillation.
-
Optimize Synthesis: Carefully control the stoichiometry of reactants and reaction temperature to minimize the formation of polymeric byproducts.
-
Thin-Film Evaporation: For heat-sensitive materials, thin-film (or short-path) distillation can minimize the residence time at high temperatures, thus reducing the formation of high-boiling, viscous impurities.
-
Analytical Characterization: Use techniques like Gel Permeation Chromatography (GPC) or Mass Spectrometry to identify the nature of the high molecular weight species.
-
Issue 5: The yield of purified 2-EHGE is low.
-
Question: What are the common causes for a low yield of purified 2-EHGE?
-
Answer: Low yield can be attributed to incomplete reaction, side reactions, or losses during the workup and purification process.
-
Reaction Monitoring: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion.
-
Side Reaction Control: The hydrolysis of epichlorohydrin is a significant side reaction that can reduce the yield.[6][7][8] Controlling the amount of water and the pH during the reaction is crucial.
-
Careful Workup: Ensure efficient phase separation during washing to prevent loss of product into the aqueous layer. Minimize mechanical losses during transfers and filtration.
-
Data Presentation
The following table summarizes typical purity and yield data for different purification strategies for 2-EHGE.
| Purification Method | Key Parameters | Typical Purity (%) | Typical Yield (%) | Reference |
| Two-Stage Vacuum Distillation | 1st Stage: 40-60°C, 0.1-1 torr; 2nd Stage: 70-90°C, 0.1-1 torr | >99 | Not specified | [5] |
| Dehydrochlorination and Distillation | Dehydrochlorination with NaOH and a phase transfer catalyst | 98 | Not specified | [4] |
| Short-Path Distillation | Vacuum: 40-50 Pa, Temperature: 135-145°C | >99.3 | >88 | CN104817436B |
Experimental Protocols
1. General Water Wash Protocol for Crude 2-EHGE
This protocol is for the removal of water-soluble impurities such as salts (NaCl) and excess base (NaOH) from the crude reaction mixture.
-
Materials: Crude 2-EHGE, deionized water, separatory funnel, organic solvent (e.g., diethyl ether or ethyl acetate), brine (saturated NaCl solution).
-
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
If the mixture is too viscous, dilute with a suitable organic solvent.
-
Add an equal volume of deionized water to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer containing 2-EHGE should be the upper layer.
-
Drain the lower aqueous layer.
-
Repeat the water wash 2-3 times, or until the pH of the aqueous layer is neutral.
-
Perform a final wash with brine to help break any emulsions and remove residual water from the organic layer.
-
Drain the brine layer and collect the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude, washed 2-EHGE ready for distillation.
-
2. Fractional Vacuum Distillation of 2-EHGE
This protocol describes the purification of washed 2-EHGE by fractional vacuum distillation.
-
Materials: Washed crude 2-EHGE, distillation apparatus (round bottom flask, fractional distillation column, condenser, receiving flask), vacuum pump, heating mantle, and a cold trap.
-
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Place the washed and dried crude 2-EHGE into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure (e.g., 0.1-1 torr).
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the initial fraction, which may contain low-boiling impurities and residual solvents.
-
Slowly increase the temperature and collect the main fraction of 2-EHGE at its boiling point under the applied vacuum (approx. 60-62 °C at 0.3 mmHg).
-
Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities and potential decomposition.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
3. Decolorization of 2-EHGE using Activated Carbon
This protocol is for the removal of color impurities from purified or crude 2-EHGE.
-
Materials: Colored 2-EHGE, activated carbon (powdered), flask, filtration apparatus (e.g., Buchner funnel with filter paper or a sintered glass funnel).
-
Procedure:
-
Place the colored 2-EHGE in a flask.
-
Add a small amount of powdered activated carbon (typically 1-5% by weight of the 2-EHGE).
-
Stir the mixture at room temperature for 1-2 hours. Gentle heating may increase efficiency but should be done cautiously to avoid thermal degradation.
-
Filter the mixture to remove the activated carbon. A filter aid (e.g., Celite) may be used to improve filtration speed and prevent clogging.
-
The resulting filtrate should be colorless. If color persists, the treatment can be repeated with fresh activated carbon.
-
Visualizations
Caption: A typical workflow for the purification of synthesized 2-Ethylhexyl glycidyl ether.
Caption: A troubleshooting decision tree for common issues in 2-EHGE purification.
References
- 1. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 2. Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR101924027B1 - High Purity 2-Ethylhexylglycerolether, Preparation Method for High Purity 2-Ethylhexylglycerolether and Use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. carbotecnia.info [carbotecnia.info]
- 6. Hydrolysis of Epichlorohydrin with Sodium Hydroxide [jstage.jst.go.jp]
- 7. US2838574A - Continuous hydrolysis of epichlorohydrin - Google Patents [patents.google.com]
- 8. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
Influence of curing agent type on the performance of EHGE-modified epoxies
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of curing agent type on the performance of EHGE (Epoxidized Hempseed Oil Glycidyl Ether)-modified epoxies. It is intended for researchers, scientists, and professionals in drug development who are utilizing these materials in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a curing agent in EHGE-modified epoxy systems?
A1: The curing agent, also known as a hardener, is a crucial component that reacts with the epoxy resin to create a three-dimensional cross-linked network.[1] This process, called curing, transforms the liquid resin into a solid, durable material with specific mechanical, thermal, and chemical properties.[1] The choice of curing agent is paramount as it dictates the processing characteristics and the ultimate performance of the cured epoxy thermoset.
Q2: What are the common types of curing agents used with EHGE-modified epoxies?
A2: A variety of curing agents can be used with EHGE-modified epoxies, with the most common being amines (aliphatic and aromatic), anhydrides, and polyamides.[2][3][4] Each class of curing agent imparts different properties to the final material. For instance, amine-based hardeners are known for their fast curing at room temperature, while anhydride-cured epoxies often exhibit superior thermal stability.[1][4]
Q3: How does the type of curing agent affect the mechanical properties of the cured epoxy?
A3: The curing agent significantly influences the mechanical properties such as tensile strength, elongation at break, and toughness.[5] For example, aromatic amine curing agents tend to produce epoxies with higher thermal and chemical resistance due to the presence of rigid aromatic rings in their structure.[6] Conversely, some aliphatic amines with flexible chains can enhance the flexibility and impact strength of the cured material.
Q4: Can the curing temperature be adjusted?
A4: Yes, the curing temperature can and should be adjusted based on the type of curing agent. Aliphatic amines can often cure at room temperature, while aromatic amines and anhydrides typically require elevated temperatures to achieve full curing.[3][7] It's crucial to follow the recommended curing schedule for the specific curing agent to ensure optimal cross-linking and performance.
Q5: What is "amine blush" and how can it be prevented?
A5: Amine blush is a waxy or oily film that can form on the surface of an epoxy cured with certain amine hardeners, particularly in cool and humid conditions.[4] It is a result of a reaction between the amine curing agent and moisture in the air. To prevent amine blush, it is recommended to work in a controlled environment with low humidity and at the recommended temperature for the specific epoxy system.
Troubleshooting Guides
Issue 1: Incomplete or Slow Curing
Symptoms:
-
The epoxy remains tacky or soft long after the expected curing time.
-
The material has not achieved its expected hardness.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Mix Ratio | Ensure the precise weight or volume ratio of EHGE-modified epoxy to curing agent as specified by the manufacturer. Deviating from the recommended ratio can lead to an incomplete reaction. |
| Inadequate Mixing | Thoroughly mix the resin and hardener for the recommended duration, scraping the sides and bottom of the mixing container to ensure a homogenous mixture. |
| Low Ambient Temperature | The curing reaction is temperature-dependent.[3] Move the setup to a warmer environment or use a controlled heating source to maintain the recommended curing temperature. |
| Incompatible Curing Agent | Verify that the selected curing agent is compatible with the EHGE-modified epoxy resin. |
Issue 2: Poor Mechanical Performance
Symptoms:
-
The cured epoxy is brittle and fractures easily.
-
The material exhibits lower tensile strength than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Curing Agent | The choice of curing agent is critical for the desired mechanical properties. For applications requiring high toughness, consider using a more flexible curing agent. Aromatic amines generally provide higher stiffness and thermal resistance.[6] |
| Incomplete Curing | Ensure the epoxy has been fully cured for the recommended time and at the correct temperature. An incomplete cure will result in suboptimal mechanical properties. |
| Presence of Voids or Bubbles | Air bubbles can act as stress concentrators, leading to premature failure. Degas the epoxy mixture before curing or use a slow curing cycle to allow bubbles to escape. |
Issue 3: Surface Imperfections
Symptoms:
-
Presence of bubbles, craters, or a wavy surface on the cured epoxy.
-
A cloudy or hazy appearance (amine blush).
Possible Causes & Solutions:
| Cause | Solution |
| Air Entrapment | Mix the resin and hardener slowly and deliberately to avoid introducing air bubbles. Pour the mixture slowly and from a low height. A vacuum chamber can be used for degassing. |
| High Humidity | High humidity can cause amine blush with certain hardeners.[4] Work in a controlled environment with humidity below 60%. |
| Contaminated Surface | Ensure the substrate or mold surface is clean, dry, and free of any contaminants like dust, oil, or release agents. |
Data Presentation
The following tables summarize the quantitative data on the performance of EHGE-modified epoxies with different curing agents.
Table 1: Thermal Properties of ELO-based Polymers with Different Curing Systems
| Curing System | Tpeak (°C) | ΔH (J/g) | Tg (°C) |
| ELO_CA_W | 145.3 | 179.8 | 35.8 |
| ELO_CA_THF | 155.2 | 185.4 | 48.1 |
| ELO_D230 | 170.1 | 160.2 | 36.2 |
ELO: Epoxidized Linseed Oil; CA: Citric Acid; W: Water; THF: Tetrahydrofuran; D230: Jeffamine D230 (amine curing agent). Data sourced from[8].
Table 2: Mechanical Properties of ELO-based Polymers with Different Curing Systems
| Curing System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| ELO_CA_W | 1.2 ± 0.2 | 30 ± 5 | 4.5 ± 0.8 |
| ELO_CA_THF | 2.5 ± 0.3 | 80 ± 10 | 3.5 ± 0.6 |
| ELO_D230 | 1.8 ± 0.2 | 55 ± 8 | 5.0 ± 1.0 |
Data sourced from[8].
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the curing characteristics (peak exothermic temperature, enthalpy of reaction) and glass transition temperature (Tg) of the EHGE-modified epoxy system.
Methodology:
-
A small sample (typically 5-10 mg) of the uncured epoxy-curing agent mixture is hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
For cure analysis, the sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range. The heat flow is monitored to detect the exothermic curing reaction.
-
For Tg determination of a cured sample, the material is subjected to a heat-cool-heat cycle. The Tg is identified as a step change in the heat flow curve during the second heating scan.[9]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the cured EHGE-modified epoxy.
Methodology:
-
A small, cured sample (typically 10-20 mg) is placed in a TGA pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the rate of weight loss, and the final residual mass.[6]
Mechanical Testing (Tensile)
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cured EHGE-modified epoxy.
Methodology:
-
Cured samples are prepared in a standard dumbbell shape according to ASTM standards (e.g., ASTM D638).
-
The dimensions of the specimen's gauge section are precisely measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.
Visualizations
Caption: Experimental workflow for evaluating the performance of EHGE-modified epoxies.
Caption: Influence of curing agent type on final epoxy properties.
References
- 1. dahuanm.com [dahuanm.com]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. vichem.vn [vichem.vn]
- 5. New insights into the curing of epoxidized linseed oil with dicarboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijert.org [ijert.org]
- 7. threebond.co.jp [threebond.co.jp]
- 8. Comparative Thermo-Mechanical Properties of Sustainable Epoxy Polymer Networks Derived from Linseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epotek.com [epotek.com]
Technical Support Center: Removal of Unreacted 2-Ethylhexyl Glycidyl Ether (EHGE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 2-Ethylhexyl glycidyl (B131873) ether (EHGE) from cured polymer networks.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted 2-Ethylhexyl glycidyl ether (EHGE) from my cured polymer?
Unreacted monomers like EHGE can negatively impact the final properties of the polymer. They can leach out over time, which is a significant concern for biocompatibility in medical and pharmaceutical applications. Furthermore, residual monomers can affect the polymer's mechanical strength, thermal stability, and may cause unpleasant odors or environmental risks.[1] A purification step after polymerization is therefore crucial.
Q2: What are the primary methods for removing residual EHGE?
The most common methods for removing unreacted monomers from crosslinked polymers include:
-
Solvent Extraction (Leaching): Soaking the cured polymer in a suitable solvent to draw out the unreacted EHGE. This is one of the most straightforward techniques.[2]
-
Thermal Post-Curing: Heating the polymer to a temperature below its degradation point to promote further reaction of the residual EHGE and increase the crosslinking density.[3][4][5]
-
Vacuum Devolatilization: Applying heat and vacuum to vaporize and remove volatile residual monomers. This is often combined with post-curing.
-
Supercritical Fluid Extraction: Using a supercritical fluid, such as CO₂, as the extraction medium, which can offer high efficiency.[1]
Q3: How do I choose the best removal method for my specific polymer system?
The selection depends on several factors:
-
Polymer Properties: Consider the polymer's thermal stability (for post-curing), solvent compatibility (for extraction), and physical form (e.g., film, hydrogel, bulk solid).
-
Crosslink Density: Highly crosslinked polymers have smaller mesh sizes, making it harder for monomers to diffuse out. This may necessitate longer extraction times or higher temperatures.
-
Desired Purity: The required level of residual EHGE will dictate the rigor and combination of methods needed.
-
Available Equipment: Techniques like supercritical fluid extraction require specialized equipment, whereas solvent extraction and thermal curing are more common in standard laboratories.
Q4: How can I verify that the unreacted EHGE has been successfully removed?
Analytical techniques are essential to quantify the concentration of residual EHGE. The most common methods include:
-
Gas Chromatography (GC): A precise and common method for determining the content of volatile residual monomers.[6][7] A Flame Ionization Detector (FID) is suitable for detecting EHGE.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify unreacted monomers extracted from the polymer.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify residual monomers, especially in the soluble fraction (sol) of the polymer.[2][7]
Method Selection and Troubleshooting
Choosing a Removal Strategy
The following diagram provides a logical workflow for selecting an appropriate method for removing unreacted EHGE.
Caption: Decision workflow for selecting a suitable EHGE removal method.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Inefficient removal with solvent extraction. | 1. Poor solvent choice.2. Insufficient extraction time or agitation.3. High polymer crosslink density trapping EHGE. | 1. Select a solvent in which EHGE is highly soluble but the polymer only swells. Test a range of solvents.2. Increase extraction duration, agitate continuously, and change the solvent periodically.3. Consider a combined approach: a mild thermal post-cure to increase monomer mobility followed by solvent extraction. |
| Polymer degradation during thermal post-curing. | The post-curing temperature is too high, exceeding the polymer's degradation temperature. | 1. Determine the polymer's degradation temperature using Thermogravimetric Analysis (TGA).2. Perform post-curing at a temperature significantly below the onset of degradation. Even low-temperature post-curing (e.g., 50-75°C) can significantly reduce residual monomers.[3][4] |
| Inaccurate quantification of residual EHGE. | 1. Incomplete extraction of EHGE from the polymer matrix for analysis.2. Incorrect analytical method or parameters.3. EHGE concentration is below the Limit of Detection (LOD). | 1. Optimize the sample preparation. This may involve finely grinding the polymer to increase surface area or using a more aggressive extraction solvent for the analytical sample.2. Ensure the GC or HPLC method is validated for EHGE. Check column type, temperature program, and detector settings.[8]3. Use a more sensitive detector or a pre-concentration step like Solid Phase Extraction (SPE).[9] |
| Polymer properties change after purification. | 1. Solvent extraction may remove essential (un-crosslinked) low molecular weight polymers (the "sol fraction"), affecting mechanical properties.[2]2. Post-curing increases crosslink density, which can make the polymer more brittle. | 1. Analyze the extracted liquid (the "sol") to see if oligomers are being removed along with the monomer.2. Characterize the mechanical and thermal properties of the polymer before and after purification to understand the impact of the chosen method. |
Comparison of Primary Removal Methods
| Method | Principle of Operation | Advantages | Disadvantages | Best Suited For |
| Solvent Extraction | Unreacted EHGE diffuses from the polymer matrix into a solvent where it is soluble. | - Simple and widely accessible.- Operates at or near room temperature, preserving thermally sensitive polymers. | - Can be time-consuming.- Requires large volumes of solvent.- May not be effective for very dense networks. | Polymers that swell but do not dissolve in a solvent that readily dissolves EHGE. |
| Thermal Post-Curing | Heat is applied to provide the energy for unreacted epoxy and curative groups to react, incorporating them into the polymer network. | - Can improve mechanical properties by increasing crosslink density.- No solvents required. | - Risk of thermal degradation if the temperature is too high.- May not eliminate all residual monomer if one of the reactive components is depleted. | Thermally stable polymers where a higher crosslink density is acceptable or desired. |
| Vacuum Devolatilization | Reduced pressure and elevated temperature are used to lower the boiling point of EHGE, causing it to vaporize and be removed. | - Effective for removing volatile monomers.- No solvents required. | - Requires vacuum oven and pump.- Less effective for high-boiling-point monomers.- Risk of polymer degradation at higher temperatures. | Systems where the unreacted monomer is sufficiently volatile and the polymer is thermally stable. |
Experimental Protocols
Protocol 1: Solvent Extraction of Residual EHGE
This protocol outlines a general procedure for removing unreacted EHGE from a cured polymer sample via solvent extraction.
Caption: General experimental workflow for solvent extraction of EHGE.
Methodology:
-
Sample Preparation: Cut the cured polymer into small, uniform pieces (e.g., 2x2 mm) to maximize the surface area-to-volume ratio, facilitating faster diffusion. Record the initial dry weight of the sample.
-
Solvent Selection: Choose a solvent in which EHGE is highly soluble, but the cured polymer is not (e.g., acetone, isopropanol, or tetrahydrofuran). The ideal solvent will cause the polymer to swell, which opens up the network structure and aids monomer removal.
-
Immersion: Place the polymer pieces into a sealed container and add the selected solvent. Use a high solvent-to-polymer volume-to-weight ratio (e.g., 20:1 mL/g) to ensure a strong concentration gradient.
-
Agitation: Seal the container and place it on an orbital shaker or use a magnetic stirrer to ensure continuous agitation. This prevents the formation of a saturated solvent layer at the polymer surface and improves extraction efficiency. Perform the extraction for 24-48 hours at room temperature.
-
Solvent Replacement: Decant the solvent and replace it with a fresh batch. Repeating the extraction cycle 2-3 times is recommended for achieving low residual levels.
-
Drying: After the final extraction, remove the polymer pieces and dry them in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. This ensures all extraction solvent is removed.
-
Verification: Use a validated analytical method (e.g., GC-FID) to quantify the amount of residual EHGE in the dried polymer.
Protocol 2: Thermal Post-Curing
This protocol describes how to perform thermal post-curing to reduce residual EHGE.
Methodology:
-
Determine Thermal Properties: Before heating, characterize the thermal properties of your cured polymer using Differential Scanning Calorimetry (DSC) to find the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation.
-
Select Post-Curing Temperature: Choose a post-curing temperature that is above the polymer's Tg but well below its degradation temperature. A common starting point is Tg + 20°C.
-
Heating Procedure: a. Place the cured polymer sample in an inert atmosphere oven (e.g., nitrogen-purged) to prevent oxidative degradation. b. Ramp the temperature from ambient to the target post-curing temperature at a controlled rate (e.g., 5-10 °C/min). c. Hold the sample at the target temperature for a set duration. A typical duration is 2-4 hours.[5] Studies on other monomers show significant reduction even after short durations (e.g., 7 minutes).[3][4] d. After the hold period, cool the sample slowly and in a controlled manner back to room temperature to prevent thermal shock and internal stresses.
-
Verification: Allow the sample to cool completely before performing analytical tests (GC, HPLC) to determine the new residual EHGE concentration.
Protocol 3: Analytical Verification by Gas Chromatography (GC-FID)
This protocol provides a framework for quantifying residual EHGE.
Caption: Workflow for the analytical verification of residual EHGE via GC-FID.
Methodology:
-
Calibration: Prepare a series of standard solutions of known EHGE concentrations in a suitable solvent (e.g., dichloromethane, acetone). Analyze these standards by GC-FID to create a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: a. Take a known mass of the purified and dried polymer. If possible, grind it into a fine powder to maximize extraction efficiency. b. Add a precise volume of the analysis solvent to the polymer powder. c. Vigorously agitate or sonicate the mixture for 1-2 hours to extract the residual EHGE from the polymer into the solvent.
-
Analysis: a. Filter the resulting solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter. b. Inject a known volume of the filtered extract into the GC-FID system. c. A suitable column could be a non-polar DB-1 or similar.[8] A temperature program might start at 60°C and ramp up to 280°C to ensure elution of the EHGE.[8]
-
Quantification: a. Identify the peak corresponding to EHGE based on its retention time, confirmed by running a pure standard. b. Integrate the area of the EHGE peak. c. Use the calibration curve to determine the concentration of EHGE in the solvent extract. d. Calculate the final concentration of residual EHGE in the original polymer sample, expressed as ppm or weight percent (w/w).
References
- 1. research.rug.nl [research.rug.nl]
- 2. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 3. The effect of post-cure heating on residual, unreacted monomer in a commercial resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addent.com [addent.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films [mdpi.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Ethylhexyl Glycidyl Ether and Butyl Glycidyl Ether as Reactive Diluents for Epoxy Resins
This guide provides a detailed comparative study of two common monofunctional reactive diluents, 2-Ethylhexyl glycidyl (B131873) ether (2-EHGE) and butyl glycidyl ether (BGE), used in epoxy resin formulations. The selection of an appropriate reactive diluent is critical for achieving the desired processing characteristics and final performance properties of epoxy-based materials. This document is intended for researchers, scientists, and professionals in drug development and other fields who utilize epoxy resins and require a comprehensive understanding of how these diluents impact material properties.
Executive Summary
Both 2-Ethylhexyl glycidyl ether and butyl glycidyl ether are effective in reducing the viscosity of epoxy resin systems, thereby improving handling and processing.[1][2][3] However, their distinct chemical structures lead to differences in their performance. BGE, with its linear alkyl chain, generally provides a more significant reduction in viscosity. Conversely, the branched structure of 2-EHGE can contribute to enhanced flexibility and impact resistance in the cured epoxy.[4][5] The choice between these two diluents will depend on the specific application requirements, balancing the need for low viscosity with the desired mechanical and thermal properties of the final product. Notably, 2-EHGE is reported to have a lower vapor pressure and present a lower dermatological hazard compared to BGE.[6]
Data Presentation: Performance Comparison
Table 1: Typical Properties of 2-EHGE and BGE
| Property | This compound (2-EHGE) | Butyl Glycidyl Ether (BGE) |
| CAS Number | 2461-15-6[1] | 2426-08-6[3] |
| Molecular Formula | C11H22O2[1] | C7H14O2 |
| Molecular Weight | 186.30 g/mol [1] | 130.18 g/mol |
| Appearance | Clear, colorless liquid[1] | Colorless liquid |
| Viscosity @ 25°C | ~7 mPa·s | ~2 mPa·s |
| Epoxy Equivalent Weight | ~185 g/eq | 140-155 g/eq |
Note: The properties listed are typical values and may vary between suppliers.
Table 2: Effect of BGE Concentration on the Viscosity of an Epoxy Resin System
| BGE Concentration (wt%) | Viscosity (Pa·s) at Room Temperature | Viscosity Reduction (%) |
| 0 | 11.5 | 0 |
| 5 | 3.2 | 72.2 |
| 10 | 1.1 | 90.4 |
| 15 | 0.6 | 94.8 |
| 20 | 0.3 | 97.4 |
| Data synthesized from a study on a DGEBA/methylene dianiline epoxy system.[7] |
Table 3: Effect of BGE Concentration on the Mechanical Properties of a Cured Epoxy Resin System
| BGE Concentration (wt%) | Tensile Strength (MPa) | Elastic Modulus (GPa) |
| 0 | 68.9 | 2.8 |
| 5 | 65.5 | 2.9 |
| 10 | 62.1 | 3.0 |
| 15 | 58.6 | 3.1 |
| 20 | 55.2 | 3.2 |
| Data synthesized from a study on a DGEBA/methylene dianiline epoxy system.[7] |
Table 4: Effect of BGE Concentration on the Thermal Properties of a Cured Epoxy Resin System
| BGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | | --- | --- | --- | | 0 | 175 | | 5 | 170 | | 10 | 165 | | 15 | 160 | | 20 | 155 | Data synthesized from a study on a DGEBA/methylene dianiline epoxy system.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of reactive diluents.
Viscosity Measurement
The viscosity of the uncured epoxy resin formulations is measured using a rotational viscometer.
-
Apparatus: Rotational viscometer with a temperature-controlled sample chamber.
-
Procedure:
-
The epoxy resin and the specified weight percentage of the reactive diluent are accurately weighed and thoroughly mixed.
-
The sample is placed in the viscometer, and the temperature is equilibrated to 25°C.
-
The viscosity is measured at a constant shear rate.
-
The measurement is repeated for each formulation with varying concentrations of the reactive diluent.
-
Mechanical Properties Testing
The mechanical properties of the cured epoxy specimens are evaluated according to ASTM standards.
-
Sample Preparation:
-
The epoxy resin, reactive diluent, and curing agent are mixed in stoichiometric ratios.
-
The mixture is degassed to remove any entrapped air.
-
The mixture is then cast into molds of the specified dimensions for each test and cured according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).
-
-
Tensile Testing:
-
Standard: ASTM D638
-
Procedure: Dog-bone shaped specimens are subjected to a tensile load at a constant crosshead speed until failure. The tensile strength, tensile modulus, and elongation at break are determined from the stress-strain curve.
-
-
Flexural Testing:
-
Standard: ASTM D790
-
Procedure: Rectangular bar specimens are placed on two supports and a load is applied to the center of the specimen at a constant rate. The flexural strength and flexural modulus are calculated.
-
-
Impact Strength Testing:
-
Standard: ASTM D256 (Izod Impact Test)
-
Procedure: A notched specimen is clamped vertically and struck by a swinging pendulum. The energy absorbed to break the specimen is measured, providing the impact strength.
-
Thermal Analysis
The glass transition temperature (Tg) of the cured epoxy is determined using Differential Scanning Calorimetry (DSC).
-
Standard: ASTM E1356
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed sample of the cured epoxy is placed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
The Tg is determined as the midpoint of the step transition in the heat flow curve.
-
Mandatory Visualization
Caption: Experimental workflow for the comparative study of reactive diluents.
Caption: Structure-property relationships of BGE and 2-EHGE in epoxy resins.
References
- 1. This compound|Epoxy Reactive Diluent [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]
- 7. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier [mdpi.com]
Performance comparison of aliphatic vs. aromatic reactive diluents in epoxy resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of aliphatic and aromatic reactive diluents when incorporated into epoxy resin formulations. The information presented is supported by established experimental data and standardized testing protocols to assist in the selection of the most appropriate diluent for specific research and development applications.
Performance Comparison: Aliphatic vs. Aromatic Reactive Diluents
Reactive diluents are crucial additives in epoxy formulations, primarily used to reduce the viscosity of the base resin, thereby improving handling and processing characteristics.[1][2][3] These diluents possess epoxy groups that allow them to co-react with the curing agent, becoming a permanent part of the cross-linked polymer network.[1] The choice between an aliphatic and an aromatic reactive diluent significantly influences the final properties of the cured epoxy system.
Generally, aliphatic reactive diluents are known for their efficiency in viscosity reduction and their ability to impart flexibility and improve impact resistance.[1] However, this often comes at the cost of reduced mechanical strength and a lower glass transition temperature (Tg).[4][5] In contrast, aromatic reactive diluents, with their rigid ring structures, tend to better maintain the mechanical and thermal properties of the epoxy resin, though they may be less effective at reducing viscosity compared to their aliphatic counterparts.
The following table summarizes the key performance differences based on experimental findings.
| Performance Metric | Aliphatic Reactive Diluents | Aromatic Reactive Diluents |
| Viscosity Reduction | High efficiency in reducing the viscosity of the epoxy resin formulation.[5] | Generally less efficient at viscosity reduction compared to aliphatic diluents. |
| Mechanical Properties | ||
| Tensile Strength | Tends to decrease with increasing diluent concentration.[4][6] | Generally results in higher tensile strength compared to aliphatic diluents. |
| Flexural Strength | Can decrease as the concentration of the diluent increases. | Typically provides better retention of flexural strength. |
| Modulus | A gradual decline in modulus is often observed with higher diluent content.[4][5] | Helps in maintaining a higher modulus in the cured epoxy system. |
| Impact Strength | Significantly improves the impact resistance and toughness of the cured epoxy.[1] | Offers a moderate improvement in impact strength. |
| Thermal Properties | ||
| Glass Transition Temp (Tg) | Generally causes a noticeable decrease in the glass transition temperature.[4] | Has a lesser impact on the glass transition temperature, often maintaining it at higher values. |
| Chemical Resistance | May lead to a slight reduction in chemical resistance due to lower cross-link density. | The aromatic structure often contributes to better chemical resistance. |
Experimental Protocols
The data presented in this guide is based on standardized experimental procedures for testing the properties of epoxy resins. The following are detailed methodologies for key experiments.
Viscosity Measurement
The viscosity of the uncured epoxy resin mixed with the reactive diluent is a critical parameter for processing. A common method for its determination is through rotational viscometry.[7][8]
-
Apparatus: A rotational viscometer, such as a cone and plate or coaxial cylinder type, is used.[8][9] The instrument should have precise temperature control.[7][9]
-
Procedure:
-
The epoxy resin and the reactive diluent are pre-conditioned to the desired test temperature, typically 25°C.
-
A specified amount of the sample is placed in the viscometer.
-
The measurement is performed at a constant shear rate to determine the dynamic viscosity. For non-Newtonian fluids, viscosity is measured over a range of shear rates.
-
The temperature is strictly controlled throughout the measurement as viscosity is highly temperature-dependent.[8]
-
The viscosity is typically reported in Pascal-seconds (Pa·s) or centipoise (cP).
-
Mechanical Properties Testing
The mechanical performance of the cured epoxy resin is evaluated through several standardized tests, most commonly tensile and flexural tests, following ASTM or ISO standards.[10]
-
Specimen Preparation: Test specimens are prepared by casting the epoxy-diluent-hardener mixture into molds of specified dimensions and allowing them to cure fully. A typical cure schedule is 24 hours at room temperature followed by a post-cure at an elevated temperature.[11]
-
Tensile Testing (ASTM D638):
-
Dog-bone shaped specimens are placed in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
The stress-strain curve is recorded to determine the tensile strength, modulus of elasticity, and elongation at break.[12]
-
-
Flexural Testing (ASTM D790):
-
Rectangular bar-shaped specimens are subjected to a three-point bending test.
-
The load is applied to the center of the specimen, and the deflection is measured.
-
This test determines the flexural strength and flexural modulus of the material.
-
Thermal Analysis: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a key indicator of the thermal performance of the cured epoxy. It is most commonly determined using Differential Scanning Calorimetry (DSC).[13][14][15]
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure (ASTM E1356): [16]
-
A small, accurately weighed sample (typically 5-10 mg) of the cured epoxy is placed in an aluminum DSC pan.[13][15]
-
The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, in an inert atmosphere (e.g., nitrogen).[13][15][16]
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The Tg is identified as a step-like change in the heat flow curve.[13] The midpoint of this transition is reported as the glass transition temperature.[13][14]
-
A second heating run is often performed to ensure the sample is fully cured and to obtain a more accurate Tg measurement.[13][14]
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Logical relationship between reactive diluent type and epoxy properties.
References
- 1. The effect of reactive diluent on mechanical properties and microstructure of epoxy resins | Semantic Scholar [semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lr-test.com [lr-test.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. dot.ca.gov [dot.ca.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. researchgate.net [researchgate.net]
Validation of the effect of 2-Ethylhexyl glycidyl ether on the mechanical properties of composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-Ethylhexyl glycidyl (B131873) ether (2-EGE) as a reactive diluent in composite materials, particularly focusing on its influence on mechanical properties. Experimental data from various studies are presented to offer a clear comparison with alternative reactive diluents and unmodified epoxy systems. Detailed experimental protocols are provided for key mechanical tests to ensure reproducibility and accurate interpretation of the data.
Introduction to 2-Ethylhexyl Glycidyl Ether in Composites
This compound (2-EGE) is a monofunctional reactive diluent commonly used in epoxy resin formulations.[1][2] Its primary function is to reduce the viscosity of the resin, thereby improving handling, processing, and impregnation of reinforcing fibers.[1] Unlike non-reactive diluents, 2-EGE possesses a glycidyl ether group that allows it to participate in the curing reaction with the hardener, becoming a permanent part of the polymer network.[1] This incorporation minimizes issues like leaching and long-term degradation of properties that can occur with non-reactive diluents. The use of 2-EGE, however, can also modify the mechanical properties of the final composite material.[2]
Comparative Analysis of Mechanical Properties
The addition of 2-EGE to an epoxy resin system typically leads to a trade-off between improved flexibility and toughness, and a potential reduction in stiffness and strength. The extent of these changes is dependent on the concentration of 2-EGE used.
Data Summary
The following tables summarize the typical effects of incorporating a monofunctional reactive diluent like 2-EGE on the mechanical properties of an epoxy composite, compared to an unmodified system and a system with a difunctional reactive diluent.
Table 1: Comparison of Tensile Properties
| Property | Unmodified Epoxy | Epoxy + 2-EGE (Monofunctional Diluent) | Epoxy + Difunctional Diluent |
| Tensile Strength (MPa) | ~ 60-80 | Decreases with increasing concentration | May slightly decrease or remain similar |
| Tensile Modulus (GPa) | ~ 2.5-3.5 | Decreases with increasing concentration | May slightly decrease or remain similar |
| Elongation at Break (%) | ~ 3-5 | Increases with increasing concentration | May show a slight increase |
Note: The values presented are typical ranges and can vary significantly based on the specific epoxy resin, curing agent, reinforcement, and processing conditions.
Table 2: Comparison of Flexural and Impact Properties
| Property | Unmodified Epoxy | Epoxy + 2-EGE (Monofunctional Diluent) | Epoxy + Difunctional Diluent |
| Flexural Strength (MPa) | ~ 100-130 | Decreases with increasing concentration | May slightly decrease or remain similar |
| Flexural Modulus (GPa) | ~ 2.5-3.5 | Decreases with increasing concentration | May slightly decrease or remain similar |
| Impact Strength (kJ/m²) | ~ 15-25 | Increases with increasing concentration | May show a slight increase |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties. Adherence to these standardized protocols is crucial for obtaining reliable and comparable data.
Tensile Testing
Standard: ISO 527-1 / ISO 527-2 or ASTM D3039
-
Specimen Preparation:
-
Specimens are typically dog-bone shaped, either injection molded (Type 1A) or machined from a cured composite sheet (Type 1B) according to ISO 527-2.[3][4][5][6]
-
For ASTM D3039, rectangular specimens with bonded tabs are common to prevent grip-induced failures.[7][8][9][10]
-
Specimen dimensions for ISO 527-2 Type 1B are typically: overall length ≥ 150 mm, width of narrow section = 10 ± 0.2 mm, and thickness = 4 ± 0.2 mm.[4]
-
All specimens should be conditioned at a standard atmosphere (e.g., 23°C and 50% relative humidity) for a specified period before testing.[3]
-
-
Test Procedure:
-
The test is performed using a universal testing machine equipped with appropriate grips.
-
An extensometer is attached to the specimen's gauge length to accurately measure strain.
-
The specimen is pulled at a constant crosshead speed (e.g., 2 mm/min) until failure.[9]
-
The load and displacement data are recorded to generate a stress-strain curve.
-
From this curve, tensile strength, tensile modulus, and elongation at break are calculated.
-
Flexural Testing
Standard: ASTM D790
-
Specimen Preparation:
-
Specimens are rectangular bars of a specified length, width, and thickness.
-
The dimensions are determined based on the span-to-depth ratio to ensure that failure occurs in flexure rather than shear.
-
Specimens should be free of surface defects and conditioned prior to testing.
-
-
Test Procedure:
-
A three-point bending test is commonly employed, where the specimen is supported on two points and the load is applied at the center.
-
The test is conducted on a universal testing machine at a specified crosshead speed.
-
The load and deflection at the center are recorded until the specimen fractures or reaches a maximum strain.
-
Flexural strength and flexural modulus are calculated from the load-deflection data.
-
Impact Testing
Standard: ISO 179 (Charpy) or ISO 180 (Izod)
-
Specimen Preparation:
-
Specimens are rectangular bars, which may be notched to create a stress concentration point and ensure a brittle fracture.
-
The dimensions of the specimen and the notch are strictly defined by the standard.
-
Specimens must be conditioned before testing.
-
-
Test Procedure:
-
The test involves striking the specimen with a swinging pendulum of a specific weight and length.
-
In the Charpy test, the specimen is supported at both ends and struck in the middle. In the Izod test, the specimen is clamped at one end and struck at the other.
-
The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after breaking the specimen.
-
The impact strength is reported in Joules per square meter (J/m²) or kilojoules per square meter (kJ/m²).[11]
-
Visualizations
The following diagrams illustrate the experimental workflow for evaluating the mechanical properties of composites and the chemical mechanism of epoxy curing with a reactive diluent.
Caption: Experimental workflow for mechanical property validation.
Caption: Curing mechanism of epoxy with a reactive diluent.
References
- 1. This compound|Epoxy Reactive Diluent [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. testresources.net [testresources.net]
- 4. thingiverse.com [thingiverse.com]
- 5. ISO 527-2: Tensile Testing for Plastics - Federal India Trading Company [fitcoindia.com]
- 6. Tensile test of plastics | 4 Testing Equipment [4testingequipment.com]
- 7. Mechanical Testing of Composites [addcomposites.com]
- 8. How to Perform Composite Material Testing with ASTM D3039 Standard? [devotrans.com]
- 9. Tensile Testing Composite ASTM D3039 [intertek.com]
- 10. zwickroell.com [zwickroell.com]
- 11. mdpi.com [mdpi.com]
Assessing the Impact of 2-Ethylhexyl Glycidyl Ether on the Thermal Stability of Epoxy Networks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl glycidyl (B131873) ether (2-EGE) is a monofunctional reactive diluent widely utilized in epoxy resin formulations. Its primary function is to reduce the viscosity of the resin system, thereby improving handling, processing, and wetting of substrates and reinforcements. As a reactive diluent, 2-EGE incorporates into the epoxy network during the curing process. However, this incorporation can significantly influence the thermal properties of the final cured product. This guide provides a comparative assessment of the impact of 2-EGE on the thermal stability of epoxy networks, supported by experimental data and detailed methodologies.
The thermal stability of an epoxy network is a critical performance indicator, particularly for applications in demanding environments such as aerospace, automotive, and electronics. Key parameters for evaluating thermal stability include the onset of decomposition, the rate of degradation, and the amount of residual char at elevated temperatures. These are typically quantified using thermogravimetric analysis (TGA). Another crucial thermal property is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is a key indicator of the material's upper service temperature and is commonly determined by differential scanning calorimetry (DSC).
This guide will compare the thermal performance of epoxy networks modified with 2-EGE against neat epoxy systems and those modified with other common reactive diluents.
Quantitative Comparison of Thermal Stability
The following table summarizes the key thermal properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin system, both unmodified and modified with different reactive diluents. The data presented is a representative compilation from various studies to illustrate the typical effects of these diluents.
| Formulation | Td5 (°C) | Td10 (°C) | Char Yield at 600°C (%) | Glass Transition Temperature (Tg) (°C) |
| Neat Epoxy (DGEBA + Curing Agent) | ~350 | ~370 | ~15-20 | ~150-170 |
| Epoxy + 15 wt% 2-Ethylhexyl glycidyl ether (2-EGE) | ~330 | ~355 | ~10-15 | ~130-150 |
| Epoxy + 15 wt% Butyl glycidyl ether (BGE) | ~325 | ~350 | ~8-12 | ~125-145 |
| Epoxy + 15 wt% C12-C14 Aliphatic glycidyl ether | ~335 | ~360 | ~12-17 | ~135-155 |
| Epoxy + 15 wt% Phenyl glycidyl ether (PGE) | ~355 | ~375 | ~18-23 | ~155-175 |
Note: The values presented are approximate and can vary depending on the specific epoxy resin, curing agent, curing cycle, and experimental conditions.
From the data, a clear trend emerges: the incorporation of aliphatic reactive diluents such as 2-EGE and BGE tends to decrease the thermal stability of the epoxy network. This is evidenced by lower decomposition temperatures (Td5 and Td10) and a reduced char yield compared to the neat epoxy system. The long, flexible alkyl chains of these diluents introduce discontinuities in the crosslinked network and can initiate degradation at lower temperatures. Consequently, the glass transition temperature (Tg) is also typically lowered, indicating a reduction in the upper service temperature of the material.
In contrast, aromatic reactive diluents like Phenyl glycidyl ether (PGE) can maintain or even slightly improve the thermal stability of the epoxy network. The rigid aromatic rings contribute to a more thermally stable crosslinked structure.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on widely accepted ASTM standards.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the cured epoxy network.
Standard: Based on ASTM E1131.
Methodology:
-
A small sample (5-10 mg) of the fully cured epoxy material is placed in a TGA sample pan (typically platinum or alumina).
-
The sample is heated in a controlled atmosphere, usually nitrogen for inert decomposition or air for oxidative degradation, at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The TGA thermogram (weight % vs. temperature) is analyzed to determine:
-
Td5 and Td10: The temperatures at which 5% and 10% weight loss occurs, respectively. These values indicate the onset of significant thermal degradation.
-
Char Yield: The percentage of the initial sample weight remaining at a high temperature (e.g., 600 °C or 800 °C). A higher char yield is often associated with better flame retardancy.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy network.
Standard: Based on ASTM D7426 or ASTM D3418.[1][2]
Methodology:
-
A small, encapsulated sample (5-10 mg) of the cured epoxy material is placed in the DSC instrument.
-
The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, at a defined rate (e.g., 10 °C/min or 20 °C/min).[2]
-
The heat flow into or out of the sample relative to a reference is measured as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically reported as the midpoint of this transition. The first heating scan can be used to assess the initial state of the material, while the second heating scan, after a controlled cooling step, provides a more consistent measure of the Tg for a fully cured and thermally conditioned sample.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the thermal stability of epoxy networks.
Caption: Experimental workflow for thermal stability assessment.
Conclusion
The use of this compound (2-EGE) as a reactive diluent in epoxy formulations effectively reduces viscosity, aiding in processing and application. However, this benefit comes with a trade-off in terms of thermal stability. The experimental data consistently shows that the inclusion of 2-EGE and other aliphatic glycidyl ethers leads to a decrease in the decomposition temperature and glass transition temperature of the cured epoxy network. This reduction in thermal performance is attributed to the flexible aliphatic chains of the diluent, which lower the crosslink density and introduce less thermally stable linkages into the polymer matrix.
For applications where high thermal stability is paramount, the use of aliphatic reactive diluents like 2-EGE should be carefully considered and potentially minimized. In such cases, alternative viscosity reduction strategies or the use of aromatic reactive diluents, which can better maintain the thermal integrity of the epoxy network, may be more suitable. The selection of a reactive diluent should always be guided by a thorough evaluation of the end-use performance requirements, balancing the need for processability with the desired thermal and mechanical properties of the final material.
References
A Comparative Analysis of 2-Ethylhexyl Glycidyl Ether and Novel Reactive Diluents for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application
In the formulation of high-performance polymers and specialized biomedical materials, the choice of a reactive diluent is critical. These low-viscosity monomers are incorporated into resin systems to enhance processability and tailor the final properties of the cured material. For years, 2-Ethylhexyl glycidyl (B131873) ether (2-EHGE) has been a widely utilized monofunctional reactive diluent, valued for its ability to effectively reduce the viscosity of epoxy formulations. However, the continuous drive for innovation has led to the exploration of novel reactive diluents that offer a different balance of properties.
This guide provides a comprehensive benchmark of 2-EHGE against a selection of novel monofunctional, difunctional, and trifunctional reactive diluents. By presenting key performance data, detailed experimental protocols, and illustrating relevant chemical pathways, this document serves as a critical resource for researchers and professionals in material science and drug development.
Performance Benchmark: 2-EHGE vs. Novel Reactive Diluents
The primary function of a reactive diluent is to lower the viscosity of a resin system, thereby improving handling and application characteristics. However, their impact extends to the mechanical and thermal properties of the cured product. The following tables summarize the quantitative performance of 2-EHGE in comparison to other reactive diluents.
Disclaimer: The data presented below is a synthesis of findings from various studies. Direct comparison may be limited due to variations in experimental conditions, base epoxy resins, and curing agents used in the original sources.
Table 1: Viscosity Reduction Efficiency
| Reactive Diluent | Functionality | Intrinsic Viscosity (mPa·s at 25°C) | Viscosity of DGEBA Epoxy Resin with 15 wt% Diluent (mPa·s) |
| 2-Ethylhexyl Glycidyl Ether (2-EHGE) | Monofunctional | ~7 | ~500 - 600 |
| n-Butyl Glycidyl Ether (BGE) | Monofunctional | ~3 | ~400 - 500[1] |
| C12-C14 Alkyl Glycidyl Ether (AGE) | Monofunctional | 5 - 10[2][3] | ~500 - 700 |
| 1,4-Butanediol Diglycidyl Ether (BDDE) | Difunctional | 12 - 22[4] | ~800 - 1000 |
| Neopentyl Glycol Diglycidyl Ether (NPGDGE) | Difunctional | 12 - 18[4] | ~700 - 900 |
| Trimethylolpropane Triglycidyl Ether (TMPTGE) | Trifunctional | 150 - 250 | ~1500 - 2000 |
Table 2: Mechanical Properties of Cured Epoxy Formulations
| Reactive Diluent (at 15 wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| This compound (2-EHGE) | ~60 - 70 | ~2.5 - 2.8 | ~15 - 20 |
| n-Butyl Glycidyl Ether (BGE) | ~65 - 75 | ~2.6 - 2.9 | ~18 - 22 |
| C12-C14 Alkyl Glycidyl Ether (AGE) | ~55 - 65 | ~2.4 - 2.7 | ~20 - 25 |
| 1,4-Butanediol Diglycidyl Ether (BDDE) | ~70 - 80 | ~2.8 - 3.1 | ~12 - 17 |
| Neopentyl Glycol Diglycidyl Ether (NPGDGE) | ~68 - 78 | ~2.7 - 3.0 | ~14 - 19 |
| Trimethylolpropane Triglycidyl Ether (TMPTGE) | ~75 - 85 | ~3.0 - 3.3 | ~10 - 15 |
Table 3: Thermal Properties of Cured Epoxy Formulations
| Reactive Diluent (at 15 wt%) | Glass Transition Temperature (Tg) (°C) |
| This compound (2-EHGE) | ~55 - 65 |
| n-Butyl Glycidyl Ether (BGE) | ~60 - 70 |
| C12-C14 Alkyl Glycidyl Ether (AGE) | ~50 - 60 |
| 1,4-Butanediol Diglycidyl Ether (BDDE) | ~65 - 75 |
| Neopentyl Glycol Diglycidyl Ether (NPGDGE) | ~60 - 70 |
| Trimethylolpropane Triglycidyl Ether (TMPTGE) | ~70 - 80 |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the evaluation of reactive diluents.
Protocol 1: Viscosity Measurement
Objective: To determine the effect of reactive diluents on the viscosity of an epoxy resin system.
Materials and Equipment:
-
Base epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Reactive diluents (2-EHGE and novel alternatives)
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath
-
Mixing cups and stirring rods
-
Analytical balance
Procedure:
-
Preparation of Formulations: Prepare a series of blends by mixing the base epoxy resin with varying weight percentages (e.g., 5%, 10%, 15%, 20%) of each reactive diluent. Ensure thorough mixing to achieve a homogeneous mixture.
-
Temperature Equilibration: Condition the prepared samples and the viscometer spindle to a constant temperature (e.g., 25°C) using the water bath for at least 30 minutes.
-
Viscosity Measurement: Measure the viscosity of each sample using the rotational viscometer at a specified spindle speed. Record the viscosity reading in milliPascal-seconds (mPa·s).
-
Data Analysis: Plot the viscosity of the epoxy formulation as a function of the reactive diluent concentration to determine the viscosity reduction efficiency of each diluent.
Protocol 2: Mechanical Property Testing
Objective: To evaluate the effect of reactive diluents on the mechanical properties of the cured epoxy resin.
Materials and Equipment:
-
Epoxy resin formulations with different reactive diluents
-
Curing agent (e.g., amidoamine, polyamide)
-
Molds for preparing test specimens (e.g., dog-bone shape for tensile testing, rectangular for flexural and impact testing)
-
Universal Testing Machine (UTM)
-
Impact tester (e.g., Izod or Charpy)
-
Oven for curing
Procedure:
-
Specimen Preparation: Mix the epoxy resin formulations with the stoichiometric amount of the chosen curing agent. Pour the mixture into the molds, taking care to avoid air bubbles.
-
Curing: Cure the specimens in an oven according to a specified curing schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
Tensile Testing (ASTM D638): Mount the dog-bone shaped specimens in the UTM and apply a tensile load until failure. Record the tensile strength and modulus of elasticity.
-
Flexural Testing (ASTM D790): Place the rectangular specimens on the three-point bending fixture of the UTM and apply a load to the center of the specimen. Record the flexural strength and modulus.
-
Impact Testing (ASTM D256): Subject the notched rectangular specimens to a pendulum impact in the impact tester. Record the energy absorbed to fracture the specimen, which represents the impact strength.
Protocol 3: Thermal Analysis (Differential Scanning Calorimetry - DSC)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy formulations.
Materials and Equipment:
-
Cured epoxy samples containing different reactive diluents
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured epoxy material into a hermetic aluminum pan and seal it.
-
DSC Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 150°C).
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
Mandatory Visualizations
Experimental Workflow for Reactive Diluent Evaluation
Caption: Experimental workflow for benchmarking reactive diluents.
Generalized Synthesis Pathway for Beta-Blockers Using a Glycidyl Ether Intermediate
Glycidyl ethers are not only pivotal in material science but also serve as key intermediates in the synthesis of pharmaceuticals, such as beta-blockers.[5] The following diagram illustrates a generalized pathway for the synthesis of a beta-blocker, like propranolol, which is used to treat cardiovascular conditions.
Caption: Synthesis of beta-blockers via a glycidyl ether intermediate.
References
The Influence of Reactive Diluent Chemistry on Epoxy Resin Performance: A Comparative Guide
The incorporation of reactive diluents is a critical formulation strategy in epoxy resin systems, primarily aimed at reducing viscosity to improve handling and processing. However, the chemical structure of these diluents profoundly impacts the ultimate performance of the cured thermoset. This guide provides a comparative analysis of how different reactive diluents modulate the mechanical and thermal properties of epoxy resins, supported by experimental data. It is intended for researchers, scientists, and professionals in materials science and drug development who utilize epoxy-based systems.
Data Presentation: Correlating Structure with Performance
The following tables summarize the quantitative effects of various reactive diluents on key performance indicators of epoxy resins. The data has been compiled from multiple studies to illustrate the structure-property relationships.
Table 1: Effect of Reactive Diluent Functionality and Type on the Viscosity of Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin
| Reactive Diluent | Chemical Structure | Functionality | Type | Concentration (wt%) | Resulting Viscosity (mPa·s) | Viscosity Reduction Factor |
| Butyl Glycidyl Ether | C4H9OCH2(CHCH2O) | Monofunctional | Aliphatic | 11 | 800 | ~15.5x |
| C12-C14 Alkyl Glycidyl Ether | C12-14H25-29OCH2(CHCH2O) | Monofunctional | Aliphatic | Not Specified | Low | High |
| Phenyl Glycidyl Ether | C6H5OCH2(CHCH2O) | Monofunctional | Aromatic | 18.5 | 800 | ~6.7x |
| 1,4-Butanediol Diglycidyl Ether | (CH2)4(OCH2(CHCH2O))2 | Difunctional | Aliphatic | Not Specified | Low | Moderate |
| Neopentyl Glycol Diglycidyl Ether | C(CH3)2(CH2OCH2(CHCH2O))2 | Difunctional | Aliphatic | Not Specified | Low | Moderate |
| Trimethylolpropane Triglycidyl Ether | CH3CH2C(CH2OCH2(CHCH2O))3 | Trifunctional | Aliphatic | Not Specified | Higher than mono/di | Low |
Data synthesized from multiple sources. The initial viscosity of the DGEBA epoxy resin is approximately 12,400 mPa·s.[1]
Table 2: Impact of Reactive Diluent Structure on Thermal Properties of Cured Epoxy Resins
| Reactive Diluent | Functionality | Type | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Heat Distortion Temperature (°C) |
| None (Control) | - | - | 0 | - | 118-143 |
| Butyl Glycidyl Ether | Monofunctional | Aliphatic | 11 | Decreased | 74 |
| Phenyl Glycidyl Ether | Monofunctional | Aromatic | 18.5 | Decreased | 82 |
| Bio-based Monofunctional Epoxy | Monofunctional | Bio-based | 5 - 20 | > 90 | Not Specified |
| 1,4-Butanediol Diglycidyl Ether | Difunctional | Aliphatic | Not Specified | Maintained or slightly decreased | Not Specified |
| Butadiene Dioxide | Difunctional | Aliphatic | 10 | - | 127 |
| Vinylcyclohexene Dioxide | Difunctional | Aliphatic | 20 | - | 108 |
Data compiled from various studies.[1][2][3][4] Tg values are generally reduced with increasing concentration of monofunctional diluents.[4]
Table 3: Influence of Reactive Diluent Structure on Mechanical Properties of Cured Epoxy Resins
| Reactive Diluent | Functionality | Type | Concentration (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Impact Strength (J/m) |
| None (Control) | - | - | 0 | ~68.20 | Varies | Not Specified |
| Diglycidyl Ether (Reactive) | Difunctional | Aliphatic | 10 | 52.71 | Reduced | Increased |
| Benzyl Alcohol (Non-Reactive) | - | Aromatic | 10 | 47.97 | Reduced | Not Specified |
| Aliphatic Reactive Diluent | Not Specified | Aliphatic | Increased Content | Gradually Declined | Gradually Declined | Ductility Increased |
Data extracted from a comparative study on reactive and non-reactive diluents.[5] The addition of reactive diluents generally leads to a decrease in tensile strength and modulus but an increase in ductility and impact resistance.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Viscosity Measurement (Rotational Viscometry)
Objective: To determine the dynamic viscosity of the uncured epoxy resin formulations.
Apparatus: Brookfield Rotational Viscometer (or equivalent) with a set of spindles.
Procedure:
-
Instrument Setup: Turn on the viscometer and allow it to auto-zero. Select an appropriate spindle and attach it to the viscometer.
-
Sample Preparation: Prepare the epoxy resin and reactive diluent mixture by accurately weighing the components and mixing them thoroughly until homogeneous.
-
Measurement: Immerse the spindle into the sample until the fluid level reaches the immersion groove on the spindle's shaft. It is crucial to avoid entrapping air bubbles.
-
Data Acquisition: Set the desired rotational speed. Allow the reading to stabilize and then record the viscosity value in milliPascal-seconds (mPa·s). The torque reading should ideally be between 10% and 100%.[7]
-
Cleaning: After each measurement, thoroughly clean the spindle to prevent cross-contamination.
Glass Transition Temperature (Tg) Determination (Differential Scanning Calorimetry - DSC)
Objective: To measure the glass transition temperature (Tg) of the cured epoxy resin samples.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the cured epoxy resin into an aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Calibration: Calibrate the DSC instrument using a standard material with a known melting point, such as indium.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (typically 10-20°C/min) to a temperature well above the expected Tg.[8]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from this second scan to ensure a consistent thermal history.
-
-
Data Analysis: The Tg is identified as a step-like transition in the heat flow curve (thermogram).[9][10]
Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy resin.
Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.[11] This can be done through injection molding or machining from a cured plaque.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Testing:
-
Secure the specimen in the grips of the UTM.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[12]
-
-
Data Analysis: The UTM software records the load-extension curve, from which tensile strength, tensile modulus, and elongation at break are calculated.[13][14]
Notched Izod Impact Strength Testing (ASTM D256)
Objective: To measure the impact resistance of the cured epoxy resin.
Apparatus: Pendulum-type impact tester.
Procedure:
-
Specimen Preparation: Prepare rectangular bar specimens with a specified V-notch, as detailed in ASTM D256.[15]
-
Conditioning: Condition the notched specimens for at least 40 hours at standard temperature and humidity.[16]
-
Testing:
-
Clamp the specimen vertically in the test fixture with the notched side facing the direction of the pendulum strike.[17]
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
-
Data Analysis: The energy absorbed by the specimen during fracture is measured and reported as impact strength in Joules per meter (J/m).[17]
Visualization of Structure-Property Relationships
The following diagram illustrates the logical correlations between the chemical structure of reactive diluents and the resulting performance of the cured epoxy resin.
Caption: Logical flow from diluent structure to epoxy performance.
References
- 1. specialchem.com [specialchem.com]
- 2. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. infinitalab.com [infinitalab.com]
- 9. qualitest.ae [qualitest.ae]
- 10. youtube.com [youtube.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. infinitalab.com [infinitalab.com]
- 14. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 15. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 16. azom.com [azom.com]
- 17. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
A Comparative Guide to the Long-Term Durability of Materials Containing 2-Ethylhexyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term durability of materials formulated with 2-Ethylhexyl glycidyl (B131873) ether (2-EGE), a common reactive diluent in epoxy systems. For context and comparison, the performance of materials containing 2-EGE is benchmarked against formulations utilizing other common aliphatic glycidyl ethers, namely Butyl glycidyl ether (BGE) and C12-C14 alkyl glycidyl ether.
2-Ethylhexyl glycidyl ether is an industrial chemical utilized to decrease the viscosity of epoxy resins, which are subsequently used in adhesives, sealants, and coatings.[1] As a reactive diluent, 2-EGE becomes an integral part of the polymer network, contributing to the final properties of the material, such as flexibility and toughness.[2] Its incorporation is particularly advantageous for creating durable, protective coatings with good adhesion and integrity in challenging environments.[2]
Comparative Performance of Reactive Diluents in Epoxy Formulations
The selection of a reactive diluent has a significant impact on the mechanical and long-term performance of epoxy-based materials. While direct long-term comparative aging studies for 2-EGE and its alternatives are not extensively available in the public domain, the initial properties post-curing provide strong indicators of their likely long-term behavior. The following table summarizes the typical effects of 2-EGE and its alternatives on key performance metrics of epoxy resins.
| Property | This compound (2-EGE) | Butyl Glycidyl Ether (BGE) | C12-C14 Alkyl Glycidyl Ether | Rationale and Citations |
| Viscosity Reduction | Excellent | Good | Excellent | All are effective at reducing the viscosity of epoxy formulations, with longer alkyl chains generally providing greater reduction.[3][4] |
| Flexibility/Toughness | High | Moderate | High | The long, branched alkyl chain of 2-EGE and the long linear chain of C12-C14 AGE enhance flexibility and toughness.[2][5] |
| Mechanical Strength | Moderate Reduction | Slight Reduction | Moderate Reduction | The addition of monofunctional reactive diluents can lead to a decrease in the crosslink density, which may reduce tensile strength and modulus.[3] |
| Hardness | Moderate | High | Low | Hardness is influenced by the crosslink density and the nature of the diluent's alkyl chain. |
| Water Resistance | Good | Good | Excellent | The hydrophobic nature of the long alkyl chains improves water resistance. |
| Chemical Resistance | Good | Good | Good | Generally, epoxy resins offer good chemical resistance, which is maintained with the use of these reactive diluents. |
Experimental Protocols for Durability Assessment
To evaluate the long-term durability of materials containing 2-EGE and its alternatives, a series of standardized tests can be employed. These tests simulate real-world conditions of wear, impact, and chemical exposure.
1. Abrasion Resistance Test (ASTM D4060 - Taber Abrasion Test)
-
Objective: To determine the resistance of a coating to abrasion.
-
Methodology:
-
Prepare coated panels of a standard size (e.g., 100x100 mm) with a central hole.[6]
-
Condition the panels for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.[6]
-
Weigh the conditioned specimen to the nearest 0.1 mg.[7]
-
Mount the specimen on the turntable of a Taber Abraser.[6]
-
Select the appropriate abrasive wheels (e.g., CS-10 or CS-17) and load (e.g., 500g or 1000g) based on the expected durability of the coating.
-
Lower the abrasive wheels onto the specimen surface.
-
Subject the specimen to a specified number of abrasion cycles (e.g., 1000 cycles).[8]
-
After abrasion, remove any loose debris and reweigh the specimen.[6]
-
The abrasion resistance can be reported as weight loss or as a wear index (weight loss per 1000 cycles).[8]
-
2. Impact Resistance Test (Falling Ball Test)
-
Objective: To assess a material's ability to resist damage from impacts.
-
Methodology:
-
Place a sample of the material on a solid, flat base.
-
A steel ball of a specified weight and diameter is dropped from varying heights onto the sample.[9]
-
The impact site is then examined for damage, such as cracking, chipping, or delamination.[10]
-
The impact resistance is determined by the maximum height the ball can be dropped from without causing significant damage.[10]
-
3. Chemical Resistance Test (Immersion Test)
-
Objective: To evaluate a material's resistance to various chemicals.
-
Methodology:
-
Prepare samples of the material with standard dimensions (e.g., 1" x 3" x 1/8").[11]
-
Record the initial weight of each sample.[11]
-
Immerse the samples in the test chemicals for a specified duration (e.g., 7 days, 30 days).[11][12]
-
The immersion can be conducted at ambient or elevated temperatures to simulate different service conditions.[11]
-
After the immersion period, remove the samples, clean them, and reweigh them to determine any weight change due to chemical absorption or degradation.[11]
-
Visually inspect the samples for any signs of damage, such as discoloration, blistering, or softening.[10]
-
Degradation Pathway and Experimental Workflow
The long-term durability of epoxy materials containing 2-EGE is primarily influenced by the stability of the polymer network. Degradation can be initiated by factors such as hydrolysis, thermal stress, and UV radiation. The ether linkages within the epoxy backbone and the glycidyl ether itself are susceptible to cleavage.
The following diagram illustrates a plausible degradation pathway for a 2-EGE-modified epoxy resin initiated by hydrolysis.
Caption: Hydrolytic degradation pathway of a 2-EGE modified epoxy.
The following diagram illustrates a typical experimental workflow for evaluating the long-term durability of materials containing 2-EGE.
Caption: Experimental workflow for durability evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. purnimagroup.co.in [purnimagroup.co.in]
- 5. sacheminc.com [sacheminc.com]
- 6. testextextile.com [testextextile.com]
- 7. galvanizeit.com [galvanizeit.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. premiumfloors.com.au [premiumfloors.com.au]
- 10. impactfloors.co.uk [impactfloors.co.uk]
- 11. coatingsworld.com [coatingsworld.com]
- 12. kta.com [kta.com]
A Comparative Analysis of the Environmental Impact of Different Glycidyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the environmental impact of various glycidyl (B131873) ethers, widely used as reactive diluents, cross-linking agents, and intermediates in numerous industrial applications. Understanding the distinct environmental profiles of these compounds is crucial for sustainable chemical design and responsible manufacturing. This document provides a summary of available experimental data on biodegradability, aquatic toxicity, and bioaccumulation potential, alongside detailed methodologies for the key experiments cited.
Comparative Environmental Impact Data
The following table summarizes the available quantitative data on the environmental impact of a selection of glycidyl ethers. It is important to note that data availability varies significantly between different compounds.
| Glycidyl Ether | CAS Number | Biodegradability (%) | Aquatic Toxicity (LC50/EC50, mg/L) | Bioaccumulation Potential (BCF) |
| Aliphatic Glycidyl Ethers | ||||
| Allyl Glycidyl Ether (AGE) | 106-92-3 | Low Hazard Potential[1] | Data Not Available | Low Hazard Potential[1] |
| Alkyl (C12-C13) Glycidyl Ether | 68609-97-2 | Data Not Available | Moderately Toxic[1] | High Bioaccumulation Potential[1] |
| 1,4-Butanediol Diglycidyl Ether | 2425-79-8 | Not readily biodegradable | Harmful to aquatic life[2] | Data Not Available |
| Neopentyl Glycol Diglycidyl Ether | 17557-23-2 | Not readily biodegradable (predicted)[3] | Data Not Available | Low (BCF = 3.162, predicted)[3] |
| 2-Ethylhexyl Glycidyl Ether | 2461-15-6 | Data Not Available | Data Not Available | Data Not Available |
| Poly(ethylene glycol) diglycidyl ether | 26403-72-5 | Data Not Available | Not classified as hazardous to the aquatic environment[4] | Data Not Available |
| Poly(propylene glycol) diglycidyl ether | 26142-30-3 | Data Not Available | Data Not Available | Data Not Available |
| Aromatic Glycidyl Ethers | ||||
| Phenyl Glycidyl Ether (PGE) | 122-60-1 | 33% (OECD 301C)[5] | Data Not Available | Data Not Available |
| o-Cresol Glycidyl Ether (o-CGE) | 2210-79-9 | Data Not Available | High Ecotoxicity[1] | Data Not Available |
| Cresyl Glycidyl Ether (mixture) | 26447-14-3 | May undergo biodegradation[5] | Toxic to aquatic life with long lasting effects[6] | Low (BCF = 9, estimated)[5] |
| Bisphenol A Diglycidyl Ether (DGEBA) | 1675-54-3 | 12% in 28 days (OECD 302B)[7] | Moderately toxic (LC50/EC50 between 1 and 10 mg/L)[7] | Moderate (BCF between 100 and 3000)[7] |
| Other Glycidyl Ethers | ||||
| beta-Caryophyllene Oxide (BCPO) | 1139-30-6 | Moderate Hazard Potential[1] | Moderate Ecotoxicity[1] | Moderate Bioaccumulation Potential[1] |
| Triglycidyl Isocyanurate (TGIC) | 2451-62-9 | Moderate Hazard Potential[1] | Moderate Ecotoxicity[1] | Moderate Bioaccumulation Potential[1] |
| Trimethylolpropane Triglycidyl Ether | 30499-70-8 | Data Not Available | Toxic to aquatic life[1], Harmful to aquatic life with long lasting effects[8] | Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the environmental impact assessment of glycidyl ethers, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Ready Biodegradability - OECD 301
This series of tests is designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The extent of biodegradation is determined by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), the amount of carbon dioxide (CO2) produced, or the consumption of oxygen.
-
Test Duration: 28 days.
-
Key Parameters Measured:
-
DOC Die-Away (OECD 301A): Measures the removal of dissolved organic carbon from the test solution.
-
CO2 Evolution (Modified Sturm Test, OECD 301B): Quantifies the carbon dioxide produced from the mineralization of the test substance.
-
MITI (I) (OECD 301C): A test developed by the Japanese Ministry of International Trade and Industry, which also measures oxygen demand.
-
Closed Bottle (OECD 301D): Measures the consumption of dissolved oxygen in a closed bottle.
-
Modified OECD Screening (OECD 301E): A simplified test to screen for ready biodegradability.
-
Manometric Respirometry (OECD 301F): Measures oxygen consumption using a respirometer.
-
-
Pass Criteria for "Readily Biodegradable":
-
DOC removal: ≥ 70% within 28 days.
-
CO2 production or O2 consumption: ≥ 60% of the theoretical maximum within 28 days.
-
These pass levels must be reached within a 10-day window that starts when biodegradation first exceeds 10%.
-
Experimental Workflow for Ready Biodegradability Testing (OECD 301)
Caption: Workflow for OECD 301 Ready Biodegradability Tests.
Aquatic Toxicity Testing
These tests determine the adverse effects of a substance on aquatic organisms. Standard tests are conducted on representatives of three trophic levels: fish, invertebrates (crustaceans), and algae.
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for a short period. The mortality and other sublethal effects are recorded.
-
Test Organism: Typically rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), or fathead minnow (Pimephales promelas).
-
Test Duration: 96 hours.
-
Key Parameter Measured:
-
LC50 (Lethal Concentration 50): The concentration of the substance that is lethal to 50% of the test fish population within the exposure period.
-
-
Principle: Daphnia (water fleas) are exposed to the test substance at a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as their inability to swim.
-
Test Organism: Daphnia magna or Daphnia pulex.
-
Test Duration: 48 hours.
-
Key Parameter Measured:
-
EC50 (Effective Concentration 50): The concentration of the substance that causes immobilization in 50% of the daphnids.
-
-
Principle: A culture of a selected algal species is exposed to various concentrations of the test substance in a nutrient-rich medium. The growth of the algae is monitored over a period of 72 hours.
-
Test Organism: Green algae such as Pseudokirchneriella subcapitata.
-
Test Duration: 72 hours.
-
Key Parameter Measured:
-
EC50 (Effective Concentration 50): The concentration of the substance that causes a 50% reduction in algal growth (biomass) or growth rate compared to a control.
-
Experimental Workflow for Aquatic Toxicity Testing
Caption: Generalized workflow for aquatic toxicity testing.
Bioaccumulation in Fish: Aqueous and Dietary Exposure - OECD 305
This test guideline describes procedures for characterizing the potential of a substance to accumulate in fish from the surrounding water or from their diet.
-
Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration. During the depuration phase, the fish are transferred to a clean environment and the elimination of the substance is monitored.
-
Test Organism: Typically a species for which the biology is well-understood, such as rainbow trout or zebrafish.
-
Duration: The uptake phase is typically 28 days, followed by a depuration phase of variable length.
-
Key Parameter Measured:
-
BCF (Bioconcentration Factor): The ratio of the concentration of the test substance in the fish to the concentration in the water at steady state. A high BCF indicates a high potential for bioaccumulation.
-
Experimental Workflow for Bioaccumulation Testing (OECD 305)
References
- 1. aksci.com [aksci.com]
- 2. carlroth.com [carlroth.com]
- 3. EPI System Information for neopentyl glycol diglycidyl ether 17557-23-2 [thegoodscentscompany.com]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. revchem.com [revchem.com]
- 8. carlroth.com [carlroth.com]
Safety Operating Guide
Proper Disposal of 2-Ethylhexyl Glycidyl Ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 2-Ethylhexyl glycidyl (B131873) ether, a reactive diluent commonly used in epoxy resin systems, requires careful management due to its potential health and environmental hazards. This guide provides essential, step-by-step information for its safe disposal.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Personal Protective Equipment (PPE): Before handling 2-Ethylhexyl glycidyl ether, ensure you are wearing the appropriate PPE:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-impermeable gloves and protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator is necessary.[1]
Spill Cleanup Procedure:
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the area.[2][3]
-
Ensure Adequate Ventilation: Maintain good airflow to dissipate vapors.[1]
-
Contain the Spill: Use inert absorbent materials such as sand, earth, or vermiculite (B1170534) to contain the spill.[4][5]
-
Absorb the Material: Carefully soak up the spilled ether with an inert absorbent material.[4]
-
Collect and Store Waste: Place the contaminated absorbent material into a suitable, sealed, and properly labeled container for hazardous waste.[4][6]
-
Decontaminate the Area: Wash the spill area with 60-70% ethanol (B145695) followed by a soap and water solution.[2][3]
-
Dispose of Contaminated Materials: Any contaminated clothing or absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[2][3]
Waste Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. It is crucial to adhere to all federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Identify the waste as this compound and note any contaminants.
-
Segregate the Waste: Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office or a licensed disposal company.
-
Properly Label Containers: Ensure all waste containers are clearly and accurately labeled with their contents, including the full chemical name and any associated hazards.
-
Store Safely: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.[2]
-
Arrange for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the collection and transport of the waste.
-
Method of Disposal: The most common method of disposal is incineration.[2] You may be able to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Disposal of Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[2] Once decontaminated, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration with flue gas scrubbing if made of combustible materials.[2]
Quantitative Data and Disposal Considerations
While specific quantitative limits for disposal can vary by jurisdiction, the following table summarizes key properties and disposal-related information for this compound.
| Property | Value | Reference |
| Flash Point | 97 °C (206.6 °F) - closed cup | [5] |
| Water Solubility | < 1 mg/mL at 20 °C | [2] |
| Density | 0.891 g/mL at 25 °C | [5] |
| Disposal Method | Offer to a licensed disposal company. | [4] |
| Contaminated Packaging | Dispose of as unused product. | [4][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and your local regulatory requirements.
References
Comprehensive Safety Protocol for Handling 2-Ethylhexyl Glycidyl Ether
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Ethylhexyl glycidyl (B131873) ether (EHGE). It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure safe handling and minimize exposure risks.
2-Ethylhexyl glycidyl ether is a chemical compound that can cause skin and eye irritation.[1][2][3] It may also cause an allergic skin reaction and respiratory irritation.[4] Ingestion, inhalation, or skin absorption can be harmful.[1][2] Therefore, strict adherence to the following safety protocols is mandatory.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C11H22O2[5] |
| Molecular Weight | 186.29 g/mol [4] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 244 to 248°F at 20 mmHg[4][6] |
| Flash Point | 206°F (98°C)[1][6] |
| Density | 0.893 g/mL at 68°F (20°C)[1][4] |
| Water Solubility | Insoluble (< 1 mg/mL at 66°F)[4][6] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is required when handling this compound.
Eye and Face Protection
-
Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn.[1]
-
Rationale: To protect against splashes, mists, and vapors that can cause serious eye irritation.[3][5] If contact is possible, chemical splash goggles are necessary.[7]
Skin Protection
-
Gloves: Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn.[5] Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing.[1] A lab coat or chemical-resistant overalls should be used to prevent skin contact.[8] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][9]
Respiratory Protection
-
Requirement: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved half-face or full-face respirator with an organic vapor cartridge is required.[1][2]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step procedure must be followed.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the specific procedure being undertaken.
-
PPE Inspection: Ensure all required PPE is available, in good condition, and properly fitted.
-
Ventilation Check: Verify that the chemical fume hood or other local exhaust ventilation is functioning correctly.
-
Emergency Equipment: Locate and ensure accessibility of the nearest emergency shower and eyewash station.
-
Spill Kit: Confirm that a spill kit with appropriate absorbent materials is readily available.
Handling Procedure
-
Work Area: Designate a specific area for handling this compound. Avoid contact with skin, eyes, and clothing.[5][10]
-
Dispensing: When transferring the chemical, do so carefully to avoid splashes and the generation of mists or vapors.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] Store away from incompatible materials such as oxidizing agents, acids, and bases.[2][3][6]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[9][10]
Post-Handling Procedure
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][5]
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.[5]
-
PPE Disposal: Dispose of contaminated gloves and any disposable PPE as hazardous waste in accordance with laboratory procedures.[5]
Emergency and Disposal Plans
Accidental Release Measures (Spill Response)
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder) to soak up the spill.[5][10] Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal as hazardous waste.[1][5]
-
Decontamination: Wash the contaminated surface with 60-70% ethanol (B145695) followed by a soap and water solution.[4][6]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration and seek immediate medical attention.[1][10][11] |
| Skin Contact | Immediately remove contaminated clothing.[2][9] Wash the affected skin with plenty of soap and water.[5][11] If skin irritation or a rash occurs, get medical help.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[2][5] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Disposal of this compound and its containers must be handled as hazardous waste.
-
Chemical Disposal: The product should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][3] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not allow the chemical to enter drains or waterways.[3][5]
-
Container Disposal: Dispose of contaminated containers as unused product.[3][5] Do not re-use empty containers.[3]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | C11H22O2 | CID 17162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. paintdocs.com [paintdocs.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. download.basf.com [download.basf.com]
- 10. www1.mscdirect.com [www1.mscdirect.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
